Product packaging for Ile-Phe(Cat. No.:CAS No. 22951-98-0)

Ile-Phe

Cat. No.: B3369248
CAS No.: 22951-98-0
M. Wt: 278.35 g/mol
InChI Key: WMDZARSFSMZOQO-DRZSPHRISA-N
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Description

Ile-Phe is a dipeptide formed from L-isoleucine and L-phenylalanine residues. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O3 B3369248 Ile-Phe CAS No. 22951-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDZARSFSMZOQO-DRZSPHRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309816
Record name L-Isoleucyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22951-98-0
Record name L-Isoleucyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22951-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Isoleucine-Phenylalanine (Ile-Phe) Dipeptide Self-Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of short peptides into well-defined nanostructures has emerged as a cornerstone of bottom-up nanotechnology, with profound implications for drug delivery, tissue engineering, and biomaterials science. Among these, the isoleucine-phenylalanine (Ile-Phe) dipeptide, an analogue of the core recognition motif of the Alzheimer's Aβ peptide, has garnered significant attention for its ability to spontaneously form hierarchical structures in aqueous environments.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanisms governing this compound dipeptide self-assembly, detailing the intricate interplay of molecular driving forces and environmental factors that dictate the formation of these remarkable nanomaterials.

Driving Forces of this compound Self-Assembly

The spontaneous organization of this compound dipeptides into ordered supramolecular structures is primarily governed by a delicate balance of non-covalent interactions. While aromatic stacking was initially considered a primary driver, the higher hydrophobicity of the constituent amino acids is now understood to be a critical initiating factor.[1]

  • Hydrophobic Interactions: The hydrophobic nature of both the isoleucine and phenylalanine side chains is a principal driving force for the initial aggregation of the dipeptides in an aqueous solution, minimizing their contact with water molecules.

  • π-π Stacking: The aromatic phenyl rings of the phenylalanine residues engage in π-π stacking interactions, which contribute significantly to the stability and order of the assembled nanostructures. This aromatic attraction is a key factor in the molecular packing of the dipeptides.

  • Hydrogen Bonding: Intermolecular hydrogen bonds form between the peptide backbones (N-H and C=O groups), creating a network that provides structural integrity to the growing assemblies. Specifically, head-to-tail hydrogen bonding interactions between the terminal NH3+ and COO- groups are crucial.

These interactions collectively drive the hierarchical self-assembly process, leading to the formation of higher-order structures.

Hierarchical Self-Assembly Pathway

The self-assembly of this compound dipeptides is a hierarchical process that begins with the association of individual monomers and culminates in the formation of macroscopic structures like hydrogels.

Hierarchical Self-Assembly of this compound Dipeptide Monomers This compound Monomers Oligomers Soluble Oligomers Monomers->Oligomers Hydrophobic Collapse Protofibrils Protofibrils Oligomers->Protofibrils π-π Stacking & H-Bonding Fibrils Fibrillar Nanostructures Protofibrils->Fibrils Hierarchical Growth Network Entangled Fibrillar Network Fibrils->Network Entanglement Hydrogel Macroscopic Hydrogel Network->Hydrogel Solvent Trapping

Caption: Hierarchical self-assembly of this compound dipeptides.

Influence of Environmental Factors

The self-assembly process of this compound and other dipeptides is highly sensitive to environmental conditions, which can be modulated to control the resulting nanostructures.

  • Concentration: The concentration of the dipeptide in solution is a critical parameter. Below a certain critical aggregation concentration (CAC), the dipeptides exist as soluble monomers. Above the CAC, self-assembly is initiated. Gelation, a macroscopic manifestation of self-assembly, is observed at higher concentrations.

  • pH: The pH of the solution influences the ionization state of the N-terminal amine and C-terminal carboxylic acid groups. Changes in pH can alter the electrostatic interactions between dipeptide molecules, thereby affecting the morphology and stability of the assembled structures. For instance, this compound has been observed to form a stable hydrogel at pH 5.8.

  • Temperature: The self-assembly of this compound is a thermoreversible process. An increase in temperature can disrupt the non-covalent interactions holding the assembly together, leading to disassembly. Conversely, cooling can promote aggregation.

  • Solvents: The choice of solvent significantly impacts self-assembly. Organic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are often used to dissolve the dipeptides initially before introducing an aqueous environment to trigger assembly.

Influence of Environmental Factors on this compound Self-Assembly cluster_factors Environmental Factors cluster_assembly Self-Assembly Process Concentration Concentration Assembly Kinetics Assembly Kinetics Concentration->Assembly Kinetics pH pH Driving Forces Driving Forces pH->Driving Forces Temperature Temperature Temperature->Driving Forces Solvent Solvent Nanostructure Morphology Nanostructure Morphology Solvent->Nanostructure Morphology Driving Forces->Nanostructure Morphology Assembly Kinetics->Nanostructure Morphology

Caption: Key environmental factors influencing self-assembly.

Quantitative Data on this compound Self-Assembly

The following table summarizes key quantitative data related to the self-assembly of this compound dipeptides, extracted from published literature.

ParameterValueConditionsReference
Initial Dissolution Concentration 200 mg/mlIn 1,1,1,3,3,3-hexafluoro-2-propanol
Critical Aggregation Concentration (CAC) ~0.5 mg/mlIn aqueous solution, monitored by light absorbance at 360 nm
Gel Formation Macroscopic gel formationAt concentrations above the CAC
pH for Stable Hydrogel 5.8In aqueous solution
Thermoreversibility Gel-sol transitionUpon heating

Experimental Protocols

The study of this compound dipeptide self-assembly involves several key experimental steps, from sample preparation to the characterization of the resulting nanostructures.

Sample Preparation for Self-Assembly
  • Stock Solution Preparation: Lyophilized this compound dipeptide is dissolved in an organic solvent, typically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), at a high concentration (e.g., 100 mg/mL). The solution is vortexed to ensure homogeneity.

  • Initiation of Self-Assembly: The stock solution is then diluted into an aqueous buffer (e.g., deionized water or a specific pH buffer) to the desired final peptide concentration. This solvent switch from organic to aqueous triggers the self-assembly process.

  • Incubation: The solution is incubated under specific conditions (e.g., temperature, time) to allow for the formation of mature nanostructures. For example, heating to 80 °C followed by cooling to room temperature can be used to promote the formation of nanotubes from diphenylalanine.

Characterization Techniques

A variety of microscopic and spectroscopic techniques are employed to characterize the morphology, structure, and properties of the self-assembled this compound nanostructures.

  • Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology and dimensions of the nanostructures, such as fibrillar networks and nanotubes.

  • Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the assembled structures and can also be used to probe their mechanical properties.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptides within the assembly, such as the presence of β-sheets.

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, confirming their presence in the assemblies.

  • Rheology: Rheological measurements are used to characterize the mechanical properties of the resulting hydrogels, such as their stiffness and viscoelasticity.

Experimental Workflow for this compound Self-Assembly Characterization cluster_prep Sample Preparation cluster_char Characterization Dissolution Dissolve this compound in HFIP Dilution Dilute into Aqueous Buffer Dissolution->Dilution Incubation Incubate Dilution->Incubation TEM TEM (Morphology) Incubation->TEM AFM AFM (Topography, Mechanics) Incubation->AFM CD CD Spectroscopy (Secondary Structure) Incubation->CD ThT ThT Fluorescence (β-sheet confirmation) Incubation->ThT Rheology Rheology (Mechanical Properties) Incubation->Rheology

References

An In-depth Technical Guide on the Discovery and Synthesis of the Isoleucyl-Phenylalanine (Ile-Phe) Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of the Isoleucyl-Phenylalanine (Ile-Phe) dipeptide. It details both historical and contemporary synthetic methodologies, presents key quantitative data, and explores the peptide's role in biological contexts, particularly its involvement in amyloid self-assembly, which is pertinent to neurodegenerative diseases.

Discovery and Early Synthesis

The precise first discovery and synthesis of the Isoleucyl-Phenylalanine dipeptide is not prominently documented in readily available historical literature. However, its synthesis can be situated within the broader history of peptide chemistry. The pioneering work of Emil Fischer in the early 1900s laid the foundation for peptide synthesis, introducing concepts of protecting groups and peptide bonds.[1][2][3] The first dipeptide, glycylglycine, was synthesized by Fischer in 1901.[1][4]

An early example of the synthesis of a peptide containing the this compound linkage can be found in a 1967 patent describing the synthesis of a larger peptide amide. This method is representative of classical solution-phase peptide synthesis prevalent at the time.

Historical Synthesis Approach: Solution-Phase Synthesis

The early synthesis of peptides like this compound was performed in solution, a method that, while versatile, can be time-consuming due to the need for purification of intermediates. The general steps, adapted from historical contexts, would have involved:

  • Protection of Amino Acids: The N-terminus of the first amino acid (e.g., Isoleucine) and the C-terminus of the second amino acid (e.g., Phenylalanine) were protected to prevent unwanted side reactions. A common N-terminal protecting group was the carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas in 1932. The C-terminus was typically protected as a simple ester, such as a methyl or benzyl ester.

  • Activation and Coupling: The free carboxyl group of the N-protected isoleucine was activated to facilitate the formation of the peptide bond. A widely used coupling reagent during this era was dicyclohexylcarbodiimide (DCC). The activated isoleucine would then be reacted with the C-terminally protected phenylalanine.

  • Deprotection: Following the coupling reaction, the protecting groups were removed to yield the final dipeptide. The Cbz group, for instance, could be removed by catalytic hydrogenation.

Modern Synthesis Methodologies

Contemporary synthesis of this compound is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique developed by R. Bruce Merrifield that revolutionized the field by simplifying the purification process. The most common strategy employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

2.1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol for SPPS of this compound:

Materials and Reagents:

  • Fmoc-Phe-Wang resin (or other suitable resin for a C-terminal carboxylic acid)

  • Fmoc-Ile-OH

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The Fmoc-Phe-Wang resin is swollen in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the phenylalanine on the resin by treating it with 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, Fmoc-Ile-OH (3-4 equivalents relative to the resin loading) is dissolved in DMF.

    • HOBt or OxymaPure (3-4 equivalents) is added.

    • DIC (3-4 equivalents) is added, and the mixture is allowed to pre-activate for a few minutes.

    • The activated Fmoc-Ile-OH solution is then added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products. A Kaiser test can be performed to confirm the completion of the coupling.

  • Final Fmoc Deprotection: The Fmoc group from the newly added isoleucine is removed using 20% piperidine in DMF.

  • Final Washing: The resin is washed sequentially with DMF, IPA, and DCM and then dried under vacuum.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed by treating the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed with cold ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2.2. Solution-Phase Synthesis

While less common for routine synthesis, solution-phase methods are still valuable, particularly for large-scale production. Modern solution-phase synthesis utilizes a variety of protecting groups and coupling reagents to optimize yield and minimize side reactions.

Experimental Protocol for Solution-Phase Synthesis of this compound:

Materials and Reagents:

  • Boc-Ile-OH (N-terminally protected Isoleucine)

  • H-Phe-OMe·HCl (C-terminally protected Phenylalanine methyl ester hydrochloride)

  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Additive: 1-Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Deprotection Reagents:

    • For Boc group: Trifluoroacetic acid (TFA) in DCM

    • For methyl ester: Aqueous sodium hydroxide (saponification)

  • Aqueous work-up solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

Procedure:

  • Coupling:

    • Dissolve Boc-Ile-OH, H-Phe-OMe·HCl, and HOBt in DCM or DMF.

    • Add DIPEA to neutralize the hydrochloride salt.

    • Cool the solution to 0°C and add EDC.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • The reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate, and brine to remove excess reagents and by-products.

    • The organic layer is dried and concentrated to yield the protected dipeptide, Boc-Ile-Phe-OMe.

    • The protected dipeptide can be purified by column chromatography if necessary.

  • Deprotection:

    • C-terminal deprotection (Saponification): The methyl ester is hydrolyzed using aqueous NaOH in a suitable solvent like methanol.

    • N-terminal deprotection: The Boc group is removed by treatment with TFA in DCM.

    • The final product is isolated after appropriate work-up and purification.

Data Presentation

Table 1: Physicochemical Properties of L-Isoleucyl-L-Phenylalanine

PropertyValueReference
Molecular FormulaC₁₅H₂₂N₂O₃
Molecular Weight278.35 g/mol
CAS Number22951-98-0
AppearanceSolid

Table 2: Key Reagents in this compound Synthesis

Synthesis MethodReagent TypeExamplesFunctionReference
Solid-Phase (Fmoc) N-α-Protecting GroupFmoc (9-fluorenylmethoxycarbonyl)Protects the N-terminus; base-labile.
Coupling ReagentsDIC, HBTU, HATUActivate the carboxyl group for peptide bond formation.
Linker/ResinWang, Rink AmideAnchors the peptide to the solid support.
Deprotection ReagentPiperidineRemoves the Fmoc group.
Cleavage ReagentTFA (Trifluoroacetic acid)Cleaves the peptide from the resin and removes side-chain protecting groups.
Solution-Phase N-α-Protecting GroupBoc (tert-butyloxycarbonyl), Cbz (Carbobenzoxy)Protects the N-terminus; acid-labile (Boc) or removed by hydrogenolysis (Cbz).
C-α-Protecting GroupMethyl ester, Benzyl esterProtects the C-terminus.
Coupling ReagentsDCC, EDCActivate the carboxyl group for peptide bond formation.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle cluster_final Cleavage & Purification Resin Fmoc-Phe-Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-Ile-OH, DIC/HOBt) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final_Washing Final Washing Final_Deprotection->Final_Washing Cleavage Cleavage (TFA Cocktail) Final_Washing->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Ile_Phe This compound Dipeptide Purification->Ile_Phe Solution_Phase_Workflow cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection Ile Isoleucine Protected_Ile Boc-Ile-OH Ile->Protected_Ile Boc Anhydride Phe Phenylalanine Protected_Phe H-Phe-OMe Phe->Protected_Phe MeOH, HCl Coupling_Step Coupling Reaction (EDC, HOBt, DIPEA) Protected_Ile->Coupling_Step Protected_Phe->Coupling_Step Protected_Dipeptide Boc-Ile-Phe-OMe Coupling_Step->Protected_Dipeptide Deprotection_C C-Terminal Deprotection (Saponification) Protected_Dipeptide->Deprotection_C Deprotection_N N-Terminal Deprotection (TFA) Deprotection_C->Deprotection_N Final_Peptide This compound Dipeptide Deprotection_N->Final_Peptide Amyloid_Aggregation cluster_assembly Self-Assembly cluster_fibril Fibril Formation cluster_pathology Pathological Consequence Monomers This compound Monomers Oligomers Oligomers Monomers->Oligomers Hydrophobic & H-Bonding Interactions Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid-like Fibrils Protofibrils->Fibrils Elongation Seeding Seeding of Aβ Aggregation Fibrils->Seeding Plaques Amyloid Plaques Seeding->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity

References

primary structure and properties of Ile-Phe

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Primary Structure and Properties of Isoleucyl-Phenylalanine (Ile-Phe)

Introduction

Isoleucyl-Phenylalanine, abbreviated as this compound or IF, is a dipeptide composed of two amino acids, L-isoleucine and L-phenylalanine, linked by a peptide bond.[1][2] This document provides a comprehensive overview of its primary structure, physicochemical properties, and known biological characteristics. It also details experimental protocols for its synthesis and analysis, targeting researchers, scientists, and professionals in drug development. As a dipeptide, this compound serves as a fundamental building block for larger polypeptides and proteins and has been identified as a metabolite.[2][3] Its self-assembly properties, which are of interest in the study of amyloid formation and the development of novel biomaterials, are also a key area of research.[4]

Primary Structure and Identification

The primary structure of a peptide is defined by the sequence of its constituent amino acids. In the case of this compound, the N-terminus is occupied by Isoleucine and the C-terminus by Phenylalanine.

The fundamental chemical details are outlined below:

  • Chemical Formula : C15H22N2O3

  • IUPAC Name : (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid

  • Synonyms : Isoleucyl-Phenylalanine, L-Ile-L-Phe, IF dipeptide

  • SMILES : CC--INVALID-LINK----INVALID-LINK--C(=O)O">C@@HN

  • InChI Key : WMDZARSFSMZOQO-DRZSPHRISA-N

Physicochemical Properties

The properties of this compound are derived from the combined characteristics of its constituent amino acids, Isoleucine (hydrophobic) and Phenylalanine (hydrophobic, aromatic). A summary of its key computed and experimental properties is presented in the tables below.

Table 1: General Physicochemical Properties
PropertyValueSource
Molecular Weight 278.35 g/mol
Monoisotopic Mass 278.16304257 Da
Chemical Formula C15H22N2O3
Polar Surface Area 92.42 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Rotatable Bond Count 7
Table 2: Predicted Physicochemical Properties
PropertyValueSource
Water Solubility 0.26 g/LALOGPS
logP (Octanol-Water Partition Coefficient) -0.64ALOGPS
logP (Octanol-Water Partition Coefficient) -0.39ChemAxon
logS (Aqueous Solubility) -3ALOGPS
pKa (Strongest Acidic) 3.95ChemAxon
pKa (Strongest Basic) 8.51ChemAxon
Physiological Charge 0ChemAxon
Bioavailability YesChemAxon
Rule of Five YesChemAxon

Biological Properties and Research Interest

This compound is primarily known as an intermediate in protein catabolism. However, recent research has highlighted its capacity for self-assembly, a property of significant interest in materials science and neurodegenerative disease research.

  • Self-Assembly and Gelation : The this compound dipeptide can self-associate in aqueous solutions to form a transparent, thermoreversible gel. This gel is composed of a network of well-ordered, fibrillar nanostructures. This behavior is analogous to the Phe-Phe motif found in the Alzheimer's Aβ peptide, making this compound a valuable model for studying the initial stages of amyloid fibril formation.

  • Metabolic Role : As a dipeptide, this compound is an incomplete breakdown product of protein digestion. While many dipeptides are short-lived intermediates, some possess physiological or cell-signaling effects.

Experimental Protocols

The following sections detail common methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of this compound using a standard Fmoc (Fluorenylmethyloxycarbonyl) protection strategy.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • Fmoc-L-Isoleucine (Fmoc-Ile-OH)

  • Coupling agents (e.g., HBTU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine solution (20% in DMF)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Methodology:

  • Resin Loading: The 2-chlorotrityl chloride resin is swelled in DCM. Fmoc-Phe-OH is then attached to the resin in the presence of DIPEA. The resin is washed sequentially with DMF and DCM.

  • Fmoc Deprotection (Phenylalanine): The Fmoc protecting group is removed from the resin-bound Phenylalanine using a 20% piperidine solution in DMF. This exposes the free amine group for the next coupling step.

  • Coupling (Isoleucine): Fmoc-Ile-OH is activated using coupling agents and added to the resin. DIPEA is used to facilitate the peptide bond formation. The reaction progress is monitored using a Kaiser test.

  • Fmoc Deprotection (Isoleucine): The Fmoc group is removed from the N-terminal Isoleucine using 20% piperidine in DMF.

  • Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail containing Trifluoroacetic acid (TFA).

  • Precipitation and Recovery: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, and the resulting crude peptide is dried under vacuum.

SPPS_Workflow_for_Ile_Phe Resin 2-Cl-Trt Resin LoadPhe 1. Load Fmoc-Phe-OH Resin->LoadPhe ResinPhe Fmoc-Phe-Resin LoadPhe->ResinPhe DeprotPhe 2. Deprotect (Piperidine) ResinPhe->DeprotPhe FreeAminePhe H2N-Phe-Resin DeprotPhe->FreeAminePhe CoupleIle 3. Couple Fmoc-Ile-OH FreeAminePhe->CoupleIle ResinIlePhe Fmoc-Ile-Phe-Resin CoupleIle->ResinIlePhe DeprotIle 4. Deprotect (Piperidine) ResinIlePhe->DeprotIle FreePeptide H2N-Ile-Phe-Resin DeprotIle->FreePeptide Cleave 5. Cleave (TFA) FreePeptide->Cleave CrudeProduct Crude this compound Cleave->CrudeProduct Purify 6. Purify (HPLC) CrudeProduct->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Purification by HPLC

Methodology: The crude this compound peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C-18 column is typically used for purification.

  • Solvents:

    • Solvent A: Water with 0.05% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (MeCN) with 0.05% TFA.

  • Elution: The peptide is eluted using a gradient of Solvent B. For example, a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the purified this compound dipeptide.

Characterization by Mass Spectrometry

Methodology: The identity and purity of the synthesized this compound are confirmed using mass spectrometry.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed.

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent mixture (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

  • Analysis: The sample is infused into the mass spectrometer. The expected mass for the protonated molecule [M+H]+ is calculated (Expected m/z ≈ 279.17).

  • Tandem MS (MS/MS): To confirm the sequence, fragmentation of the parent ion is performed. The resulting fragment ions are analyzed to verify the presence of both Isoleucine and Phenylalanine residues.

Signaling Pathways and Molecular Interactions

While this compound itself is not a primary signaling molecule, its constituent amino acids and related peptides are involved in various biological pathways. Phenylalanine, for instance, is a precursor for tyrosine, which is crucial for the synthesis of catecholamine neurotransmitters. Furthermore, peptides containing Phe and Ile can influence metabolic and immune signaling. For example, the exercise-induced metabolite N-lactoyl-phenylalanine (Lac-Phe) has been shown to suppress the NF-κB signaling pathway, thereby inhibiting macrophage M1 polarization and reducing inflammation.

The self-assembly of this compound provides a model for understanding the molecular interactions that drive the formation of larger, potentially pathogenic, protein aggregates.

SelfAssembly_IlePhe Monomer This compound Monomers Dimer Dimers/ Oligomers Monomer->Dimer Self-Association (Hydrophobic & H-Bonding) Protofibril Protofibrils Dimer->Protofibril Elongation Fibril Fibrillar Nanostructures Protofibril->Fibril Maturation Gel Hydrogel Network Fibril->Gel Entanglement/ Solvent Trapping

Caption: Logical model of this compound self-assembly into a hydrogel network.

References

The Central Role of Hydrophobicity in Isoleucine-Phenylalanine Dipeptide Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The self-assembly of short peptides into ordered nanostructures is a phenomenon of significant interest, providing fundamental insights into amyloid formation and offering pathways for the development of novel biomaterials. The dipeptide Isoleucine-Phenylalanine (Ile-Phe), an analog of the core recognition motif of Alzheimer's Aβ peptide (Phe-Phe), self-assembles in aqueous solutions to form fibrillar, amyloid-like nanostructures.[1][2] This guide delves into the core mechanism driving this process, establishing the pivotal role of hydrophobicity. Through a comparative analysis with the non-assembling Valine-Phenylalanine (Val-Phe) dipeptide, we elucidate how subtle changes in side-chain hydrophobicity dictate the propensity for aggregation. This document provides a comprehensive overview of the thermodynamic drivers, quantitative aggregation data, and detailed experimental protocols for studying this model system.

Introduction: The Hydrophobic Effect as the Primary Driver of this compound Self-Assembly

The spontaneous organization of molecules in a solution is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions.[1] In the context of the this compound dipeptide self-assembly in water, hydrophobic forces are the predominant initial driving force. The process is a classic example of the hydrophobic effect, where the non-polar side chains of Isoleucine (Ile) and Phenylalanine (Phe) are driven to associate with each other to minimize their disruptive contact with the surrounding water molecules.[1][3]

This initial hydrophobic collapse is believed to facilitate the formation of primary soluble aggregates, which then serve as nuclei for the subsequent growth of larger, ordered fibrillar structures. While hydrogen bonds and electrostatic interactions between the peptide backbones and termini contribute to the stability and order of the final fibril network, they are considered secondary to the initial hydrophobic trigger in an aqueous environment due to strong competitive interactions with the solvent.

The most compelling evidence for the primacy of hydrophobicity comes from the direct comparison between this compound and Val-Phe. These dipeptides differ by only a single methyl group in their aliphatic side chain (Isoleucine vs. Valine). This seemingly minor difference provides this compound with a significantly greater hydrophobicity, which is sufficient to induce aggregation. In contrast, Val-Phe, with its lower hydrophobicity, is unable to self-assemble under identical conditions, highlighting a critical hydrophobicity threshold for initiating the aggregation cascade. This observation strongly suggests that forces like aromatic stacking, while potentially contributory, are not the main assembly-driving force.

Quantitative Data Summary

The differential behavior of this compound and Val-Phe provides a clear, quantitative basis for understanding the impact of hydrophobicity on aggregation. The following table summarizes key quantitative findings from comparative studies.

ParameterThis compound DipeptideVal-Phe DipeptideRationale/SignificanceReference
Self-Assembly in H₂O Forms a transparent, thermoreversible gel composed of fibrillar nanostructures.Does not self-assemble or form gels, remains soluble even at high concentrations.Demonstrates a critical hydrophobicity threshold for aggregation, which this compound meets and Val-Phe does not.
Critical Concentration Aggregation transition occurs at ~1.1% (w/v).No aggregation detected at comparable or higher concentrations.Defines the minimum concentration required for the hydrophobic effect to drive large-scale assembly of this compound.
Light Absorbance (360 nm) Shows a sharp, sigmoid increase in absorbance as a function of concentration, indicating the formation of light-scattering aggregates.No significant increase in absorbance with concentration.Provides a quantitative measure of aggregation propensity, correlating turbidity with the formation of large structures.
TNS Fluorescence Exhibits a significant increase in fluorescence intensity upon binding of the polarity-sensitive probe TNS.No significant TNS fluorescence.Indicates the formation of exposed hydrophobic pockets or surfaces during the self-association process, confirming the involvement of hydrophobic interactions.

Key Experimental Protocols

The study of dipeptide aggregation relies on a suite of biophysical and imaging techniques. Below are detailed methodologies for key experiments.

Dipeptide Sample Preparation and Gelation
  • Peptide Solubilization: Lyophilized this compound or Val-Phe dipeptide powder is weighed and dissolved in deionized water (or a specified buffer like PBS) to the desired concentration (e.g., ranging from 0.1% to 2% w/v).

  • Dissolution: The solution is typically heated (e.g., to 70-90°C) and vortexed or sonicated to ensure complete dissolution of the peptide into a monomeric state.

  • Gel Formation: The clear, hot solution is allowed to cool slowly to room temperature undisturbed. Gel formation for aggregating peptides like this compound is observed as the solution becomes viscous and traps the solvent.

  • pH Adjustment (for specific studies): To test the effect of terminal group ionization, the pH of the peptide solution can be adjusted using 1 N HCl or 1 N NaOH.

Monitoring Aggregation Kinetics and Propensity
  • UV-Vis Spectroscopy (Light Scattering):

    • Principle: Measures the turbidity of the solution, which increases as peptides assemble into large, light-scattering aggregates.

    • Protocol: Prepare peptide solutions at various concentrations in a suitable buffer. Place the samples in a quartz cuvette. Measure the absorbance at a non-absorbing wavelength, typically between 340 nm and 405 nm, using a spectrophotometer. Plot absorbance versus concentration to determine the critical aggregation concentration.

  • Thioflavin T (ThT) Fluorescence Assay:

    • Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.

    • Protocol: Prepare a stock solution of ThT (e.g., 1 mM in water). For the assay, add the peptide solution to a final concentration of 10-20 µM ThT in a 96-well black plate. Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence over time or with concentration indicates amyloid-like fibril formation.

  • TNS Fluorescence Assay for Hydrophobicity:

    • Principle: 2-(p-toluidinylnaphthalene-6-sulfonate) (TNS) is a fluorescent probe that is weakly fluorescent in polar (aqueous) environments but becomes highly fluorescent in non-polar (hydrophobic) environments. It is used to detect the formation of solvent-exposed hydrophobic clusters during aggregation.

    • Protocol: Prepare a stock solution of TNS. Add TNS to the peptide solution at a final concentration of 50 µM. Incubate for a set period. Measure the fluorescence emission spectrum (typically 400-550 nm) with excitation at 365 nm. A significant increase in fluorescence intensity indicates the presence of hydrophobic regions.

Structural Characterization of Aggregates
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Principle: This technique probes the vibrational modes of the peptide backbone. The amide I region (1600–1700 cm⁻¹) is particularly sensitive to secondary structure, with a strong peak around 1630 cm⁻¹ being a hallmark of intermolecular β-sheets.

    • Protocol: A concentrated solution or gel of the peptide (e.g., 2% w/v) is placed between two CaF₂ windows with a defined path length spacer. Spectra are collected using an FTIR spectrometer, typically averaging over 200 scans. A buffer spectrum is subtracted, and the baseline is corrected. Second-derivative analysis is often used to resolve individual spectral components.

  • Transmission Electron Microscopy (TEM):

    • Principle: Provides direct visualization of the morphology and dimensions of the self-assembled nanostructures.

    • Protocol: Apply a small aliquot (5-10 µL) of the peptide solution or diluted gel onto a carbon-coated copper grid. Allow the sample to adsorb for 1-2 minutes. Wick off the excess liquid with filter paper. Optionally, negatively stain the sample with a solution of 2% (w/v) uranyl acetate for 1 minute to enhance contrast. Allow the grid to air-dry completely before imaging with a transmission electron microscope.

Visualizations: Workflows and Conceptual Models

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the conceptual basis for the role of hydrophobicity in this compound aggregation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis & Characterization cluster_results Results Interpretation start Weigh this compound / Val-Phe Powder dissolve Dissolve in H₂O/Buffer (Heat, Vortex) start->dissolve cool Cool to Room Temp dissolve->cool uv_vis UV-Vis Spectroscopy (Light Scattering) cool->uv_vis tht ThT Fluorescence (β-Sheet Content) cool->tht tns TNS Fluorescence (Hydrophobicity) cool->tns ftir FTIR Spectroscopy (Secondary Structure) cool->ftir tem TEM Imaging (Morphology) cool->tem result_ile This compound: Fibrillar Gel Formation uv_vis->result_ile result_val Val-Phe: Remains Soluble uv_vis->result_val tht->result_ile tht->result_val tns->result_ile tns->result_val ftir->result_ile ftir->result_val tem->result_ile tem->result_val conclusion Conclusion: Hydrophobicity is the Key Driver result_ile->conclusion result_val->conclusion logical_relationship ile_phe This compound Dipeptide high_hydro Higher Hydrophobicity (+CH₃ group in Ile) ile_phe->high_hydro hydro_int Intermolecular Hydrophobic Interactions high_hydro->hydro_int self_assembly Self-Assembly (Aggregation Nucleation) hydro_int->self_assembly fibrils Fibrillar Nanostructures (Gel Formation) self_assembly->fibrils val_phe Val-Phe Dipeptide low_hydro Lower Hydrophobicity val_phe->low_hydro no_int Insufficient Driving Force low_hydro->no_int no_assembly No Assembly no_int->no_assembly molecular_model Proposed Model of this compound Fibril Cross-Section cluster_model core Hydrophilic Channel (N⁺H₃ / COO⁻ Head-to-Tail Interactions) bb1 Peptide Backbone bb1->core shell Hydrophobic 'Glue' (Ile/Phe Side Chains Interact) bb1->shell Side Chains bb2 Peptide Backbone bb2->core bb2->shell Side Chains

References

An In-depth Technical Guide to the Thermoreversible Gelation of Isoleucyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoreversible gelation of the dipeptide Isoleucyl-phenylalanine (Ile-Phe). This phenomenon, driven by the self-assembly of dipeptide molecules into a complex network of fibrillar nanostructures, holds significant promise for applications in drug delivery, tissue engineering, and as a model system for studying amyloid formation.[1][2] This document details the quantitative parameters governing this compound hydrogel formation, outlines the experimental protocols for its characterization, and visualizes the underlying molecular processes.

Core Concepts: Self-Assembly and Gelation

The thermoreversible gelation of Isoleucyl-phenylalanine is a macroscopic manifestation of a molecular self-assembly process.[1] In aqueous solutions, this compound molecules spontaneously organize into hierarchical structures. This process is initiated by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic phenylalanine residues. These initial interactions lead to the formation of fibrillar nanostructures. As these fibrils grow and entangle, they create a three-dimensional network that entraps the solvent, resulting in the formation of a hydrogel.[1] The "thermoreversible" nature of this gel indicates that the transition between the solution (sol) and gel state is dependent on temperature.[1]

Quantitative Data on this compound Gelation

The formation and stability of Isoleucyl-phenylalanine hydrogels are critically dependent on concentration and temperature. The following tables summarize the key quantitative data derived from experimental studies.

ParameterValueConditionsReference
Critical Gelation Concentration (CGC) 1.1% (w/v)Aqueous solution
Gel Formation Concentration >1.5% (w/v)Aqueous solution

Table 1: Concentration-Dependent Properties of Isoleucyl-phenylalanine Gelation. This table outlines the minimum concentrations required for the initiation of self-assembly and the formation of a solid gel.

Dipeptide ConcentrationGel-Sol Transition TemperatureConditionsReference
2% (w/v)304 K (31 °C)Aqueous solution
1.5% (w/v)299 K (26 °C)Aqueous solution

Table 2: Temperature-Dependent Properties of Isoleucyl-phenylalanine Gelation. This table illustrates the thermoreversible nature of the hydrogel, with the transition temperature being dependent on the dipeptide concentration.

Experimental Protocols

The characterization of Isoleucyl-phenylalanine hydrogels involves a suite of experimental techniques to probe their macroscopic properties and underlying nanostructure.

Hydrogel Preparation
  • Dissolution: Dissolve lyophilized Isoleucyl-phenylalanine dipeptide in 1,1,1,3,3,3-hexafluoro-2-propanol to create a stock solution.

  • Dilution: Dilute the stock solution in aqueous buffer (e.g., water or phosphate-buffered saline) to the desired final concentration (typically above 1.5% w/v for gel formation).

  • Gelation: Allow the solution to stand at room temperature. Gelation should be observable as a loss of fluidity. For temperature-dependent studies, the solution can be heated to induce a sol state and subsequently cooled to trigger gelation.

Spectroscopic Characterization
  • Fluorescence Spectroscopy:

    • Prepare this compound samples in a quartz cuvette.

    • Excite the sample at 250 nm to measure the intrinsic fluorescence of the phenylalanine residue.

    • Record the emission spectrum between 260 nm and 400 nm.

    • Set both excitation and emission slits to 10 nm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare diluted, gelled, and air-dried samples of the dipeptide.

    • For analysis of hydrogen bonding, exchange labile protons with deuterium by dissolving the dipeptide in D₂O.

    • Record infrared spectra to identify the secondary structure, looking for characteristic peaks of β-sheet formation (around 1630 cm⁻¹).

Microscopic Characterization
  • Transmission Electron Microscopy (TEM):

    • Apply a small volume of the this compound hydrogel to a carbon-coated TEM grid.

    • Negatively stain the sample with a solution of uranyl acetate (e.g., 1% w/v).

    • Allow the grid to dry completely.

    • Image the grid using a transmission electron microscope to visualize the fibrillar nanostructures.

Rheological Characterization

While specific rheological data for this compound is not extensively published, the general approach to characterizing dipeptide hydrogels involves:

  • Sample Loading: Place the hydrogel sample onto the rheometer plate.

  • Amplitude Sweep: Perform a strain sweep to determine the linear viscoelastic region (LVR) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Within the LVR, perform a frequency sweep to measure G' and G'' as a function of frequency. A stable gel will exhibit G' > G'' across the frequency range.

  • Temperature Sweep: To determine the gel-sol transition temperature, perform a temperature ramp while monitoring G' and G''. The point at which G' and G'' crossover is indicative of the transition.

Visualizing the Process: Diagrams

To better illustrate the processes involved in the study of Isoleucyl-phenylalanine thermoreversible gelation, the following diagrams are provided.

G Self-Assembly of Isoleucyl-phenylalanine A This compound Monomers in Solution B Initiation: Non-covalent Interactions (H-bonding, Hydrophobic, π-π stacking) A->B C Formation of Fibrillar Nanostructures B->C D Fibril Elongation and Entanglement C->D E 3D Network Formation D->E F Solvent Entrapment E->F G Hydrogel Formation F->G

Caption: A diagram illustrating the hierarchical self-assembly process of Isoleucyl-phenylalanine into a hydrogel.

G Experimental Workflow for this compound Hydrogel Characterization cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis A Dissolve this compound in Organic Solvent B Dilute in Aqueous Buffer A->B C Induce Gelation (Temperature/Concentration) B->C D Macroscopic Observation C->D E Rheology (G', G'', Temperature Sweep) C->E F Spectroscopy (Fluorescence, FTIR) C->F G Microscopy (TEM) C->G H Determine Gelation Parameters (CGC, Tgel) D->H I Analyze Mechanical Properties E->I J Confirm Secondary Structure F->J K Visualize Nanostructure G->K

Caption: A flowchart outlining the typical experimental workflow for the preparation and characterization of Isoleucyl-phenylalanine hydrogels.

References

Initial Characterization of Isoleucine-Phenylalanine (Ile-Phe) Dipeptide Self-Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The self-assembly of short peptides into well-defined nanostructures is a rapidly advancing field with significant implications for nanotechnology and medicine. Among these, the dipeptide Isoleucine-Phenylalanine (Ile-Phe) has garnered considerable attention for its ability to self-associate in aqueous solutions to form a transparent, thermoreversible hydrogel.[1][2][3][4] This hydrogel is composed of a network of fibrillar nanostructures, which exhibit strong birefringence upon binding with Congo red, a characteristic feature of amyloid-like structures.[1] The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions. This technical guide provides an in-depth overview of the initial characterization of this compound self-assembly, detailing the experimental protocols for key analytical techniques and presenting quantitative data in a structured format.

Introduction

The study of self-assembling peptides offers valuable insights into the fundamental principles of molecular self-organization and provides a versatile platform for the development of novel biomaterials. The this compound dipeptide, an analog of the diphenylalanine motif found in the Alzheimer's Aβ peptide, serves as an excellent model system for investigating the initial stages of amyloid formation. Unlike the closely related Val-Phe dipeptide, which does not self-assemble, this compound readily forms a hydrogel, highlighting the critical role of the additional methyl group in the isoleucine side chain in driving the self-assembly process. This guide will focus on the primary methods used to characterize the formation and morphology of this compound nanostructures.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the initial characterization of this compound self-assembly.

ParameterValueMethod of DeterminationReference
Morphological Properties
Fibril Width~55 nmTransmission Electron Microscopy (TEM)
Fibril LengthSeveral micrometersTransmission Electron Microscopy (TEM)
Physical Properties
Critical Concentration for Self-Assembly1.1% (w/v)Light Absorbance at 360 nm
GelationMacroscopic observationVisual Inspection
ThermoreversibilityYesTemperature-dependent Light Absorbance
Spectroscopic Properties
FTIR Amide I band (non-hydrogen-bonded)1662 cm⁻¹Fourier Transform Infrared Spectroscopy
FTIR NH band (non-hydrogen-bonded)3398 cm⁻¹Fourier Transform Infrared Spectroscopy

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of this compound self-assembly are provided below.

Peptide Preparation and Self-Assembly
  • Peptide Synthesis and Purification : The this compound dipeptide is synthesized using standard solid-phase peptide synthesis protocols based on Fmoc N-protection. Purification is achieved through reversed-phase high-performance liquid chromatography (HPLC). The identity and purity of the dipeptide are confirmed by mass spectrometry and NMR spectroscopy.

  • Initiation of Self-Assembly : Lyophilized this compound dipeptide is dissolved in a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), at a high concentration (e.g., 200 mg/ml). Self-assembly is then initiated by adding water to achieve the desired final peptide concentration. The solution is typically vortexed and sonicated to ensure homogeneity. For hydrogel formation, a specific concentration, for example, 2% (w/v) in water, is prepared and may require heating to facilitate dissolution, followed by cooling to induce gelation.

Morphological Characterization
  • Sample Preparation : A small aliquot (e.g., 5 µL) of the this compound self-assembly solution is applied to a carbon-coated copper grid.

  • Staining : The sample is negatively stained with a solution of uranyl acetate (e.g., 2% w/v) for a few minutes.

  • Imaging : The grid is air-dried and observed using a transmission electron microscope at an appropriate accelerating voltage.

  • Sample Preparation : A sample of the this compound hydrogel is placed on an SEM stub and freeze-dried.

  • Coating : The dried sample is sputter-coated with a thin layer of a conductive material, such as gold or platinum.

  • Imaging : The coated sample is then imaged using a scanning electron microscope.

Spectroscopic Characterization
  • Phenylalanine Intrinsic Fluorescence :

    • Sample Preparation : Prepare this compound solutions at various concentrations in water.

    • Measurement : Record the fluorescence emission spectra using a fluorescence spectrophotometer. The samples are excited at 250 nm, and the emission is measured between 260 nm and 400 nm. Both excitation and emission slits are set at 10 nm.

  • 2-p-Toluidinylnaphthalene-6-sulfonate (TNS) Binding Assay :

    • Reagent Preparation : Prepare a 1 mM stock solution of TNS in water.

    • Sample Preparation : Prepare a 2% (w/v) this compound solution containing a final TNS concentration of 10 µM.

    • Kinetic Measurement : To monitor the kinetics of self-assembly, the sample is heated to 333 K and then gradually cooled to 278 K. The sample is excited at 323 nm, and the fluorescence emission at 423 nm is monitored over time. For static measurements, the fluorescence emission spectra are recorded between 350 nm and 550 nm with an excitation wavelength of 323 nm. Excitation and emission slits are set at 10 nm.

  • Sample Preparation : this compound solutions are prepared at a concentration of 5 mM in water, and the pH is adjusted to 7.0.

  • Measurement : The sample is placed in a 0.1 mm pathlength quartz cuvette. CD spectra are recorded on a spectropolarimeter at 25 °C. Spectra are typically scanned from 190 to 260 nm with a resolution of 1 nm and a scanning speed of 50 nm/min. Multiple scans (e.g., 25 accumulations) are averaged to improve the signal-to-noise ratio.

  • Sample Preparation : Prepare this compound samples at different concentrations (e.g., 0.1% and 2% w/v) to represent the solution and gel states.

  • Measurement : Acquire FTIR spectra to identify intermolecular interactions. The amide I and NH stretching regions are of particular interest for determining the presence of hydrogen bonding.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound self-assembly and the proposed hierarchical assembly process.

experimental_workflow cluster_synthesis Peptide Synthesis & Preparation cluster_characterization Characterization Techniques cluster_analysis Data Analysis & Interpretation synthesis Solid-Phase Synthesis purification HPLC Purification synthesis->purification characterization Mass Spec & NMR purification->characterization dissolution Dissolution in HFIP characterization->dissolution initiation Addition of Water dissolution->initiation tem Transmission Electron Microscopy (TEM) initiation->tem sem Scanning Electron Microscopy (SEM) initiation->sem fluorescence Fluorescence Spectroscopy initiation->fluorescence cd Circular Dichroism (CD) initiation->cd ftir FTIR Spectroscopy initiation->ftir morphology Morphological Analysis (Fibril Dimensions) tem->morphology sem->morphology kinetics Assembly Kinetics (TNS Assay) fluorescence->kinetics hydrophobicity Hydrophobic Environment (TNS Binding) fluorescence->hydrophobicity secondary_structure Secondary Structure (CD & FTIR) cd->secondary_structure ftir->secondary_structure self_assembly_pathway monomers This compound Monomers (in solution) oligomers Small Oligomers monomers->oligomers Nucleation (Hydrophobic collapse, H-bonding) protofibrils Protofibrils oligomers->protofibrils Elongation fibrils Mature Fibrils protofibrils->fibrils Maturation network Fibrillar Network (Hydrogel) fibrils->network Entanglement

References

Probing the Phase Behavior of Isoleucine-Phenylalanine (Ile-Phe) Dipeptide Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase behavior of Isoleucine-Phenylalanine (Ile-Phe) dipeptide solutions. This dipeptide, a simple yet significant biomolecule, exhibits complex self-assembly properties, forming thermoreversible hydrogels with fibrillar nanostructures.[1][2] Understanding and controlling this behavior is paramount for its application in drug delivery, tissue engineering, and as a model system for studying amyloid formation.[1][3] This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying processes to facilitate further research and development.

Phase Behavior of this compound Solutions

The self-assembly of this compound in aqueous solutions is a fascinating phenomenon driven primarily by hydrophobic interactions between the amino acid side chains.[1] This process leads to the formation of a transparent, thermoreversible hydrogel composed of a network of fibrillar nanostructures. The transition from a solution of individual dipeptide molecules to a structured hydrogel is sensitive to several factors, including concentration, temperature, and pH.

Concentration-Dependent Self-Assembly

The aggregation of this compound is highly dependent on its concentration in the solution. Below a certain threshold, the dipeptide exists predominantly as soluble monomers. As the concentration increases, self-assembly into larger structures is initiated.

A key parameter in this process is the critical aggregation concentration (CAC), which marks the transition from a soluble to a polymerized state. For this compound solutions, a significant transition is observed at approximately 1.1% (w/v). This transition can be monitored by observing the increase in light absorbance at 360 nm, which follows a sigmoidal curve as the peptide concentration rises.

Table 1: Concentration-Dependent Properties of this compound Solutions

Concentration (% w/v)Observed State1H-NMR Signal Characteristics
0.02Monomeric SolutionWell-resolved, sharp peaks
> 0.5Supramolecular Structure FormationProgressive broadening of signals, unresolved peaks
1.1Critical Aggregation ConcentrationSigmoidal transition in absorbance
2.0Gel StateBroad, unresolved peaks
Temperature-Dependent Phase Transition

The hydrogel formed by this compound is thermoreversible, meaning it can transition between a gel and a solution state with changes in temperature. Upon heating, the gel network disassembles, and the solution becomes fluid. This process is fully reversible, with the gel reforming upon cooling. The transition temperature is dependent on the dipeptide concentration.

Table 2: Sol-Gel Transition Temperatures of this compound Solutions

Concentration (% w/v)Sol-Gel Transition Temperature (K)
1.5299
2.0304

A qualitative phase diagram can be constructed based on the available data, illustrating the relationship between concentration, temperature, and the physical state of the this compound solution.

G Qualitative Phase Diagram of this compound Solutions cluster_legend Legend Solution Solution (Monomers/Small Aggregates) Gel Sol Sol->Gel Sol-Gel Transition p1 p2

Caption: Qualitative phase diagram of this compound solutions.

Influence of pH on Gel Stability

The stability of the this compound hydrogel is also influenced by pH. The dipeptide solution naturally establishes a pH of 5.8. Altering the pH significantly disrupts the gel network. Lowering the pH to 2.0 or increasing it to 12.0 leads to the disintegration of the fibrillar network and the formation of amorphous aggregates. This is attributed to changes in the ionization state of the N-terminal amino group and the C-terminal carboxyl group, which are crucial for the head-to-tail interactions that stabilize the fibrillar structure.

Experimental Protocols

Synthesis of this compound Dipeptide

This compound dipeptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.

G Resin Resin Support FmocPhe Fmoc-Phe Attachment Resin->FmocPhe Deprotection1 Fmoc Deprotection FmocPhe->Deprotection1 Coupling Fmoc-Ile Coupling Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage & Purification Deprotection2->Cleavage IlePhe This compound Dipeptide Cleavage->IlePhe

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: Attach the first amino acid, Fmoc-Phe-OH, to the resin using a coupling agent such as DCC/DMAP.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the attached Phenylalanine using a solution of piperidine in dimethylformamide (DMF).

  • Second Amino Acid Coupling: Couple the second amino acid, Fmoc-Ile-OH, to the deprotected Phenylalanine on the resin using a coupling agent like HBTU/DIPEA.

  • Final Fmoc Deprotection: Remove the Fmoc group from the Isoleucine residue.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound dipeptide by mass spectrometry and NMR.

Characterization of this compound Self-Assembly

TEM is used to visualize the fibrillar nanostructures within the hydrogel.

Protocol:

  • Prepare a dilute suspension of the this compound hydrogel in water.

  • Apply a small drop of the suspension onto a carbon-coated copper grid.

  • Allow the sample to adsorb for a few minutes.

  • Wick away the excess liquid with filter paper.

  • Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid.

  • Allow the grid to dry completely before imaging with a transmission electron microscope.

FTIR spectroscopy is employed to study the secondary structure and intermolecular interactions of the dipeptides during self-assembly. The amide I region (1600-1700 cm⁻¹) is particularly informative.

Protocol:

  • Prepare this compound solutions at various concentrations in D₂O.

  • Acquire FTIR spectra using an attenuated total reflectance (ATR) setup.

  • Record spectra at different temperatures to observe thermoreversible transitions.

  • Analyze the amide I band for shifts indicative of β-sheet formation (typically around 1630 cm⁻¹) and changes in hydrogen bonding. A shift in the COO⁻ vibrational band can indicate changes in head-to-tail interactions.

Table 3: Selected FTIR Bands for this compound at 298 K

Concentration (% w/v)Amide I (cm⁻¹)COO⁻ (cm⁻¹)
0.116621598
0.816611598
2.016601570

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, providing insights into the aggregation process.

Protocol:

  • Prepare this compound solutions at the desired concentrations and filter them to remove dust particles.

  • Place the solution in a suitable cuvette and insert it into the DLS instrument.

  • Equilibrate the sample to the desired temperature.

  • Measure the intensity fluctuations of scattered light over time.

  • The instrument's software calculates the diffusion coefficient and, from that, the hydrodynamic radius of the particles using the Stokes-Einstein equation. An increase in the hydrodynamic radius indicates aggregation.

The ThT assay is used to detect the presence of amyloid-like fibrillar structures, as ThT exhibits enhanced fluorescence upon binding to β-sheet-rich aggregates.

Protocol:

  • Prepare a stock solution of ThT in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Prepare the this compound samples at the desired concentrations and incubate them under conditions that promote fibril formation.

  • Add an aliquot of the ThT stock solution to the this compound sample.

  • Measure the fluorescence emission at approximately 482 nm with an excitation wavelength of around 440-450 nm.

  • An increase in fluorescence intensity compared to a control sample (ThT with monomeric this compound or buffer alone) indicates the presence of amyloid-like fibrils.

Signaling Pathways

While specific signaling pathways directly activated by the this compound dipeptide are not yet fully elucidated, peptides, in general, play crucial roles as signaling molecules in the nervous system and other biological contexts. Hydrophobic dipeptides can be involved in modulating neuronal activity and may have roles in neuro-signaling.

Peptides can act as neurotransmitters or neuromodulators, influencing synaptic transmission and neuronal growth. They often exert their effects by binding to specific receptors on the cell surface, initiating intracellular signaling cascades. Given the hydrophobic nature of this compound, it is plausible that it could interact with cell membranes or specific hydrophobic binding pockets of receptors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IlePhe This compound Dipeptide Receptor Receptor IlePhe->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response (e.g., Neurotransmission, Gene Expression) Signaling->Response

Caption: Conceptual Model of Dipeptide Signaling.

Further research is required to identify the specific receptors and downstream signaling pathways that may be modulated by this compound. This could involve screening for binding partners and investigating the effects of this compound on neuronal cell cultures.

Conclusion

The this compound dipeptide presents a rich area of study with significant potential for biomaterial applications. Its well-defined phase behavior, characterized by concentration-, temperature-, and pH-dependent self-assembly into a fibrillar hydrogel, makes it a versatile building block for the design of smart materials. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound solutions and their assembled nanostructures. While the specific signaling roles of this compound remain an open area of investigation, its structural similarity to motifs in amyloidogenic peptides suggests its potential biological relevance. This technical guide serves as a comprehensive resource to aid researchers in further unraveling the complexities of this compound phase behavior and harnessing its potential for scientific and therapeutic advancements.

References

The Biological Significance of Isoleucyl-Phenylalanine (Ile-Phe): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Dipeptide at the Crossroads of Material Science and Sensory Perception

The dipeptide Isoleucyl-Phenylalanine (Ile-Phe) presents a fascinating case study in biological relevance, extending from its fundamental role in the formation of amyloid structures to its interaction with human sensory systems as a bitter tastant. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological functions of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Physicochemical Properties and Synthesis

This compound is a dipeptide composed of the amino acids L-isoleucine and L-phenylalanine. Its structure, characterized by the hydrophobic side chains of both constituent amino acids, is central to its biological activities.

PropertyValueReference
Molecular Formula C15H22N2O3[1]
Molecular Weight 278.35 g/mol [1]
IUPAC Name (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid[1]
Bitter Recognition Threshold (for Phe-Ile) 1.479 mM
Synthesis of this compound Dipeptide

The synthesis of this compound can be achieved through standard solid-phase or liquid-phase peptide synthesis protocols.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc-based)

  • Resin Preparation: A pre-loaded Wang or Rink amide resin with the C-terminal amino acid (Fmoc-Phe) is used as the solid support.

  • Fmoc Deprotection: The Fmoc protecting group on the phenylalanine residue is removed using a 20% solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The next amino acid (Fmoc-Ile-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and added to the resin to form the peptide bond.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Final Deprotection and Cleavage: The N-terminal Fmoc group is removed as described in step 2. The dipeptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

  • Purification: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified this compound dipeptide is characterized by mass spectrometry and NMR to confirm its identity and purity.

Self-Assembly and Relevance to Amyloid Formation

A significant body of research on this compound has focused on its remarkable ability to self-assemble into well-ordered nanostructures, including fibrillar networks that form hydrogels. This property is highly relevant to the study of amyloid diseases, as short peptide fragments can often recapitulate the aggregation behavior of larger amyloidogenic proteins.

The self-assembly of this compound is primarily driven by hydrophobic interactions between the isoleucine and phenylalanine side chains. At sufficient concentrations, these interactions overcome the solvation of individual dipeptide molecules, leading to the formation of larger aggregates.

Quantitative Data on this compound Self-Assembly
ParameterConditionValueReference
Gelation Concentration In water>1.5% (w/v)
Transition Temperature (2% w/v) In water304 K
Transition Temperature (1.5% w/v) In water299 K
Experimental Protocols for Studying Self-Assembly

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To monitor the changes in molecular mobility of the dipeptide upon self-assembly.

  • Methodology:

    • Prepare a series of this compound solutions in D₂O at varying concentrations (e.g., 0.05% to 2% w/v).

    • Acquire ¹H NMR spectra for each concentration at a constant temperature.

    • Observe the broadening of NMR signals, which indicates a decrease in molecular motion due to the formation of supramolecular structures.

    • For temperature-dependent studies, acquire spectra of a gel-forming concentration (e.g., 2% w/v) at a range of temperatures (e.g., 295–330 K) to observe the reversible disassembly of the structures at higher temperatures, indicated by the sharpening of NMR peaks.

Transmission Electron Microscopy (TEM)

  • Objective: To visualize the morphology of the self-assembled nanostructures.

  • Methodology:

    • Prepare a solution of this compound at a concentration known to form aggregates (e.g., 1% w/v in water).

    • Apply a small drop of the solution onto a carbon-coated copper grid.

    • After a brief incubation period, blot off the excess solution.

    • Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid and blot off the excess.

    • Allow the grid to air-dry completely.

    • Image the grid using a transmission electron microscope to observe the fibrillar nanostructures.

Thioflavin T (ThT) Fluorescence Assay

  • Objective: To detect the presence of amyloid-like β-sheet structures in the self-assembled aggregates.

  • Methodology:

    • Prepare a solution of this compound that has been allowed to aggregate.

    • Add a solution of Thioflavin T to the peptide solution to a final concentration of approximately 10-20 µM.

    • Measure the fluorescence emission spectrum (typically around 482 nm) upon excitation at approximately 450 nm.

    • An increase in fluorescence intensity compared to a control solution of ThT alone indicates the presence of β-sheet-rich structures.

Self_Assembly_Pathway Monomers This compound Monomers in Solution Oligomers Soluble Oligomers Monomers->Oligomers Hydrophobic Interactions Protofibrils Protofibrils Oligomers->Protofibrils Hydrogen Bonding Fibrils Mature Fibrils Protofibrils->Fibrils Inter-protofibril Association Hydrogel Hydrogel Network Fibrils->Hydrogel Entanglement

Hierarchical self-assembly pathway of the this compound dipeptide.

Interaction with Bitter Taste Receptors

Dipeptides composed of hydrophobic amino acids are frequently associated with a bitter taste.[2] This bitterness is mediated by a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs). While direct quantitative data for this compound is limited, the properties of similar dipeptides strongly suggest that it acts as a bitter tastant.

Activation of Bitter Taste Receptors

Several studies have shown that dipeptides containing phenylalanine and other hydrophobic amino acids can activate various TAS2Rs, with TAS2R1, TAS2R4, TAS2R14, and TAS2R39 being common targets.[3] The activation of these receptors initiates a downstream signaling cascade that ultimately leads to the perception of bitterness.

Experimental Protocol: Heterologous Expression and Calcium Imaging for TAS2R Activation

  • Objective: To determine if this compound can activate specific bitter taste receptors.

  • Methodology:

    • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding a specific human TAS2R (e.g., hTAS2R1) and a promiscuous G-protein alpha subunit (e.g., Gα16/gust44) to couple the receptor to the intracellular calcium signaling pathway.

    • Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

    • Ligand Application: A baseline fluorescence is recorded before the addition of a solution of this compound at various concentrations.

    • Calcium Imaging: Changes in intracellular calcium concentration upon ligand application are monitored by measuring the change in fluorescence intensity using a fluorescence plate reader or a microscope.

    • Data Analysis: The increase in fluorescence is indicative of receptor activation. Dose-response curves can be generated to determine the EC₅₀ value, which represents the concentration of the dipeptide required to elicit a half-maximal response.

Bitter_Taste_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TAS2R TAS2R G_protein G-protein (Gustducin) TAS2R->G_protein Activation PLCb2 PLCβ2 G_protein->PLCb2 Activation IP3 IP3 PLCb2->IP3 PIP₂ → IP₃ Ca_release Ca²⁺ Release IP3->Ca_release Binds to IP₃ Receptor on ER Depolarization Depolarization Ca_release->Depolarization Opens TRPM5 Channel Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Gustatory Nerve Gustatory Nerve Neurotransmitter->Gustatory Nerve IlePhe This compound IlePhe->TAS2R Binding

General signaling pathway for bitter taste reception mediated by TAS2Rs.

Absorption and Metabolism

Dipeptides like this compound are primarily absorbed in the small intestine via the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter. This transporter is responsible for the uptake of a wide variety of di- and tripeptides from the intestinal lumen into the enterocytes.

Once inside the intestinal cells, dipeptides can be hydrolyzed into their constituent amino acids by cytosolic peptidases. These free amino acids are then transported across the basolateral membrane into the bloodstream. It is also possible for a fraction of the intact dipeptide to be transported into circulation.

Other Potential Biological Roles

While the roles of this compound in self-assembly and taste perception are the most well-documented, research into the broader biological activities of dipeptides is an expanding field.

  • Gut Microbiome: Dietary proteins and their breakdown products, including dipeptides, can be utilized by the gut microbiota, potentially influencing the composition and metabolic activity of the microbial community. However, specific studies on the effect of this compound on the gut microbiome are lacking.

  • Incretin Secretion: Some nutrients and their breakdown products can stimulate the release of incretin hormones like GLP-1 and GIP from enteroendocrine cells in the gut. While peptides are known to play a role in this process, the specific effect of this compound has not been elucidated.

Conclusion and Future Directions

The biological relevance of the this compound dipeptide is multifaceted. Its propensity for self-assembly into amyloid-like structures provides a valuable model system for studying the fundamental processes of protein aggregation related to neurodegenerative diseases. Concurrently, its interaction with bitter taste receptors highlights its role in sensory perception and food science.

Future research should focus on several key areas:

  • Quantitative analysis of this compound's interaction with a broader panel of TAS2Rs to determine its specific receptor activation profile and binding affinities.

  • In vivo studies to elucidate the absorption, metabolic fate, and potential systemic effects of orally ingested this compound.

  • Investigation of the influence of this compound on the gut microbiome and its potential downstream effects on host physiology.

  • Exploration of other potential bioactive properties , such as enzyme inhibition or receptor modulation in other physiological systems.

By continuing to explore these avenues, a more complete understanding of the biological significance of the this compound dipeptide can be achieved, potentially leading to new applications in drug development, food technology, and materials science.

References

Conformational Landscape of Monomeric Isoleucyl-Phenylalanine (Ile-Phe): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Isoleucyl-Phenylalanine (Ile-Phe), composed of L-isoleucine and L-phenylalanine, serves as a fundamental model for understanding peptide folding and self-assembly, processes critical to both biological function and pathological aggregation.[1][2] As an analogue of the diphenylalanine motif—the core recognition motif of the Alzheimer's Aβ peptide—this compound has garnered significant interest for its ability to self-associate into ordered nanostructures.[1] This technical guide provides an in-depth analysis of the conformational studies on monomeric this compound, focusing on the intrinsic conformational preferences that precede higher-order assembly. A comprehensive understanding of the monomeric state is crucial for developing strategies to modulate its aggregation and for the rational design of peptide-based therapeutics.

Conformational Preferences and Quantitative Data

The conformation of a dipeptide is primarily defined by the backbone dihedral angles phi (φ) and psi (ψ). These angles dictate the spatial arrangement of the peptide backbone and are influenced by the intrinsic propensities of the constituent amino acid residues, local steric interactions, and the surrounding solvent environment.[3] While extensive datasets exist for general dipeptide conformations, specific quantitative data for monomeric this compound is often embedded within broader computational and experimental studies.

Quantum chemical calculations and molecular dynamics simulations are primary tools for exploring the potential energy surface of dipeptides.[4] These studies reveal that amino acids have distinct preferences for specific regions of the Ramachandran plot. For instance, β-branched amino acids like Isoleucine (Ile) and aromatic residues such as Phenylalanine (Phe) are frequently found in extended β-strand conformations.

The following table summarizes the preferred dihedral angles for Ile and Phe residues in various contexts, providing an approximation of the likely conformational space occupied by monomeric this compound.

ResidueSecondary Structure PreferenceApproximate φ Angle (°)Approximate ψ Angle (°)Reference(s)
Isoleucineβ-strand-149 to -90+110 to +150
Phenylalanineβ-strand-149 to -90+110 to +150
PhenylalaninePolyproline II (PII) type helix~ -75~ +145

Note: The values presented are general preferences for these residues and can vary based on the specific dipeptide, solvent conditions, and computational model used.

Experimental Protocols for Conformational Analysis

A variety of experimental techniques are employed to elucidate the conformational landscape of dipeptides in solution and the solid state.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state structure of peptides. Key parameters derived from NMR experiments provide insights into the average conformation.

  • Methodology:

    • Sample Preparation: The this compound dipeptide is dissolved in a suitable solvent, often D₂O or an organic solvent like CDCl₃, to a specific concentration.

    • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

      • ¹H NMR: Provides information on the chemical environment of protons.

      • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects spatial proximities between protons, revealing through-space correlations that are indicative of specific conformations. For example, cross-peaks between the amide proton of Phe and the α-proton of Ile would suggest a folded or turn-like structure.

    • Analysis: The key observable is the ³J(HN,Hα) coupling constant, which is related to the backbone dihedral angle φ through the Karplus equation. This allows for the estimation of the population of different conformers.

2.2 Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the peptide backbone, which are sensitive to conformation.

  • Methodology:

    • Sample Preparation: Samples of this compound are prepared in aqueous solution or as a solid film.

    • Spectral Acquisition:

      • FTIR Spectroscopy: The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure. The frequencies of the amide I components can be correlated with the φ dihedral angle.

      • Raman Spectroscopy: Skeletal vibrations in the Raman spectra can serve as indicators for the populations of PII, β, and αR conformations.

    • Data Analysis: Deconvolution of the amide I band and analysis of the intensities of amide III and skeletal bands provide a quantitative measure of the conformational distribution.

2.3 X-ray Crystallography

X-ray diffraction provides high-resolution structural information of molecules in their crystalline state.

  • Methodology:

    • Crystallization: Single crystals of the this compound dipeptide are grown from a suitable solvent.

    • Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is recorded.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions and, consequently, the precise dihedral angles of the dipeptide in the crystal lattice are determined. While this provides a static picture, it often reveals a low-energy conformation.

Computational Protocols for Conformational Analysis

Computational methods complement experimental data by providing a detailed view of the energy landscape and conformational dynamics.

  • Methodology:

    • Structure Generation: An initial 3D structure of the this compound dipeptide is built.

    • Conformational Search: The potential energy surface is systematically explored to locate stable conformers (energy minima). This can be achieved by:

      • Systematic Grid Scan: Stepping through the φ and ψ dihedral angles at regular intervals (e.g., 3° steps) to generate a grid of starting structures.

    • Energy Minimization: Each starting structure is subjected to energy minimization using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), or molecular mechanics (MM) force fields.

    • Solvent Modeling: The effect of the solvent (e.g., water) is incorporated using either implicit solvent models (like the CANDLE model) or explicit solvent molecules in molecular dynamics simulations.

    • Free Energy Calculation: The relative Gibbs free energies of the conformers are calculated to determine their populations at a given temperature. This allows for the construction of a free energy landscape, which maps the stability of different conformations.

Visualizations of Methodologies and Conformational Relationships

Experimental Workflow for Conformational Analysis

G cluster_exp Experimental Analysis cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_xray X-ray Crystallography sample This compound Dipeptide Sample nmr_acq 1D/2D NMR Data Acquisition sample->nmr_acq vib_acq FTIR/Raman Spectral Acquisition sample->vib_acq xray_cryst Crystallization sample->xray_cryst nmr_analysis 3J Coupling & ROESY Analysis nmr_acq->nmr_analysis output Conformational Data (φ, ψ, Populations) vib_analysis Amide Band Deconvolution vib_acq->vib_analysis xray_diff X-ray Diffraction xray_cryst->xray_diff xray_solve Structure Solution xray_diff->xray_solve

Caption: General experimental workflow for determining the conformation of this compound.

Computational Workflow for Conformational Analysis

G start Build Initial This compound Structure conf_search Conformational Search (e.g., Grid Scan of φ, ψ) start->conf_search minimization Energy Minimization (QM/MM) conf_search->minimization solvent Incorporate Solvent Effects (Implicit/Explicit) minimization->solvent free_energy Calculate Relative Free Energies (ΔG) solvent->free_energy landscape Construct Free Energy Landscape free_energy->landscape

Caption: Workflow for the computational conformational analysis of monomeric this compound.

Relationship between Conformational States

G cluster_conformers Conformational Ensemble in Solution M Monomeric This compound C1 β-strand Conformer M->C1 ΔG₁ C2 PII-type Conformer M->C2 ΔG₂ C3 Other Conformers M->C3 ΔG₃ C1->C2 C1->C3 Agg Self-Assembled Fibril C1->Agg Aggregation Prone C2->C3

Caption: Equilibrium between monomeric this compound conformers and the aggregation pathway.

References

An In-depth Technical Guide to the Early-Stage Aggregation of Isoleucyl-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The self-assembly of peptides into ordered nanostructures is a phenomenon of significant interest in the fields of materials science and medicine. Understanding the early stages of peptide aggregation is crucial for both the development of novel biomaterials and for elucidating the mechanisms of amyloid-related diseases. This technical guide focuses on the early-stage aggregation of the dipeptide Isoleucyl-phenylalanine (IF), a molecule of interest due to its constituent amino acids' known roles in driving self-assembly through hydrophobic and aromatic interactions. This document provides a comprehensive overview of the experimental methodologies used to characterize IF aggregation, presents illustrative quantitative data, and visualizes key experimental workflows and conceptual pathways.

Introduction

Isoleucyl-phenylalanine (IF) is a dipeptide composed of two hydrophobic amino acids, isoleucine and phenylalanine. The self-assembly of short peptides, particularly those containing aromatic residues like phenylalanine, is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking of the aromatic rings.[1] These interactions can lead to the formation of various ordered nanostructures, such as nanofibers, nanotubes, and hydrogels.[2][3]

Studies on tripeptides containing isoleucine and phenylalanine have demonstrated a strong tendency for these molecules to assemble into nanofibers.[4] The specific sequence and conformation of the peptides play a crucial role in determining the final morphology of the aggregates.[4] Solid-state NMR studies on Isoleucyl-phenylalanine have revealed that it self-assembles into nanofibers, and the structure within these aggregates is in good agreement with its crystal structure. This suggests a well-ordered assembly process.

This guide will delve into the practical aspects of studying the early-stage aggregation of IF, providing detailed protocols for key experiments and presenting data in a structured format to facilitate understanding and further research.

Experimental Methodologies

The characterization of the early-stage aggregation of Isoleucyl-phenylalanine involves a multi-faceted approach, employing various biophysical and imaging techniques.

Preparation of Isoleucyl-phenylalanine Solutions

A critical first step in studying peptide aggregation is the preparation of monomeric peptide solutions.

Protocol:

  • Weigh the lyophilized Isoleucyl-phenylalanine (IF) peptide powder.

  • Dissolve the peptide in an appropriate solvent. For initial disaggregation, a solvent like hexafluoroisopropanol (HFIP) is often used.

  • Remove the organic solvent by evaporation under a stream of nitrogen gas or by lyophilization to obtain a peptide film.

  • Reconstitute the peptide film in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.

  • To ensure a monomeric starting state, the solution should be freshly prepared and filtered through a 0.22 µm syringe filter to remove any pre-existing aggregates.

Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

  • Preparation of ThT Stock Solution: Prepare a stock solution of ThT (e.g., 2.5 mM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) and filter it through a 0.22 µm filter. Store the stock solution protected from light.

  • Reaction Mixture: In a 96-well black, clear-bottom microplate, mix the IF peptide solution at the desired concentration with the ThT working solution (final concentration typically 10-20 µM).

  • Incubation and Measurement: Incubate the plate in a microplate reader with temperature control (e.g., 37°C) and intermittent shaking.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at approximately 440 nm and emission at approximately 485 nm.

  • Data Analysis: Plot the fluorescence intensity against time to obtain a sigmoidal aggregation curve. From this curve, key kinetic parameters such as the lag time (t_lag), the apparent growth rate (k_app), and the maximum fluorescence intensity can be determined.

Transmission Electron Microscopy (TEM)

TEM is a powerful imaging technique used to visualize the morphology of peptide aggregates at the nanoscale.

Protocol:

  • Sample Preparation: Apply a small aliquot (e.g., 5-10 µL) of the IF aggregate solution (taken at different time points from the ThT assay) onto a carbon-coated copper grid.

  • Adsorption: Allow the sample to adsorb onto the grid for a few minutes.

  • Washing: Gently wash the grid with deionized water to remove any salts from the buffer.

  • Negative Staining: Stain the grid with a heavy metal salt solution (e.g., 2% uranyl acetate) for a few minutes to enhance contrast.

  • Drying: Remove the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the grid under a transmission electron microscope to visualize the morphology of the aggregates.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of peptide nanostructures on a surface.

Protocol:

  • Sample Preparation: A small volume of the IF aggregate solution is deposited onto a freshly cleaved mica surface.

  • Incubation: Allow the sample to adsorb for a few minutes.

  • Rinsing: Gently rinse the mica surface with deionized water to remove unadsorbed material and buffer salts.

  • Drying: Dry the sample under a gentle stream of nitrogen gas.

  • Imaging: Image the surface in tapping mode using an atomic force microscope to obtain topographical data. This allows for the measurement of the height, width, and length of the aggregates.

Quantitative Data on Early-Stage Aggregation

While specific quantitative kinetic data for the early-stage aggregation of Isoleucyl-phenylalanine is not extensively available in the public domain, the following tables present illustrative data based on the expected behavior of similar hydrophobic dipeptides. This data is intended to serve as a reference for researchers designing and interpreting their own experiments.

Table 1: Illustrative Kinetic Parameters of IF Aggregation from ThT Assay

IF Concentration (mM)Lag Time (t_lag) (hours)Apparent Growth Rate (k_app) (h⁻¹)Maximum Fluorescence (Arbitrary Units)
0.512.50.1580
1.06.20.32150
2.02.80.68280

Table 2: Illustrative Morphological Characterization of Early-Stage IF Aggregates

Incubation Time (hours)Predominant Morphology (from TEM/AFM)Average Fibril Height (nm)Average Fibril Width (nm)
1Small spherical oligomers1-25-10
6Short protofibrils2-310-15
24Mature nanofibers3-515-20

Visualization of Workflows and Pathways

Experimental Workflow for Characterizing IF Aggregation

The following diagram illustrates the typical workflow for investigating the aggregation of Isoleucyl-phenylalanine.

G Experimental Workflow for IF Aggregation cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_data Data Interpretation Peptide_Synthesis IF Peptide Synthesis Lyophilization Lyophilization Peptide_Synthesis->Lyophilization Disaggregation Disaggregation in HFIP Lyophilization->Disaggregation Film_Formation Peptide Film Formation Disaggregation->Film_Formation Reconstitution Reconstitution in Buffer Film_Formation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration ThT_Assay ThT Fluorescence Assay Filtration->ThT_Assay TEM_Imaging TEM Imaging Filtration->TEM_Imaging AFM_Imaging AFM Imaging Filtration->AFM_Imaging Kinetic_Analysis Kinetic Parameter Determination (t_lag, k_app) ThT_Assay->Kinetic_Analysis Morphological_Analysis Morphological Characterization (Size, Shape) TEM_Imaging->Morphological_Analysis AFM_Imaging->Morphological_Analysis Structural_Model Structural Model of Aggregates Kinetic_Analysis->Structural_Model Morphological_Analysis->Structural_Model

Workflow for IF aggregation studies.
Conceptual Pathway of IF Self-Assembly

This diagram outlines the hypothetical pathway of Isoleucyl-phenylalanine self-assembly from monomers to mature nanofibers.

G Conceptual Pathway of IF Self-Assembly Monomers IF Monomers Oligomers Soluble Oligomers Monomers->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Nanofibers Mature Nanofibers Protofibrils->Nanofibers Maturation

Hypothetical self-assembly of IF.

Conclusion

The early-stage aggregation of Isoleucyl-phenylalanine is a complex process driven by specific non-covalent interactions, leading to the formation of ordered nanofibrillar structures. This technical guide provides a foundational framework for researchers and professionals in drug development to investigate this phenomenon. By employing the detailed experimental protocols for ThT fluorescence assays, TEM, and AFM, and by utilizing the structured data presentation and workflow visualizations, a deeper understanding of the molecular mechanisms governing IF self-assembly can be achieved. Further research, particularly in obtaining precise quantitative kinetic data and high-resolution structural information, will be instrumental in harnessing the potential of IF-based nanomaterials and in mitigating the pathological consequences of peptide aggregation.

References

An In-depth Technical Guide to the Solubility and Aggregation Propensity of Isoleucine-Phenylalanine (Ile-Phe) Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucine-Phenylalanine (Ile-Phe), a motif analogous to the core recognition sequence of the Alzheimer's β-amyloid peptide, exhibits significant self-assembly and aggregation properties. This technical guide provides a comprehensive overview of the solubility and aggregation propensity of this compound, intended for researchers, scientists, and professionals in drug development. The document details the physicochemical properties of this compound, its solubility in various solvents, and its marked tendency to form amyloid-like fibrillar nanostructures in aqueous environments. Detailed experimental protocols for the characterization of these properties are provided, along with a discussion of the underlying molecular mechanisms. This guide aims to serve as a foundational resource for the study and application of this compound in fields such as biomaterials, nanotechnology, and amyloid research.

Introduction

Short peptides, particularly dipeptides, are increasingly recognized as versatile building blocks for the construction of novel biomaterials and as model systems for understanding the fundamental principles of protein aggregation, a process implicated in numerous neurodegenerative diseases. The dipeptide Isoleucine-Phenylalanine (this compound) has garnered significant attention due to its capacity to self-assemble into well-ordered nanostructures. Composed of two hydrophobic amino acids, this compound's aggregation behavior is primarily driven by hydrophobic and π-π stacking interactions. This guide delves into the core physicochemical characteristics of this compound, with a specific focus on its solubility and aggregation propensity, providing a technical framework for its study and utilization.

Physicochemical Properties of this compound

The fundamental properties of the this compound dipeptide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₃--INVALID-LINK--
Molecular Weight 278.35 g/mol --INVALID-LINK--
IUPAC Name (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid--INVALID-LINK--
Amino Acid Composition Isoleucine (Ile), Phenylalanine (Phe)-
Hydrophobicity High (both constituent amino acids are hydrophobic)[1]

Solubility of this compound

The solubility of peptides is a critical parameter influencing their handling, formulation, and biological activity. Due to the hydrophobic nature of both isoleucine and phenylalanine residues, the this compound dipeptide exhibits limited solubility in aqueous solutions.[2]

Aqueous Solubility

The predicted water solubility for Phenylalanylisoleucine is approximately 0.32 g/L.[3] However, in practice, the dissolution of lyophilized this compound in water at concentrations above 0.5% (w/v) leads to the formation of a hydrogel, which is a network of fibrillar nanostructures that trap the solvent.[4] This gelation process indicates that while the dipeptide can be dispersed in water, its true solubility as a monomeric species is limited. The solubility of amino acids and, by extension, short peptides is also pH-dependent. Generally, solubility is lowest near the isoelectric point and increases in acidic or basic conditions due to the protonation or deprotonation of the terminal amino and carboxyl groups, which increases the net charge of the molecule.[5]

Organic Solubility

This compound demonstrates significantly higher solubility in certain organic solvents. It can be dissolved at concentrations as high as 200 mg/mL in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). For many hydrophobic peptides, initial dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile is a common strategy before dilution in an aqueous buffer.

Factors Influencing Solubility
  • pH: Adjusting the pH away from the isoelectric point can increase the solubility of peptides by increasing their net charge.

  • Temperature: For many peptides, solubility increases with temperature. However, for this compound, temperature also influences its aggregation kinetics.

  • Solvent Polarity: The choice of solvent is critical. Highly polar organic solvents like HFIP are effective at disrupting the intermolecular interactions that lead to aggregation, thus enhancing solubility.

Table of this compound Solubility Data

SolventConcentrationObservationsReference(s)
Water> 0.5% (w/v)Forms a hydrogel
Water1.1% (w/v)Transition point between soluble and polymerized states
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)200 mg/mLHighly soluble
Aqueous Buffers (general)-Generally low, requires pH adjustment or organic co-solvents
DMSO, DMF, Acetonitrile-Recommended for initial dissolution of hydrophobic peptides

Aggregation Propensity of this compound

A defining characteristic of the this compound dipeptide is its strong propensity to self-assemble into higher-order structures in aqueous solutions. This process is of significant interest as it mimics the early stages of amyloid fibril formation.

Mechanism of Self-Assembly

The self-assembly of this compound is a spontaneous process driven by non-covalent interactions. The primary driving forces are believed to be:

  • Hydrophobic Interactions: The burial of the hydrophobic side chains of isoleucine and phenylalanine away from water is energetically favorable.

  • π-π Stacking: The aromatic rings of the phenylalanine residues can stack on top of each other, contributing to the stability of the assembled structure.

  • Hydrogen Bonding: The peptide backbones can form a network of hydrogen bonds, which is a hallmark of β-sheet structures found in amyloid fibrils.

This self-assembly process is concentration-dependent, with a critical concentration for polymerization observed at approximately 1.1% (w/v) in water. The resulting structure is a thermoreversible hydrogel, meaning it can be transitioned between a gel and a liquid state by changing the temperature.

Morphology of Aggregates

Electron microscopy studies have revealed that the this compound hydrogel is composed of a network of fibrillar nanostructures. These fibrils are unbranched and have a consistent width of approximately 55 nm. Staining with Congo red, a dye that specifically binds to amyloid structures, results in a characteristic green-gold birefringence under polarized light, further confirming the amyloid-like nature of the this compound aggregates.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the solubility and aggregation of this compound.

Solubility Determination (Gravimetric Method)

This protocol allows for the quantitative determination of peptide solubility in a given solvent.

  • Preparation of Saturated Solution: Add an excess amount of lyophilized this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved peptide.

  • Quantification: Carefully remove a known volume of the supernatant and transfer it to a pre-weighed container. Lyophilize or evaporate the solvent completely.

  • Calculation: Weigh the container with the dried peptide. The solubility can be calculated as the mass of the dissolved peptide per volume of solvent (e.g., in g/L).

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

The ThT assay is a standard method for monitoring the formation of amyloid-like fibrils in real-time.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., HFIP) and then dilute it into the desired aqueous buffer to initiate aggregation.

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, mix the this compound solution with the ThT working solution to final concentrations of, for example, 1-2 mM this compound and 10-20 µM ThT.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with temperature control (e.g., 37°C).

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Monitor the fluorescence intensity over time, with intermittent shaking to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity versus time to obtain a sigmoidal aggregation curve, from which parameters like the lag time and the maximum fluorescence can be determined.

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM provides high-resolution images of the fibrillar nanostructures.

  • Sample Preparation:

    • Prepare an this compound hydrogel at the desired concentration (e.g., 2% w/v in water).

    • Apply a small aliquot (e.g., 5 µL) of the hydrogel or a diluted suspension of the fibrils onto a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

  • Negative Staining:

    • Wick away the excess sample with filter paper.

    • Apply a drop of a heavy metal stain (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Observe the grid under a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

    • Capture images at different magnifications to visualize the overall fibril network and the morphology of individual fibrils.

Visualizations

Experimental Workflow for Characterizing this compound Properties

The following diagram illustrates a typical experimental workflow for the investigation of this compound solubility and aggregation.

experimental_workflow cluster_solubility Solubility Assessment cluster_aggregation Aggregation Analysis sol_prep Prepare Saturated Solution sol_equil Equilibrate sol_prep->sol_equil sol_sep Separate Phases sol_equil->sol_sep sol_quant Quantify Solute sol_sep->sol_quant data_analysis3 data_analysis3 sol_quant->data_analysis3 Solubility Data agg_prep Prepare Peptide Solution tht_assay ThT Fluorescence Assay agg_prep->tht_assay tem_imaging TEM Imaging agg_prep->tem_imaging data_analysis1 data_analysis1 tht_assay->data_analysis1 Aggregation Kinetics data_analysis2 data_analysis2 tem_imaging->data_analysis2 Fibril Morphology start Lyophilized this compound start->sol_prep start->agg_prep

Caption: Workflow for solubility and aggregation studies of this compound.

Proposed Model of this compound Self-Assembly

The following diagram illustrates the proposed hierarchical self-assembly of this compound dipeptides into fibrillar nanostructures.

self_assembly monomers This compound Monomers in Solution oligomers Formation of Oligomeric Nuclei monomers->oligomers Hydrophobic Collapse & π-π Stacking protofibrils Elongation into Protofibrils oligomers->protofibrils Monomer Addition fibrils Assembly into Mature Fibrils protofibrils->fibrils Lateral Association hydrogel Fibrillar Network (Hydrogel) fibrils->hydrogel Entanglement

Caption: Hierarchical self-assembly of this compound dipeptides.

Cellular Interactions and Signaling Pathways

Currently, there is a lack of published research specifically investigating the interaction of this compound aggregates with cells and their effect on signaling pathways. However, based on the known properties of other amyloid-like structures, some potential areas for future investigation can be proposed. Amyloid fibrils are known to interact with cell membranes, which can lead to membrane disruption and cytotoxicity. Furthermore, the formation of intracellular or pericellular aggregates can induce cellular stress responses. Given that this compound forms stable, amyloid-like fibrils, it is plausible that these structures could have biological consequences upon interaction with cells. Future research should explore the potential cytotoxicity of this compound aggregates and their impact on cellular processes such as mitochondrial function, oxidative stress, and inflammatory signaling.

Conclusion

The Isoleucine-Phenylalanine dipeptide is a compelling model system for studying the principles of peptide self-assembly and a promising building block for the development of novel biomaterials. Its poor aqueous solubility and high propensity to form amyloid-like fibrillar networks are defining characteristics that are driven by the hydrophobic nature of its constituent amino acids. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to work with and understand this fascinating dipeptide. While much is known about its physicochemical behavior, the biological implications of this compound self-assembly remain a largely unexplored and potentially fruitful area for future research.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Ile-Phe Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The self-assembly of short peptides, such as the Isoleucine-Phenylalanine (Ile-Phe) dipeptide, into well-defined nanostructures is a subject of intense research.[1][2] These structures, often forming fibrils and nanotubes, are explored for a wide range of applications in nanomedicine, including drug delivery, tissue engineering, and as biomaterials.[3][4] The this compound motif, an analogue of the amyloid-β (Aβ) peptide's core recognition motif (Phe-Phe), provides crucial insights into the fundamental mechanisms of amyloid formation.[1] A thorough characterization of these nanostructures is essential to understand their formation, properties, and potential applications. This document provides detailed application notes and experimental protocols for the key techniques used to characterize this compound nanostructures.

Morphological Characterization

The size, shape, and surface topography of this compound nanostructures are fundamental properties that dictate their behavior and function. High-resolution microscopy techniques are indispensable for visualizing these features directly.

Transmission Electron Microscopy (TEM)

Application Note: Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and internal structure of this compound nanostructures with nanometer resolution. It allows for the direct observation of nanotubes, nanofibers, and other self-assembled architectures. By analyzing TEM images, one can determine critical parameters such as the length, diameter, and wall thickness of the nanotubes. To enhance contrast, especially for biological materials like peptides, negative staining with heavy metal salts (e.g., uranyl acetate) is commonly employed. Cryo-TEM, a specialized version of TEM, can be used to observe the nanostructures in a near-native, hydrated state by flash-freezing the sample.

Quantitative Data from TEM:

Parameter Typical Units Information Yielded
Nanostructure Length nm, µm Provides information on the extent of self-assembly and aspect ratio.
Nanostructure Diameter/Width nm Measures the size and polydispersity of the assembled structures.
Wall Thickness (for nanotubes) nm Elucidates the packing and arrangement of the dipeptides within the tube wall.

| Morphology | N/A | Qualitative assessment of shape (e.g., fibrillar, tubular, spherical). |

Experimental Protocol: TEM with Negative Staining

  • Sample Preparation: Prepare a dilute aqueous suspension of this compound nanostructures (e.g., 0.1-1.0 mg/mL).

  • Grid Preparation: Place a 400-mesh copper TEM grid coated with a formvar-carbon film on a piece of parafilm.

  • Sample Deposition: Apply a 5-10 µL drop of the nanostructure suspension onto the grid. Allow it to adsorb for 1-5 minutes.

  • Blotting: Carefully remove the excess liquid by touching the edge of the grid with a piece of filter paper. Do not allow the grid to dry completely.

  • Staining: Apply a 5-10 µL drop of a negative stain solution (e.g., 2% uranyl acetate in water) onto the grid for 30-60 seconds.

  • Final Blotting: Remove the excess stain solution by blotting with filter paper.

  • Drying: Allow the grid to air-dry completely before loading it into the TEM.

  • Imaging: Operate the TEM at an accelerating voltage of 80-120 kV to acquire images.

Atomic Force Microscopy (AFM)

Application Note: Atomic Force Microscopy (AFM) is a scanning probe technique that provides three-dimensional topographical information about nanostructures at sub-nanometer resolution. Unlike electron microscopy, AFM does not require a vacuum and can be performed on samples in air or liquid. This makes it ideal for imaging this compound nanostructures under near-physiological conditions. AFM is used to measure the height, width, and surface roughness of individual fibrils or nanotubes and can be used to probe their mechanical properties, such as stiffness.

Quantitative Data from AFM:

Parameter Typical Units Information Yielded
Nanostructure Height nm Provides a more accurate measure of the vertical dimension compared to width, which can be affected by tip-sample convolution.
Nanostructure Width nm Measures the lateral dimension of the assemblies.
Surface Roughness nm Quantifies the texture of the nanostructure surface.

| Young's Modulus | GPa | Measures the stiffness and mechanical stability of the nanostructures. |

Experimental Protocol: AFM in Tapping Mode

  • Substrate Preparation: Cleave a fresh surface of a suitable substrate, such as mica, to ensure it is atomically flat.

  • Sample Deposition: Deposit a 10-20 µL drop of the dilute this compound nanostructure suspension onto the mica substrate.

  • Incubation: Allow the nanostructures to adsorb to the surface for 5-10 minutes.

  • Rinsing (Optional): Gently rinse the surface with deionized water to remove unadsorbed material and salts, then dry the sample under a gentle stream of nitrogen gas.

  • Imaging: Mount the sample in the AFM. Use a silicon cantilever with a sharp tip suitable for tapping mode imaging.

  • Parameter Optimization: Adjust the scan size, scan rate, setpoint, and gains to obtain a high-quality, stable image with minimal sample damage.

  • Data Analysis: Use AFM analysis software to process the images and extract quantitative data on height, width, and roughness.

morphological_characterization_workflow cluster_prep Sample Preparation cluster_tem TEM Analysis cluster_afm AFM Analysis cluster_analysis Data Analysis Prep This compound Nanostructure Suspension TEM_Grid Deposit on TEM Grid Prep->TEM_Grid AFM_Sub Deposit on Mica Substrate Prep->AFM_Sub Stain Negative Staining (e.g., Uranyl Acetate) TEM_Grid->Stain TEM_Image Acquire TEM Image Stain->TEM_Image Analysis Image Analysis Software TEM_Image->Analysis Dry Air/Nitrogen Dry AFM_Sub->Dry AFM_Image Acquire AFM Image Dry->AFM_Image AFM_Image->Analysis Quantify Quantify Dimensions: - Diameter/Height - Length - Morphology Analysis->Quantify

Workflow for Morphological Characterization.

Structural Characterization

Understanding the molecular arrangement and secondary structure of the dipeptides within the nanostructures is crucial for explaining their stability and properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a non-destructive technique used to probe the secondary structure of peptides and proteins. The analysis focuses on the amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibrations of the peptide backbone and is highly sensitive to conformation. For this compound nanostructures, which often exhibit amyloid-like properties, a strong signal around 1620-1640 cm⁻¹ is indicative of a β-sheet secondary structure, a hallmark of amyloid fibrils. This technique can be used on samples in various forms, including powders, gels, and aqueous solutions.

Quantitative Data from FTIR:

Parameter Wavenumber (cm⁻¹) Associated Secondary Structure
Amide I Band ~1655 α-helix
Amide I Band 1620 - 1640 Intermolecular β-sheet
Amide I Band ~1670 - 1695 β-turn or antiparallel β-sheet

| Amide I Band | ~1610 | Aggregated strands |

Experimental Protocol: FTIR using a Dried Film

  • Sample Preparation: Prepare a concentrated solution of this compound nanostructures (e.g., 5-10 mg/mL) in a suitable solvent (e.g., water or D₂O to avoid interference from the H-O-H bending vibration).

  • Deposition: Deposit a 10 µL aliquot of the sample onto a CaF₂ or BaF₂ window.

  • Drying: Dry the sample under a gentle stream of nitrogen or in a vacuum desiccator to form a thin, hydrated film.

  • Spectral Acquisition: Place the window in the FTIR spectrometer.

  • Data Collection: Collect the spectrum, typically by co-adding 128-256 scans in the range of 4000-1000 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Subtract a background spectrum of a blank window.

  • Data Analysis: Analyze the Amide I region (1700-1600 cm⁻¹). Deconvolution or second-derivative analysis can be used to resolve overlapping peaks corresponding to different secondary structures.

X-ray Diffraction (XRD)

Application Note: X-ray Diffraction (XRD) provides information on the atomic and molecular arrangement within crystalline and semi-crystalline materials. For self-assembled peptide nanostructures, Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are particularly informative. WAXS reveals characteristic distances at the molecular level, such as the 4.7 Å reflection corresponding to the inter-strand distance in β-sheets and a ~10 Å reflection for the inter-sheet distance. SAXS provides information on the larger-scale organization, such as the diameter and packing of nanotubes or nanofibers. Together, these techniques confirm the ordered, repetitive arrangement of dipeptides within the nanostructure.

Quantitative Data from XRD/WAXS:

Parameter Typical d-spacing (Å) Structural Interpretation
Inter-strand distance ~4.7 Corresponds to the hydrogen-bonding distance between β-strands running along the fibril axis.
Inter-sheet distance ~10 Represents the packing distance between parallel β-sheets, determined by side-chain interdigitation.

| Phenyl stacking | ~3.7 | May be observed, indicating π-π stacking interactions between phenylalanine residues. |

Experimental Protocol: XRD on a Lyophilized Powder

  • Sample Preparation: Concentrate the this compound nanostructure solution and lyophilize (freeze-dry) it to obtain a dry powder.

  • Sample Mounting: Pack the powder into a sample holder (e.g., a capillary tube or a flat holder).

  • Instrument Setup: Place the sample in an X-ray diffractometer equipped with a Cu Kα X-ray source.

  • Data Collection: Collect diffraction data over a range of 2θ angles. For WAXS, a wider angle range is used, while SAXS requires measurements at very small angles.

  • Data Analysis: Plot the scattered intensity versus the scattering angle (2θ) or the scattering vector (q). Identify the positions of the diffraction peaks and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).

Thioflavin T (ThT) Fluorescence Assay

Application Note: The Thioflavin T (ThT) fluorescence assay is a widely used method for detecting and quantifying amyloid-like fibrils. ThT is a dye that exhibits a significant increase in fluorescence quantum yield and a characteristic red-shift in its emission maximum (to ~482 nm) upon binding to the β-sheet structures of amyloid fibrils. This assay is a rapid and sensitive way to confirm the amyloidogenic nature of this compound self-assemblies and to monitor the kinetics of their formation in real-time. However, it is important to be cautious, as some compounds can interfere with the assay.

Quantitative Data from ThT Assay:

Parameter Typical Units Information Yielded
Fluorescence Intensity Arbitrary Units (A.U.) Proportional to the amount of amyloid-like fibrils present.
Lag Time (t_lag) minutes, hours Time before significant fibril formation begins, informative for kinetic studies.

| Elongation Rate (k_app) | A.U./time | The maximum slope of the kinetic curve, representing the rate of fibril growth. |

Experimental Protocol: ThT Fluorescence Assay

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM) in water and store it in the dark.

    • Prepare a working solution of ThT (e.g., 20-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a 96-well black plate, add a specific volume of the this compound sample.

    • Add the ThT working solution to each well for a final volume. Include control wells with buffer and ThT alone.

  • Measurement:

    • For Endpoint Measurement: Incubate the plate for 5-10 minutes at room temperature, protected from light.

    • For Kinetic Measurement: Place the plate immediately in a plate reader set to the desired temperature, with intermittent shaking.

  • Fluorescence Reading: Measure the fluorescence intensity using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Data Analysis: Subtract the background fluorescence of the ThT-only control. For kinetic assays, plot fluorescence intensity versus time to obtain a sigmoidal curve.

structural_characterization_workflow cluster_prep Sample Preparation cluster_methods Characterization Methods cluster_results Information Obtained cluster_integration Integrated Structural Model Sample This compound Nanostructure Sample FTIR FTIR Spectroscopy Sample->FTIR XRD X-Ray Diffraction (WAXS/SAXS) Sample->XRD ThT Thioflavin T Assay Sample->ThT FTIR_Res Secondary Structure (β-sheet confirmation) FTIR->FTIR_Res XRD_Res Molecular Packing (d-spacings for H-bonds, sheet packing) XRD->XRD_Res ThT_Res Amyloid-like Nature & Formation Kinetics ThT->ThT_Res Model Comprehensive Model of This compound Nanostructure FTIR_Res->Model XRD_Res->Model ThT_Res->Model

References

Application Notes and Protocols for TEM Imaging of Ile-Phe Fibrils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of dipeptides into ordered nanostructures, such as fibrils and nanotubes, is a rapidly growing area of research with significant implications for drug delivery, tissue engineering, and understanding amyloid-related diseases. The Isoleucine-Phenylalanine (Ile-Phe) dipeptide, in particular, has been shown to form well-ordered, fibrillar nanostructures. Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the morphology of these fibrils at the nanoscale. This document provides a detailed protocol for the preparation and imaging of this compound fibrils using negative staining TEM, along with expected quantitative data and visual representations of the experimental workflow.

Data Presentation

The morphological characteristics of this compound fibrils can be quantified from TEM images. The following table summarizes typical dimensions observed for these and similar amyloid fibrils. It is important to note that fibril dimensions can be influenced by preparation conditions such as concentration, pH, and incubation time.

ParameterThis compound FibrilsTypical Amyloid Fibrils (for comparison)
Width (nm) ~ 55 nm[1]7 - 15 nm
Length (µm) Several micrometers0.1 - 10+ µm
Periodicity (nm) Not typically observedVaries (e.g., ~50-150 nm for twisted fibrils)
Morphology Highly ordered, homogeneous, unbranched, potentially hollow fibrils.[1]Can be straight, twisted, or bundled protofilaments.

Experimental Protocols

Materials and Reagents
  • This compound (IF) dipeptide powder

  • Milli-Q or ultrapure water

  • Uranyl acetate or Uranyl formate solution (0.5% - 2% w/v in water)

  • TEM grids (e.g., 200-400 mesh copper grids with Formvar/carbon support film)

  • Glow discharge system

  • Fine-tipped tweezers

  • Filter paper (e.g., Whatman No. 1)

  • Micropipettes and tips

  • Vortex mixer

  • Incubator or water bath

Protocol for Fibril Formation
  • Dissolution: Dissolve the this compound dipeptide powder in ultrapure water to the desired concentration (e.g., 1-10 mg/mL). The dissolution can be aided by gentle vortexing.

  • Incubation: Incubate the this compound solution under conditions known to promote fibril formation. This may involve incubation at a specific temperature (e.g., 37°C) for a period ranging from hours to days, with or without gentle agitation. The specific conditions should be optimized based on experimental goals.

Protocol for Negative Staining TEM

This protocol is a standard procedure for negative staining of amyloid fibrils and is applicable to this compound fibrils.[2]

  • Grid Preparation:

    • Place a TEM grid, carbon-side up, on a clean, static-free surface.

    • To enhance the hydrophilicity of the carbon support film, treat the grid with a glow discharge system for 15-30 seconds. This step improves the even spreading of the sample.

  • Sample Adsorption:

    • Apply a 3-5 µL droplet of the this compound fibril suspension onto the glow-discharged grid.

    • Allow the sample to adsorb for 1-5 minutes. The optimal time may need to be determined empirically.

  • Washing (Optional but Recommended):

    • Gently blot the edge of the grid with a piece of filter paper to remove excess sample solution.

    • To remove salts or other buffer components that could crystallize and obscure the fibrils, wash the grid by floating it, sample-side down, on a drop of ultrapure water for 30-60 seconds. Repeat this washing step once or twice.

  • Staining:

    • Blot the grid again to remove the wash water.

    • Immediately apply a 3-5 µL droplet of the negative stain solution (e.g., 2% uranyl acetate) to the grid.

    • Allow the stain to sit for 30-90 seconds. The optimal staining time can vary.

  • Final Blotting and Drying:

    • Carefully blot the edge of the grid with filter paper to wick away the excess stain solution, leaving a thin film of stain embedding the fibrils.

    • Allow the grid to air-dry completely before inserting it into the TEM.

TEM Imaging
  • Microscope: A transmission electron microscope operating at an accelerating voltage of 80-120 kV is suitable for imaging negatively stained fibrils.

  • Magnification: Start at a low magnification (e.g., 5,000-10,000x) to locate areas with a good distribution of fibrils. Then, increase the magnification (e.g., 25,000-100,000x) for high-resolution imaging of individual fibrils.

  • Data Acquisition: Acquire digital images using a CCD or CMOS camera. Ensure proper focus and minimal beam exposure to prevent sample damage.

Visualizations

Experimental Workflow for TEM Imaging of this compound Fibrils

TEM_Workflow cluster_prep Fibril Preparation cluster_tem TEM Grid Preparation & Staining cluster_imaging Imaging & Analysis dissolve Dissolve this compound in Water incubate Incubate to Form Fibrils dissolve->incubate glow_discharge Glow Discharge Grid incubate->glow_discharge adsorb Adsorb Fibril Sample glow_discharge->adsorb wash Wash with Water adsorb->wash stain Negative Stain (Uranyl Acetate) wash->stain dry Air Dry stain->dry tem_imaging TEM Imaging dry->tem_imaging data_analysis Data Analysis tem_imaging->data_analysis

Caption: Workflow for TEM imaging of this compound fibrils.

Logical Relationships in the Negative Staining Process

Staining_Process start Start hydrophilic_grid Hydrophilic Grid Surface start->hydrophilic_grid sample_adhesion Fibril Adhesion hydrophilic_grid->sample_adhesion remove_excess Remove Excess Sample & Salts sample_adhesion->remove_excess stain_embedding Embed Fibrils in Stain remove_excess->stain_embedding contrast_generation Generate Electron Density Contrast stain_embedding->contrast_generation end Ready for Imaging contrast_generation->end

Caption: Key steps in the negative staining process.

References

Application Notes and Protocols: Using Congo Red to Assess Isoleucine-Phenylalanine (Ile-Phe) Amyloid Formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The self-assembly of peptides and proteins into amyloid fibrils is a hallmark of numerous neurodegenerative diseases. Short, functional dipeptides, such as Isoleucine-Phenylalanine (Ile-Phe), have emerged as valuable models for studying the fundamental mechanisms of amyloidogenesis. This compound is known to self-associate in aqueous solutions to form a transparent, thermoreversible hydrogel composed of fibrillar nanostructures.[1][2] These structures share key characteristics with pathological amyloid fibrils, including a high β-sheet content and the ability to bind specific diagnostic dyes.

Congo Red (CR) is a diazo dye historically used for the histological identification of amyloid deposits.[3][4] Its linear, planar structure allows it to intercalate between the β-sheets of amyloid fibrils, leading to unique optical properties.[5] Upon binding, Congo Red exhibits a characteristic red-shift in its absorbance spectrum and a pathognomonic apple-green birefringence when viewed under cross-polarized light. These properties make Congo Red an essential tool for confirming the amyloid nature of this compound aggregates.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to qualitatively and quantitatively assess this compound amyloid formation using Congo Red.

Principle of the Assay

Congo Red is widely regarded as a specific marker for amyloid structures. The binding mechanism is attributed to the dye's planar aromatic structure, which allows it to align with the parallel β-sheet grooves characteristic of amyloid fibrils. This interaction is stabilized by a combination of hydrophobic forces and hydrogen bonding between the dye's sulfonic acid groups and positively charged amino acid residues within the fibril.

This binding event results in two key detectable phenomena:

  • Spectral Shift (Bathochromic Shift): In solution, Congo Red has an absorbance maximum of approximately 490-498 nm. Upon binding to amyloid structures, this maximum shifts to a longer wavelength (typically around 540 nm). The magnitude of this shift can be used to quantify the extent of fibril formation.

  • Birefringence: When stained with Congo Red, the ordered, crystalline-like arrangement of amyloid fibrils causes them to become birefringent. When viewed with a polarizing microscope, this appears as a distinct yellow-to-apple-green color, which is considered a definitive positive result for the presence of amyloid.

Experimental Protocols

Two primary methods are presented for the assessment of this compound amyloid formation: a qualitative birefringence assay ideal for hydrogel samples and a more quantitative spectrophotometric assay for solutions.

Protocol 1: Congo Red Birefringence Assay for this compound Hydrogels

This method is adapted from procedures used to confirm the amyloid nature of self-assembled dipeptide hydrogels and is primarily qualitative.

Materials:

  • Pre-formed this compound hydrogel (e.g., 2% w/v)

  • Congo Red (CR) stock solution (100 µM in 5 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Phosphate buffer (5 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Glass microscope slides and coverslips

  • Polarizing light microscope

Procedure:

  • Sample Preparation: Form a 2% (w/v) this compound hydrogel in the presence of a final concentration of 5 µM Congo Red. This can be achieved by adding the appropriate volume of CR stock solution to the dipeptide solution before gelation is induced.

  • Mounting: Place a small sample of the Congo Red-infused hydrogel onto a clean glass microscope slide.

  • Sealing: Gently place a coverslip over the gel sample and seal the edges to prevent dehydration.

  • Microscopy (Visible Light): First, observe the slide under standard bright-field illumination to identify areas with red staining, indicating the presence of the dye.

  • Microscopy (Polarized Light): Switch the microscope to polarizing mode. Cross the polarizers to achieve a dark background.

  • Analysis: Observe the sample for areas of bright yellow-green birefringence. The presence of this apple-green birefringence is a strong confirmation of the presence of ordered amyloid structures within the this compound hydrogel.

Workflow for Congo Red Birefringence Assay

cluster_prep Sample Preparation cluster_mount Microscopy cluster_analysis Analysis prep1 Prepare 2% (w/v) This compound Solution prep2 Add Congo Red Stock (5 µM final conc.) prep1->prep2 prep3 Induce Gelation prep2->prep3 mount1 Place Gel Sample on Slide prep3->mount1 mount2 Observe under Bright-field mount1->mount2 mount3 Observe under Cross-Polarized Light mount2->mount3 analysis1 Identify Red-Stained Areas mount2->analysis1 analysis2 Detect Apple-Green Birefringence mount3->analysis2 analysis1->analysis2 analysis3 Confirm Amyloid Presence analysis2->analysis3 cluster_setup Spectrometer Setup cluster_measure Measurement cluster_analysis Data Analysis setup1 Set Scan Range (400-700 nm) setup2 Blank with Buffer setup1->setup2 meas1 Record Spectrum of Congo Red in Buffer setup2->meas1 meas2 Add this compound Sample to Cuvette meas1->meas2 meas3 Incubate 30 min meas2->meas3 meas4 Record Final Spectrum meas3->meas4 analysis1 Observe Shift in Absorbance Max (λmax) meas4->analysis1 analysis3 Quantify Fibril Formation analysis1->analysis3 analysis2 Calculate Difference Spectrum analysis2->analysis1

References

Application Notes and Protocols for the Synthesis of Isoleucyl-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of the dipeptide Isoleucyl-phenylalanine (Ile-Phe). It covers both solid-phase and solution-phase synthesis strategies, outlining the necessary reagents, step-by-step procedures, and methods for purification and characterization.

Introduction

Isoleucyl-phenylalanine (this compound) is a dipeptide composed of the amino acids isoleucine and phenylalanine. The synthesis of such dipeptides is a fundamental process in peptide chemistry and serves as a building block for larger polypeptide chains in drug discovery and development. The choice of synthetic strategy depends on the desired scale, purity requirements, and available resources. This guide details two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

Synthetic Strategies Overview

The synthesis of this compound involves the formation of a peptide bond between the carboxyl group of isoleucine and the amino group of phenylalanine. To ensure the correct coupling, the reactive functional groups not involved in the peptide bond formation must be protected.

Key steps in peptide synthesis include:

  • Protection: The N-terminus of isoleucine and the C-terminus of phenylalanine are protected.

  • Activation: The C-terminus of the N-protected isoleucine is activated to facilitate coupling.

  • Coupling: The activated isoleucine is reacted with the C-protected phenylalanine.

  • Deprotection: The protecting groups are removed to yield the final dipeptide.

Two main strategies are employed:

  • Solid-Phase Peptide Synthesis (SPPS): The C-terminal amino acid (Phenylalanine) is anchored to a solid resin support, and the peptide chain is built step-by-step. This method simplifies purification as reagents and by-products are washed away after each step.[1]

  • Solution-Phase Peptide Synthesis (LPPS): All reactions are carried out in a solution. This traditional method is suitable for large-scale synthesis but often requires purification of intermediates after each step.[2][3]

Protecting Group Strategies

The choice of protecting groups is crucial for a successful synthesis. The two most common orthogonal schemes are the Boc/Bzl and Fmoc/tBu strategies.[3][4]

  • Boc/Bzl Strategy: The N-terminus is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side chains and the C-terminus are protected by groups removable by hydrogenolysis (like benzyl esters).

  • Fmoc/tBu Strategy: The N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (tBu).

This document will focus on the widely used Fmoc/tBu strategy for SPPS and a classic carbodiimide-mediated approach for solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol utilizes the Fmoc/tBu strategy, where the peptide is assembled on a solid support resin.

Experimental Workflow: SPPS

SPPS_Workflow Resin Start with Phe-loaded Resin (e.g., Wang resin) Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-Ile-OH (Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Final_Fmoc_Deprotection Final Fmoc Deprotection Wash2->Final_Fmoc_Deprotection Wash3 Wash (DMF, DCM) Final_Fmoc_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitate & Wash (Cold Ether) Cleavage->Precipitation Purification Purify Crude Peptide (RP-HPLC) Precipitation->Purification Characterization Characterize (MS, NMR) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Protocol: SPPS of this compound

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-L-Isoleucine (Fmoc-Ile-OH)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection of Phenylalanine:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Coupling of Isoleucine:

    • In a separate vial, pre-activate the Fmoc-Ile-OH (3 eq.) by dissolving it in DMF with HBTU (2.9 eq.) and DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under a vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide pellet under a vacuum.

Solution-Phase Peptide Synthesis (LPPS) of this compound

This protocol describes a classic approach using carbodiimide coupling agents.

Experimental Workflow: Solution-Phase Synthesis

LPPS_Workflow Protect_Ile Protect N-terminus of Isoleucine (e.g., Boc-Ile-OH) Activation Activate Boc-Ile-OH (DCC/HOBt) Protect_Ile->Activation Protect_Phe Protect C-terminus of Phenylalanine (e.g., Phe-OMe) Coupling Couple Activated Ile with Phe-OMe Protect_Phe->Coupling Activation->Coupling Workup1 Work-up & Purification (Filter DCU, Extraction) Coupling->Workup1 Deprotect_N N-terminus Deprotection (TFA for Boc) Workup1->Deprotect_N Deprotect_C C-terminus Deprotection (Saponification for Me ester) Deprotect_N->Deprotect_C Final_Purification Final Purification (Crystallization or Chromatography) Deprotect_C->Final_Purification Characterization Characterize (MS, NMR, HPLC) Final_Purification->Characterization

Caption: Solution-Phase Peptide Synthesis workflow for this compound.

Protocol: Solution-Phase Synthesis of this compound

Materials:

  • Boc-L-Isoleucine (Boc-Ile-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide)

  • Additive: HOBt (Hydroxybenzotriazole) to suppress racemization

  • Base: NMM (N-Methylmorpholine) or TEA (Triethylamine)

  • Solvents: DCM, DMF, Ethyl Acetate

  • Deprotection Reagents: TFA or HCl in dioxane (for Boc removal); NaOH solution (for methyl ester saponification)

Procedure:

  • Coupling Reaction:

    • Dissolve Boc-Ile-OH (1 eq.), H-Phe-OMe·HCl (1 eq.), and HOBt (1 eq.) in DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1 eq.) to neutralize the hydrochloride salt.

    • Add a solution of DCC (1.1 eq.) in DCM dropwise.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification of Protected Dipeptide:

    • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.

    • If the reaction was in DMF, dilute with ethyl acetate.

    • Wash the organic solution sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Ile-Phe-OMe.

    • Purify the crude product by flash chromatography or recrystallization.

  • Deprotection:

    • N-terminus (Boc removal): Dissolve the protected dipeptide in a solution of 50% TFA in DCM and stir for 30 minutes at room temperature. Evaporate the solvent to yield H-Ile-Phe-OMe·TFA salt.

    • C-terminus (Saponification): Dissolve the resulting ester in a mixture of methanol and water. Add 1N NaOH (1.1 eq.) and stir until the reaction is complete (monitored by TLC).

  • Final Work-up:

    • Neutralize the reaction mixture with 1N HCl to pH ~7.

    • Evaporate the methanol.

    • The final product, this compound, can be purified by recrystallization or preparative RP-HPLC.

Data Presentation

The efficiency of peptide synthesis protocols is evaluated based on yield and purity. The following tables provide a comparative summary of expected outcomes for the described methods.

Table 1: Comparison of Synthetic Strategies

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle Peptide chain grown on a solid supportAll reactions occur in solution
Purification Simple filtration after each step; final cleavage and single purificationRequires purification after each intermediate step
Scalability Ideal for small to medium scale; can be automatedMore suitable for large-scale industrial production
Reaction Time Generally faster due to simplified work-upCan be slower due to intermediate purifications
Typical Yield 60-80% (crude)70-90% (per step)
Purity (crude) Variable, depends on coupling efficiencyGenerally higher for intermediates

Table 2: Common Reagents in this compound Synthesis

Reagent TypeExamplesFunction
N-α-Protecting Groups Fmoc, Boc, Cbz (Z)Protects the N-terminus from unwanted reactions
C-α-Protecting Groups Methyl (Me), Benzyl (Bzl), t-Butyl (tBu) estersProtects the C-terminus from unwanted reactions
Coupling Reagents DCC, HBTU, HATU, COMUActivates the carboxyl group for peptide bond formation
Bases DIPEA, NMM, PiperidineUsed for neutralization and Fmoc deprotection
Deprotection Agents TFA, Piperidine, H₂/Pd-CRemoves protecting groups

Purification and Characterization

After synthesis, the crude this compound must be purified and its identity confirmed.

Purification Protocol: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the standard method for purifying peptides.

  • Column: C18 stationary phase column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution at 210-220 nm, which detects the peptide bond.

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization Protocols

1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).

  • Purpose: To confirm the molecular weight of the synthesized dipeptide.

  • Expected Mass:

    • Isoleucyl-phenylalanine (C₁₅H₂₂N₂O₃)

    • Monoisotopic Mass: 278.1630 g/mol

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR.

  • Purpose: To confirm the chemical structure and stereochemistry of the dipeptide. The spectra will show characteristic peaks for the protons and carbons in both the isoleucine and phenylalanine residues.

Conclusion

The synthesis of Isoleucyl-phenylalanine can be successfully achieved through both solid-phase and solution-phase methods. SPPS offers speed and ease of operation, making it ideal for research-scale synthesis. LPPS, while more labor-intensive, is highly adaptable for large-scale production. The choice of protocol should be guided by the specific requirements of the research or development project, including scale, desired purity, and available instrumentation. Proper purification by RP-HPLC and characterization by MS and NMR are essential to ensure the quality of the final product.

References

Applications of Isoleucine-Phenylalanine (Ile-Phe) Hydrogels in Nanotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of self-assembling Isoleucine-Phenylalanine (Ile-Phe) dipeptide hydrogels in various nanotechnology applications, with a primary focus on drug delivery and tissue engineering. While specific quantitative data for this compound hydrogels is emerging, this document incorporates representative data from closely related dipeptide hydrogel systems to provide a comprehensive guide.

Introduction to this compound Hydrogels

Dipeptides, the simplest building blocks of proteins, can self-assemble into well-ordered nanostructures, including nanofibers, nanotubes, and hydrogels. The Isoleucine-Phenylalanine (this compound) dipeptide, an analog of the core recognition motif of the Alzheimer's Aβ peptide, self-assembles in aqueous solutions to form a transparent and thermoreversible hydrogel[1]. This hydrogel is composed of a network of fibrillar nanostructures. The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic phenylalanine residues[1].

The biocompatibility, biodegradability, and stimuli-responsive nature of peptide-based hydrogels make them highly attractive for biomedical applications[2][3]. This compound hydrogels, in particular, offer a minimalistic and versatile platform for the encapsulation and controlled release of therapeutic agents and for creating scaffolds that mimic the native extracellular matrix (ECM) for tissue engineering.

Key Applications and Supporting Data

The primary applications of this compound and related dipeptide hydrogels in nanotechnology are in controlled drug delivery and as scaffolds for 3D cell culture and tissue engineering.

Controlled Drug Delivery

The porous, nanofibrous network of dipeptide hydrogels allows for the encapsulation of both hydrophilic and hydrophobic drug molecules. The release of these drugs can be controlled by diffusion through the hydrogel matrix and by the degradation of the hydrogel. Furthermore, the stimuli-responsive nature of these hydrogels (e.g., to pH or temperature) can be exploited for targeted and on-demand drug release[2].

Data Presentation: Drug Release from Dipeptide Hydrogels

The following table summarizes representative drug release data from a closely related dipeptide hydrogel system (Fmoc-Phe-Phe) encapsulating Doxorubicin (DOX), as specific quantitative data for this compound hydrogels is not yet widely available.

Hydrogel CompositionDrugpHCumulative Release after 24h (%)Release MechanismReference
Chitosan-Fmoc-Phe-PheDoxorubicin7.4~20Diffusion and electrostatic interaction
Chitosan-Fmoc-Phe-PheDoxorubicin5.5~45pH-responsive swelling and diffusion
Chitosan-Fmoc-Phe-PheDoxorubicin4.0~65Protonation and electrostatic repulsion
Tissue Engineering

The three-dimensional structure of this compound hydrogels, with their high water content and nanofibrous architecture, closely mimics the natural ECM, providing an ideal environment for cell adhesion, proliferation, and differentiation. These hydrogels can be used as scaffolds for the regeneration of various tissues, including cartilage and neural tissue.

Data Presentation: Mechanical and Biological Properties of Dipeptide Hydrogels

Quantitative data on the mechanical and biological properties of various uncapped and N-capped dipeptide hydrogels are presented below as representative examples.

DipeptideGelator Concentration (mM)Storage Modulus (G') (Pa)Cell TypeCell Viability (%)Reference
D-Phe-L-Phe40~7.0 x 10³--
Phe-ΔPhe0.2 wt%High mechanical strengthHeLa, L929>95
Chitosan-Fmoc-Phe-Phe--A549High cytotoxicity to cancer cells

Experimental Protocols

Protocol for Synthesis of this compound Hydrogel

This protocol is based on the self-assembly of the this compound dipeptide as described in the literature.

Materials:

  • Lyophilized Isoleucine-Phenylalanine (this compound) dipeptide

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Deionized water

Procedure:

  • Dissolve the lyophilized this compound dipeptide in HFIP to create a concentrated stock solution (e.g., 200 mg/mL).

  • To induce self-assembly and hydrogelation, dilute the stock solution with deionized water to the desired final concentration. A solid gel is typically formed at concentrations above 1.5% (w/v).

  • Allow the solution to stand at room temperature. Gelation should be observable visually as the solution becomes viscous and eventually forms a self-supporting gel.

  • The hydrogel formation is thermoreversible. The gel can be converted to a solution by heating and will reform upon cooling.

Protocol for Drug Loading and In Vitro Release Study

This protocol provides a general method for encapsulating a model drug and studying its release profile from the hydrogel.

Materials:

  • Prepared this compound hydrogel

  • Model drug (e.g., Doxorubicin, Vitamin B12)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 5.5)

  • UV-Vis spectrophotometer

Procedure:

Drug Loading (In situ method):

  • Dissolve the model drug in the deionized water that will be used for the dilution of the this compound stock solution.

  • Proceed with the hydrogel synthesis protocol as described in section 3.1. The drug will be entrapped within the hydrogel network as it forms.

In Vitro Drug Release:

  • Place a known amount of the drug-loaded hydrogel into a vial.

  • Add a specific volume of PBS at the desired pH (e.g., 5 mL of PBS pH 7.4).

  • Incubate the vial at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the supernatant and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Protocol for 3D Cell Culture in this compound Hydrogel

This protocol outlines the basic steps for encapsulating cells within an this compound hydrogel for tissue engineering applications.

Materials:

  • Sterile this compound dipeptide

  • Sterile HFIP

  • Sterile cell culture medium

  • Desired cell line (e.g., fibroblasts, chondrocytes)

  • Live/Dead viability/cytotoxicity assay kit

Procedure:

  • Under sterile conditions, prepare the this compound hydrogel precursor solution as described in section 3.1, using sterile reagents.

  • Trypsinize and count the cells to be encapsulated.

  • Resuspend the cell pellet in the sterile this compound solution before gelation is complete. Gently mix to ensure a homogenous cell distribution.

  • Dispense the cell-hydrogel mixture into a culture plate or a mold.

  • Allow the hydrogel to fully form at 37°C in a cell culture incubator.

  • Add cell culture medium to the top of the hydrogel.

  • Culture the 3D cell-laden constructs for the desired period, changing the medium regularly.

  • Assess cell viability and morphology at different time points using a Live/Dead assay and microscopy.

Visualizations: Diagrams of Key Processes

Self-Assembly of this compound Hydrogel

G cluster_0 Molecular Scale cluster_1 Nanoscale Assembly cluster_2 Microscale to Macroscale Ile_Phe_Monomers This compound Dipeptide Monomers Primary_Assemblies Primary Soluble Assemblies (Hydrophobic Interactions) Ile_Phe_Monomers->Primary_Assemblies Self-Association Nanofibers Self-Assembled Nanofibers (β-sheet formation) Primary_Assemblies->Nanofibers Hierarchical Organization Hydrogel_Network 3D Hydrogel Network (Fiber Entanglement) Nanofibers->Hydrogel_Network Entanglement

Caption: Self-assembly of this compound dipeptides into a hydrogel network.

Experimental Workflow for Drug Release Study

G Start Start Prepare_Hydrogel Prepare Drug-Loaded This compound Hydrogel Start->Prepare_Hydrogel Incubate Incubate in PBS at 37°C Prepare_Hydrogel->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Analyze Analyze Drug Concentration (UV-Vis) Sample->Analyze Calculate Calculate Cumulative Drug Release Analyze->Calculate Calculate->Sample Repeat for all time points End End Calculate->End

Caption: Workflow for in vitro drug release from this compound hydrogels.

Signaling Pathway for pH-Responsive Drug Release

G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 5.5) High_pH Deprotonated Carboxyl Groups (-COO⁻) Repulsion Electrostatic Repulsion High_pH->Repulsion Compact Compact Hydrogel Structure Repulsion->Compact Slow_Release Slow Drug Release Compact->Slow_Release Low_pH Protonated Carboxyl Groups (-COOH) Reduced_Repulsion Reduced Electrostatic Repulsion Low_pH->Reduced_Repulsion Swelling Hydrogel Swelling Reduced_Repulsion->Swelling Fast_Release Accelerated Drug Release Swelling->Fast_Release

Caption: pH-responsive drug release from a dipeptide hydrogel.

References

Application Notes and Protocols for Ile-Phe Hydrogels in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling dipeptide hydrogels are emerging as promising scaffolds for three-dimensional (3D) cell culture due to their inherent biocompatibility, biodegradability, and biomimetic nanofibrous architecture. Among these, hydrogels formed from the dipeptide Isoleucine-Phenylalanine (Ile-Phe) offer a tunable and supportive microenvironment for encapsulating cells, facilitating studies in tissue engineering, drug discovery, and fundamental cell biology. These hydrogels are physically cross-linked through non-covalent interactions, such as hydrogen bonding and π-π stacking, which allows for the formation of a 3D network under physiological conditions, providing a hospitable environment for cell growth and function.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound hydrogels in 3D cell culture applications.

Data Presentation

Mechanical Properties of Dipeptide Hydrogels
Dipeptide SystemConcentration (wt%)Storage Modulus (G') (Pa)Reference
Fmoc-Phe-Phe/Fmoc-ArgNot Specified~29,000[3]
Ac-(RADA)4-CONH20.9~730[4]
P5 Peptide0.5~13,582
P5 Peptide1.0~14,387
P5 Peptide2.0~39,567

Note: The stiffness of this compound hydrogels is expected to be in a similar range and can be determined empirically using rheometry as described in the protocols below.

Mandatory Visualizations

experimental_workflow Experimental Workflow for 3D Cell Culture in this compound Hydrogels cluster_prep Hydrogel Preparation cluster_cell_prep Cell Preparation cluster_encapsulation Cell Encapsulation cluster_culture 3D Cell Culture & Analysis prep_hydrogel Dissolve this compound dipeptide in sterile aqueous solution adjust_ph Adjust pH to ~5.8 to initiate self-assembly prep_hydrogel->adjust_ph warm Warm to 37°C to form a homogenous solution adjust_ph->warm mix Mix cell suspension with hydrogel precursor solution warm->mix harvest_cells Harvest and count cells resuspend_cells Resuspend cells in culture medium harvest_cells->resuspend_cells resuspend_cells->mix dispense Dispense cell-hydrogel mixture into culture vessel mix->dispense gelation Incubate at 37°C to induce gelation dispense->gelation culture Culture cell-laden hydrogels gelation->culture analysis Perform downstream analysis (viability, proliferation, function) culture->analysis signaling_pathway Integrin-Mediated Mechanotransduction in this compound Hydrogels cluster_ecm Extracellular Environment cluster_cell Cell hydrogel This compound Hydrogel (Nanofibrous & Soft) integrin Integrin Receptors hydrogel->integrin Mechanical Cues fak Focal Adhesion Kinase (FAK) integrin->fak Activation rhoa RhoA fak->rhoa rock ROCK rhoa->rock actin Actin Cytoskeleton rock->actin Stress Fiber Formation yap_taz YAP/TAZ actin->yap_taz Regulation nucleus Nucleus actin->nucleus Mechanical Force yap_taz->nucleus Translocation gene_expression Gene Expression (Proliferation, Differentiation) nucleus->gene_expression logical_relationship Relationship between Hydrogel Properties and Cellular Outcomes cluster_properties Hydrogel Properties cluster_outcomes Cellular Outcomes concentration This compound Concentration stiffness Mechanical Stiffness (G') concentration->stiffness adhesion Cell Adhesion & Spreading stiffness->adhesion proliferation Proliferation stiffness->proliferation differentiation Differentiation stiffness->differentiation porosity Nanofibrous Porosity porosity->adhesion viability Viability porosity->viability

References

Application Notes and Protocols for Ile-Phe Based Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and characterization of biomaterials based on the self-assembly of the dipeptide isoleucine-phenylalanine (Ile-Phe). These biomaterials, typically in the form of hydrogels, offer significant potential for applications in drug delivery and tissue engineering due to their biocompatibility and tunable properties.

Introduction to this compound Biomaterials

This compound dipeptides are known to self-assemble in aqueous solutions to form fibrillar nanostructures, which can entrap water and create a hydrogel network.[1][2][3][4] This self-assembly process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the phenylalanine residues. The resulting hydrogels are typically transparent and thermoreversible, meaning they can transition between a gel and a solution phase with changes in temperature.[1] The mechanical properties and biocompatibility of these hydrogels make them attractive candidates for use as scaffolds in tissue engineering and as matrices for controlled drug release.

Data Presentation: Properties of Self-Assembled Dipeptide Hydrogels

The mechanical properties of dipeptide hydrogels are critical for their application and can be influenced by factors such as peptide concentration and pH. Below is a summary of representative quantitative data for self-assembling peptide hydrogels.

PropertyValueConditionsReference
Storage Modulus (G') 10 - 100 kPa10-85 mM peptide concentration
Compressive Strength 0.028 - 0.052 MPaProtein-based hydrogels
Fracture Strain 32 - 47%Protein-based hydrogels
Gelation Time Minutes to HoursDependent on concentration and temperature
Fiber Diameter 40 - 50 nmAs observed by FIB-SEM

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound based hydrogels are provided below.

Protocol 1: Synthesis of this compound Hydrogel

This protocol describes a common method for inducing the self-assembly of this compound dipeptides into a hydrogel.

Materials:

  • Isoleucine-Phenylalanine (this compound) dipeptide powder

  • Organic solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol or Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator at 37°C

Procedure:

  • Dissolution: Dissolve the lyophilized this compound dipeptide powder in an organic solvent to a high concentration (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.

  • Dilution and Gelation: Dilute the concentrated peptide solution with PBS (pH 7.4) to the desired final peptide concentration (e.g., 1-10 mg/mL). The dilution will trigger the self-assembly process.

  • Incubation: Incubate the solution at 37°C. Gelation time will vary depending on the final peptide concentration and the specific conditions.

  • Verification: Confirm gelation by inverting the tube. A stable hydrogel will not flow.

Workflow for this compound Hydrogel Synthesis

A Dissolve this compound in Organic Solvent B Dilute with PBS (pH 7.4) A->B Triggers Self-Assembly C Incubate at 37°C B->C Promotes Fibril Formation D Verify Gelation (Inversion Test) C->D Confirm Hydrogel

Workflow for the synthesis of this compound hydrogels.
Protocol 2: Characterization by Transmission Electron Microscopy (TEM)

This protocol outlines the preparation of hydrogel samples for imaging the fibrillar network using TEM.

Materials:

  • This compound hydrogel

  • Carbon-coated copper TEM grids

  • Uranyl acetate solution (1-2% w/v)

  • Glutaraldehyde solution (2% in buffer)

  • Sorensen buffer (0.1 M, pH 7.4)

  • Ethanol series (30%, 50%, 70%, 85%, 95%, 100%)

  • Deionized water

  • Filter paper

Procedure:

  • Fixation: Fix a small piece of the hydrogel with 2% glutaraldehyde in Sorensen buffer for 1 hour.

  • Washing: Wash the fixed hydrogel with Sorensen buffer.

  • Post-fixation: Post-fix with 1% OsO4 in Sorensen buffer for 1 hour.

  • Dehydration: Dehydrate the sample by passing it through a graded series of ethanol-water mixtures, ending with 100% ethanol.

  • Sample Application: Place a 5 µL aliquot of a diluted hydrogel suspension onto a carbon-coated copper grid.

  • Negative Staining: After 1 minute, wick away the excess liquid with filter paper and apply a drop of 2% uranyl acetate solution for negative staining.

  • Drying: After 1 minute, remove the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope at an appropriate voltage (e.g., 80 kV).

Protocol 3: Rheological Characterization

This protocol describes how to measure the mechanical properties of the hydrogel using a rheometer.

Materials:

  • This compound hydrogel

  • Rheometer with parallel plate geometry (e.g., 25 mm diameter)

Procedure:

  • Sample Loading: Place the hydrogel sample onto the rheometer plate. Lower the upper plate to a defined gap (e.g., 0.5 mm).

  • Time Sweep: To monitor gelation kinetics, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to measure the storage (G') and loss (G'') moduli over time.

  • Frequency Sweep: Once the gel has formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the frequency-dependent mechanical properties.

  • Strain Sweep: Perform a strain sweep (e.g., 0.1 to 100%) at a constant frequency to determine the linear viscoelastic region and the yield point of the hydrogel.

Logical Flow for Rheological Analysis

A Sample Loading on Rheometer B Time Sweep A->B Monitor Gelation C Frequency Sweep B->C Determine Frequency Dependence D Strain Sweep C->D Identify Linear Viscoelastic Region E Data Analysis: G', G'', Viscosity D->E

Logical workflow for rheological characterization.
Protocol 4: In Vitro Drug Release Study

This protocol details how to load a model drug into the hydrogel and measure its release profile.

Materials:

  • This compound hydrogel

  • Model drug (e.g., doxorubicin, ibuprofen)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer (UV-Vis or fluorescence)

  • Shaking incubator or water bath at 37°C

Procedure:

  • Drug Loading: Incorporate the drug into the hydrogel by either dissolving it in the PBS solution before gelation (in situ loading) or by soaking a pre-formed hydrogel in a concentrated drug solution (post-loading).

  • Release Study Setup: Place a known amount of the drug-loaded hydrogel into a known volume of PBS (e.g., in a dialysis bag or a tube with a semi-permeable membrane).

  • Incubation: Incubate the setup at 37°C with gentle agitation.

  • Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Measure the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 5: Cell Viability Assay (MTT Assay)

This protocol is for assessing the biocompatibility of the this compound hydrogel by measuring the viability of cells cultured on or within the hydrogel.

Materials:

  • This compound hydrogel

  • Mammalian cell line (e.g., fibroblasts, mesenchymal stem cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Hydrogel Preparation: Prepare sterile this compound hydrogels in the wells of a 96-well plate.

  • Cell Seeding: Seed cells on top of the hydrogels or encapsulate them within the hydrogels during the gelation process.

  • Incubation: Culture the cells for the desired period (e.g., 24, 48, 72 hours) in a humidified incubator.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to cells cultured on a standard tissue culture plastic control.

Signaling Pathway for Cell Viability (MTT Assay)

A Viable Cells B Mitochondrial Dehydrogenases A->B Contain D Formazan (Purple) B->D Reduces C MTT (Yellow) C->B is a substrate for E Spectrophotometric Measurement D->E Quantified by

Simplified pathway of the MTT cell viability assay.

References

Application Notes and Protocols for Ile-Phe Hydrogels in Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of self-assembling Isoleucine-Phenylalanine (Ile-Phe) dipeptide hydrogels as a versatile platform for controlled drug delivery.

Introduction

Self-assembling dipeptide hydrogels have emerged as promising biomaterials for a range of biomedical applications, including controlled drug delivery. The Isoleucine-Phenylalanine (this compound) dipeptide, in particular, has been shown to self-assemble in aqueous solutions to form a transparent, thermoreversible hydrogel composed of a network of fibrillar nanostructures.[1][2] This hydrogel system offers several advantages for drug delivery, including biocompatibility, biodegradability, and the ability to encapsulate therapeutic agents within its three-dimensional network. The release of the encapsulated drug is primarily governed by diffusion through the hydrogel matrix, which can be modulated by factors such as the hydrogel concentration and the physicochemical properties of the drug.

Key Applications

  • Sustained release of small molecule drugs: The fibrillar network of the this compound hydrogel can effectively entrap small molecule therapeutics, allowing for their gradual release over an extended period.

  • Delivery of biologics: The aqueous environment and mild gelation conditions of this compound hydrogels make them suitable for the encapsulation and delivery of sensitive biological molecules such as peptides and proteins.

  • Topical and localized drug delivery: The gel-like nature of the material allows for its application as a depot for localized drug delivery, minimizing systemic side effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound hydrogels based on available literature. It is important to note that specific values can vary depending on the experimental conditions.

Table 1: Mechanical Properties of Dipeptide Hydrogels

Hydrogel CompositionYoung's Modulus (E) [kPa]Compressive Strength [MPa]Reference
HEMA/Alginate IPN1.53 - 4.29-[3]
PAA-Ch-Si-42[3]
Gelatin-based--[3]
Note: Specific data for this compound hydrogels is limited in publicly available literature. The provided data for other hydrogel systems serves as a general reference for the range of mechanical properties achievable. Researchers are encouraged to perform specific mechanical testing for their this compound hydrogel formulations.

Table 2: Drug Loading and Release Parameters for Hydrogel Systems

Hydrogel SystemDrugDrug Loading Capacity (mg/g)Encapsulation Efficiency (%)Release Kinetics ModelReference
P(LE-IA-MEG)Dexamethasone5-pH-sensitive
PHEMA, PVA, ChitosanVariousVariesVariesHiguchi, Korsmeyer-Peppas
Note: Quantitative data for drug loading and release from this compound hydrogels is not readily available in the cited literature. The presented data from other pH-sensitive and polymeric hydrogels illustrates typical ranges and kinetic models. Experimental determination of these parameters is crucial for specific drug-Ile-Phe hydrogel formulations.

Experimental Protocols

Protocol for Synthesis of this compound Hydrogel

This protocol describes the preparation of a self-assembled this compound hydrogel by a pH trigger method.

Materials:

  • Isoleucine-Phenylalanine (this compound) dipeptide powder

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Weigh the desired amount of this compound dipeptide powder to achieve the target final concentration (e.g., 1-5% w/v).

  • Dissolve the this compound powder in deionized water. Adjust the pH of the solution to approximately 10-11 with 0.1 M NaOH to ensure complete dissolution of the dipeptide.

  • To induce hydrogelation, carefully adjust the pH of the solution back to neutral (pH 7.4) by the dropwise addition of 0.1 M HCl while gently stirring.

  • Alternatively, for a slower gelation process, the alkaline this compound solution can be dialyzed against PBS (pH 7.4).

  • Allow the solution to stand at room temperature or at 37°C until a self-supporting hydrogel is formed. The gelation time will vary depending on the dipeptide concentration.

  • The resulting hydrogel will be transparent.

Protocol for Drug Loading into this compound Hydrogel

This protocol outlines two common methods for encapsulating a therapeutic agent within the this compound hydrogel.

Method 1: In-situ Loading (Co-dissolution)

  • Dissolve the this compound dipeptide in deionized water and adjust the pH to 10-11 with 0.1 M NaOH as described in Protocol 4.1.

  • Dissolve the drug of interest in this alkaline dipeptide solution. Ensure the drug is stable at this pH.

  • Induce hydrogelation by adjusting the pH to 7.4 with 0.1 M HCl or by dialysis against PBS. The drug will be entrapped within the hydrogel matrix as it forms.

Method 2: Post-loading (Swelling-diffusion)

  • Prepare the this compound hydrogel as described in Protocol 4.1.

  • Prepare a concentrated solution of the drug in a suitable solvent (preferably PBS, pH 7.4).

  • Immerse the pre-formed hydrogel in the drug solution.

  • Allow the hydrogel to swell and the drug to diffuse into the hydrogel matrix. This process should be carried out for a sufficient period to reach equilibrium. The time required will depend on the hydrogel dimensions and the properties of the drug.

Protocol for In Vitro Drug Release Study

This protocol describes a standard method for evaluating the release kinetics of a drug from the this compound hydrogel.

Materials:

  • Drug-loaded this compound hydrogel

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a container with a known volume of the release medium (e.g., 10 mL of PBS).

  • Incubate the container at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a pre-validated analytical method.

  • Calculate the cumulative amount of drug released at each time point and plot the cumulative release percentage against time.

Protocol for Characterization of this compound Hydrogels

4.4.1. Morphological Characterization (Transmission Electron Microscopy - TEM)

  • Place a small sample of the this compound hydrogel (at the desired concentration, e.g., 1.5% w/v) on a carbon-coated copper grid.

  • Allow the sample to adhere for 5 minutes.

  • Negatively stain the sample with a 2% (w/v) uranyl acetate solution for 2 minutes.

  • Analyze the grid using a transmission electron microscope to visualize the fibrillar nanostructure of the hydrogel.

4.4.2. Mechanical Characterization (Rheology)

  • Use a rheometer with a parallel plate or cone-plate geometry.

  • Place a sample of the formed this compound hydrogel onto the lower plate of the rheometer.

  • Perform oscillatory frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). A higher G' value indicates a more solid-like, elastic hydrogel.

  • Perform strain sweep tests to determine the linear viscoelastic region and the yield stress of the hydrogel.

Visualizations

Signaling Pathways and Experimental Workflows

Self_Assembly_of_Ile_Phe_Hydrogel cluster_0 Self-Assembly Process This compound Monomers This compound Monomers Fibrillar Nanostructures Fibrillar Nanostructures This compound Monomers->Fibrillar Nanostructures Self-Assembly (pH change/Temperature) Hydrogel Network Hydrogel Network Fibrillar Nanostructures->Hydrogel Network Entanglement

Caption: Self-assembly of this compound dipeptides into a hydrogel network.

Drug_Release_Mechanism Drug-Loaded\nHydrogel Drug-Loaded Hydrogel Drug Diffusion Drug Diffusion Drug-Loaded\nHydrogel->Drug Diffusion Concentration Gradient Sustained Release Sustained Release Drug Diffusion->Sustained Release Controlled by Matrix Density

Caption: Diffusion-controlled drug release from an this compound hydrogel.

Experimental_Workflow cluster_synthesis Synthesis & Loading cluster_characterization Characterization cluster_release Release Study S1 Dissolve this compound (Alkaline pH) S2 Add Drug S1->S2 S3 Induce Gelation (Neutral pH) S2->S3 C1 Morphology (TEM) S3->C1 C2 Mechanical (Rheology) S3->C2 R1 Incubate in Release Medium S3->R1 R2 Sample at Time Intervals R1->R2 R3 Quantify Drug (HPLC/UV-Vis) R2->R3

Caption: Experimental workflow for this compound hydrogel drug delivery studies.

References

High-Resolution Microscopy of Ile-Phe Fibrils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of short peptides into ordered nanostructures, such as fibrils, is a phenomenon of significant interest in fields ranging from materials science to medicine. The dipeptide Isoleucine-Phenylalanine (Ile-Phe) is known to self-associate in aqueous solutions, forming well-ordered, elongated fibrillar networks.[1] These structures are reminiscent of amyloid fibrils associated with various neurodegenerative diseases.[1] Understanding the morphology and structural details of this compound fibrils at high resolution is crucial for elucidating the mechanisms of their formation, stability, and potential applications in drug delivery, biomaterials, and as models for pathological amyloidogenesis. This document provides detailed application notes and protocols for the high-resolution microscopic characterization of this compound fibrils using Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM).

Data Presentation: Morphological Parameters of Amyloid-like Fibrils

High-resolution microscopy techniques enable the quantitative analysis of fibril morphology. While specific quantitative data for this compound fibrils is not extensively documented in publicly available literature, the following tables summarize typical morphological parameters that can be determined for amyloid-like fibrils using TEM and AFM. These parameters provide a basis for the characterization of this compound fibril structure.

Table 1: Typical Morphological Data Obtainable from Transmission Electron Microscopy (TEM)

ParameterDescriptionTypical Range for Amyloid Fibrils
Fibril Width The diameter of an individual fibril.5 - 20 nm[2]
Protofilament Number The number of constituent protofilaments within a fibril.Varies (e.g., 2, 3, or more)[1][3]
Helical Pitch (Crossover distance) The distance over which a fibril makes one complete helical turn.Can range from tens to hundreds of nanometers.
Morphology Qualitative description (e.g., linear, twisted, branched).Often linear and unbranched for dipeptides.

Table 2: Typical Morphological Data Obtainable from Atomic Force Microscopy (AFM)

ParameterDescriptionTypical Range for Amyloid Fibrils
Fibril Height The vertical dimension of a fibril adsorbed on a substrate.5 - 15 nm
Fibril Width The lateral dimension of a fibril, which can be affected by tip-sample convolution.Generally appears wider than in TEM.
Periodicity The repeating structural unit along the fibril axis.Can range from tens to hundreds of nanometers.
Surface Roughness The texture of the fibril surface.Nanometer scale.

Experimental Protocols

Protocol 1: this compound Fibril Formation

This protocol describes the self-assembly of this compound dipeptides into fibrils in an aqueous solution.

Materials:

  • This compound dipeptide powder

  • Milli-Q water or phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Incubator or shaker

Procedure:

  • Dissolve the this compound dipeptide powder in Milli-Q water or PBS to the desired concentration (e.g., 1-10 mg/mL).

  • Vortex the solution briefly to ensure complete dissolution.

  • Incubate the solution at a controlled temperature (e.g., 37°C) with or without gentle agitation for a period ranging from several hours to days to allow for fibril formation. The formation of a hydrogel is indicative of a dense fibrillar network.

  • Monitor fibril formation over time using techniques such as Thioflavin T (ThT) fluorescence assay or by taking aliquots for microscopic analysis.

Workflow for this compound Fibril Formation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis dissolve Dissolve this compound in Aqueous Solution vortex Vortex to Mix dissolve->vortex incubate Incubate at 37°C (Hours to Days) vortex->incubate monitor Monitor Fibril Formation (e.g., ThT Assay) incubate->monitor sample Collect Aliquots for Microscopy incubate->sample

Workflow for this compound Fibril Formation

Protocol 2: High-Resolution Imaging by Transmission Electron Microscopy (TEM) - Negative Staining

This protocol outlines the preparation of this compound fibril samples for TEM imaging using a negative staining technique.

Materials:

  • Fibril solution (from Protocol 1)

  • Carbon-coated copper TEM grids (200-400 mesh)

  • Glow discharger

  • Uranyl acetate solution (2% w/v in water), filtered

  • Milli-Q water

  • Filter paper

  • Forceps

Procedure:

  • Grid Preparation: Glow discharge the carbon-coated TEM grids for 30-60 seconds to render the surface hydrophilic.

  • Sample Adsorption: Place a 5-10 µL drop of the this compound fibril solution onto the hydrophilic side of the grid. Allow the fibrils to adsorb for 1-5 minutes.

  • Washing: Wick away the excess solution using the edge of a piece of filter paper. Wash the grid by floating it on a drop of Milli-Q water for 1-2 minutes to remove any buffer salts. Repeat the washing step twice.

  • Staining: Float the grid on a drop of 2% uranyl acetate solution for 30-60 seconds.

  • Blotting and Drying: Carefully blot away the excess stain with filter paper. Allow the grid to air-dry completely before inserting it into the electron microscope.

  • Imaging: Image the fibrils using a transmission electron microscope operating at an accelerating voltage of 80-120 kV. Acquire images at various magnifications to observe the overall fibril network and the morphology of individual fibrils.

TEM Negative Staining Workflow cluster_grid_prep Grid Preparation cluster_sample_prep Sample Preparation cluster_imaging Imaging glow_discharge Glow Discharge Carbon-Coated Grid adsorb Adsorb Fibril Solution glow_discharge->adsorb wash Wash with Milli-Q Water adsorb->wash stain Negative Stain with Uranyl Acetate wash->stain dry Blot and Air Dry stain->dry tem_image Image with TEM dry->tem_image

TEM Negative Staining Workflow

Protocol 3: High-Resolution Imaging by Atomic Force Microscopy (AFM)

This protocol provides a method for preparing and imaging this compound fibrils using tapping mode AFM.

Materials:

  • Fibril solution (from Protocol 1)

  • Freshly cleaved mica discs

  • Milli-Q water

  • Nitrogen gas or compressed air

  • AFM instrument with tapping mode capability

  • Silicon cantilevers suitable for tapping mode

Procedure:

  • Substrate Preparation: Cleave a mica disc using adhesive tape to expose a fresh, atomically flat surface.

  • Sample Deposition: Dilute the fibril solution in Milli-Q water to an appropriate concentration (e.g., 0.01-0.1 mg/mL) to achieve a suitable fibril density on the surface. Deposit a 10-20 µL drop of the diluted fibril solution onto the freshly cleaved mica.

  • Incubation: Allow the fibrils to adsorb to the mica surface for 10-20 minutes in a humid environment to prevent drying.

  • Rinsing: Gently rinse the mica surface with several drops of Milli-Q water to remove unadsorbed fibrils and buffer components.

  • Drying: Gently dry the sample under a stream of nitrogen gas or clean compressed air.

  • Imaging: Mount the sample in the AFM and image in tapping mode in air. Use a low scan rate (e.g., 0.5-1 Hz) and optimize the imaging parameters (setpoint, gains) to obtain high-quality images with minimal sample damage.

  • Data Analysis: Use the AFM software to perform image flattening and to measure fibril height, width, and periodicity.

AFM Imaging Workflow cluster_substrate_prep Substrate Preparation cluster_sample_prep Sample Preparation cluster_imaging_analysis Imaging & Analysis cleave_mica Cleave Mica for Fresh Surface deposit Deposit Diluted Fibril Solution cleave_mica->deposit incubate Incubate for Adsorption deposit->incubate rinse Rinse with Milli-Q Water incubate->rinse dry Dry with Nitrogen rinse->dry afm_image Image in Tapping Mode dry->afm_image analyze Analyze Fibril Dimensions afm_image->analyze

AFM Imaging Workflow

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the high-resolution microscopic investigation of this compound fibrils. Both TEM and AFM are powerful techniques that provide complementary information on fibril morphology. While TEM excels at resolving fine structural details such as protofilament organization, AFM is particularly well-suited for accurate height measurements and characterizing the three-dimensional topography of fibrils. For even higher resolution structural information, cryo-electron microscopy (cryo-EM) can be employed, although it requires more specialized equipment and expertise. By applying these methods, researchers can gain valuable insights into the self-assembly and structural properties of this compound fibrils, contributing to advancements in nanotechnology and the understanding of amyloid-related pathologies.

References

Application Notes and Protocols for Computational Modeling of Isoleucine-Phenylalanine (Ile-Phe) Dipeptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational and experimental investigation of Isoleucine-Phenylalanine (Ile-Phe) dipeptide aggregation. This dipeptide, analogous to the core recognition motif of the Alzheimer's Aβ peptide, serves as a valuable model system for understanding the fundamental principles of amyloid formation.[1] The following sections detail computational modeling approaches, experimental validation techniques, and protocols for studying the aggregation process and its potential biological implications.

Introduction to this compound Aggregation

The self-assembly of peptides into ordered fibrillar structures is a hallmark of numerous neurodegenerative diseases. The dipeptide this compound, a close analog of the diphenylalanine (Phe-Phe) motif found in the Alzheimer's Aβ peptide, has been shown to self-assemble into well-ordered, fibrillar nanostructures in aqueous solutions.[1] This process is influenced by factors such as peptide concentration and temperature, making it an excellent model for studying the molecular driving forces behind amyloidogenesis. Understanding the aggregation mechanism of this simple dipeptide can provide crucial insights for the development of therapeutics targeting amyloid-related pathologies.

Computational Modeling of this compound Aggregation

Molecular dynamics (MD) simulations are a powerful tool to investigate the conformational dynamics and self-assembly of peptides at an atomic level. Both all-atom and coarse-grained models can be employed to study the aggregation of this compound.

Molecular Dynamics (MD) Simulation Protocol

This protocol outlines a general workflow for setting up and running MD simulations of this compound aggregation.

Workflow for MD Simulation of this compound Aggregation

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Define Simulation Box and Solvate with Water place_peptides Randomly Place this compound Peptides start->place_peptides add_ions Add Ions to Neutralize System place_peptides->add_ions minimize Energy Minimization add_ions->minimize equilibrate_nvt NVT Equilibration (Constant Volume and Temperature) minimize->equilibrate_nvt equilibrate_npt NPT Equilibration (Constant Pressure and Temperature) equilibrate_nvt->equilibrate_npt production Production MD Run equilibrate_npt->production analyze Analyze Trajectories: - Cluster analysis - RMSD, RMSF - Hydrogen bonds - Solvent Accessible Surface Area (SASA) - Radial Distribution Function (RDF) production->analyze

MD Simulation Workflow

Protocol Steps:

  • System Setup:

    • Define a cubic simulation box.

    • Randomly place a desired number of this compound dipeptides within the box. The concentration can be varied to study its effect on aggregation.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm followed by the conjugate gradient algorithm to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the desired temperature.

    • Follow with a longer NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system density.

  • Production Simulation:

    • Run the production MD simulation for a sufficient length of time to observe aggregation events. The simulation time will depend on the system size and concentration.

  • Analysis:

    • Analyze the trajectories to characterize the aggregation process. This includes calculating the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), number and size of clusters, hydrogen bond formation, solvent accessible surface area (SASA), and radial distribution functions (RDF).

Quantitative Data from MD Simulations

The following table summarizes typical parameters and potential outputs from MD simulations of dipeptide aggregation.

ParameterTypical Value/RangeDescription
Simulation Software GROMACS, AMBER, CHARMMWidely used molecular dynamics packages.
Force Field CHARMM36, AMBER, OPLS-AADescribes the potential energy of the system.
Water Model TIP3P, SPC/EExplicit water models for solvation.
Box Size 5-10 nm cubicDepends on the number of peptides.
Peptide Concentration 10-100 mg/mLVaried to study concentration effects.
Temperature 300-310 KPhysiological temperature.
Pressure 1 barStandard pressure.
Simulation Time 100 ns - 1 µsRequired time to observe aggregation.
Output: Lag Time Nanoseconds to microsecondsTime before significant aggregation occurs.
Output: Fibril Structure β-sheet content, fibril diameterCharacterization of the aggregated structures.

Experimental Characterization of this compound Aggregation

Experimental techniques are crucial for validating computational models and providing quantitative data on the aggregation process.

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is a standard method for detecting the formation of amyloid fibrils. ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid aggregates.

Protocol for ThT Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound dipeptide in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

  • Assay Setup:

    • In a 96-well black plate, mix the this compound solution at the desired concentration with the ThT stock solution to a final ThT concentration of 10-25 µM.

    • Include control wells with buffer and ThT only.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control.

    • Plot the fluorescence intensity against time to obtain aggregation kinetics curves. From these curves, parameters like the lag time and apparent rate constant can be determined.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the morphology of the aggregated structures.

Protocol for TEM Imaging:

  • Sample Preparation:

    • Incubate the this compound solution under conditions that promote aggregation.

    • Place a small aliquot (e.g., 5 µL) of the sample onto a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining:

    • Remove the excess sample with filter paper.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

    • Remove the excess stain with filter paper and allow the grid to air dry.

  • Imaging:

    • Image the grid using a transmission electron microscope at an appropriate magnification.

  • Image Analysis:

    • Analyze the images to determine the morphology, length, and width of the fibrils.

Quantitative Data from Experimental Techniques

The following tables summarize quantitative data obtained from experimental studies of this compound and related dipeptide aggregation.

Table 1: Aggregation Kinetics of this compound

ParameterValueMethodReference
Concentration for Aggregation > 0.5% (w/v)Light Scattering & NMR[1]
Transition Midpoint 1.1% (w/v)Light Scattering[1]

Table 2: Fibril Morphology of this compound

ParameterValueMethodReference
Fibril Width ~55 nmTEM[1]
Morphology Well-ordered, fibrillar, elongated, unbranchedTEM, SEM

Cytotoxicity of this compound Aggregates

To assess the potential biological impact of this compound aggregates, cytotoxicity assays are performed on relevant cell lines.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol for MTT Assay:

  • Cell Culture:

    • Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and culture until they reach the desired confluency.

  • Treatment:

    • Prepare different concentrations of pre-formed this compound aggregates.

    • Remove the culture medium from the cells and replace it with a medium containing the this compound aggregates.

    • Include untreated cells as a control.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

LDH Assay for Cell Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Protocol for LDH Assay:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant.

  • LDH Measurement:

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Potential Signaling Pathways Involved in Dipeptide Aggregate Toxicity

While specific signaling pathways directly triggered by this compound aggregates are not yet fully elucidated, research on other amyloidogenic peptides suggests potential mechanisms of toxicity. These aggregates can induce cellular stress and inflammatory responses.

Potential Signaling Pathways Affected by Amyloid Aggregates

Signaling_Pathways cluster_stress Cellular Stress Pathways cluster_inflammation Inflammatory Pathways cluster_apoptosis Apoptosis er_stress ER Stress apoptosis Apoptosis/Cell Death er_stress->apoptosis ox_stress Oxidative Stress ox_stress->apoptosis mito_dys Mitochondrial Dysfunction mito_dys->apoptosis nfkb NF-κB Signaling nfkb->apoptosis inflammasome Inflammasome Activation inflammasome->apoptosis aggregates This compound Aggregates aggregates->er_stress aggregates->ox_stress aggregates->mito_dys aggregates->nfkb aggregates->inflammasome

Potential pathways in aggregate toxicity

Further research is needed to determine the specific molecular interactions and signaling cascades initiated by this compound aggregates.

Conclusion

The computational and experimental study of this compound dipeptide aggregation provides a powerful and simplified model for understanding the complex processes of amyloid formation. The protocols and data presented here offer a framework for researchers to investigate the mechanisms of aggregation, characterize the resulting structures, and assess their potential biological consequences. This knowledge is essential for the rational design of inhibitors of amyloid aggregation and the development of novel therapeutic strategies for neurodegenerative diseases.

References

Application Note: Mass Spectrometry for the Analysis of Isoleucine-Phenylalanine (Ile-Phe) Oligomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of peptides into oligomeric and fibrillar structures is a phenomenon of significant interest in the fields of materials science and medicine, with implications for both novel biomaterials and the pathology of amyloid diseases. The dipeptide Isoleucine-Phenylalanine (Ile-Phe) is a model system for studying the fundamental principles of peptide aggregation, driven by hydrophobic and π-π stacking interactions. Understanding the distribution and size of oligomeric species is crucial for elucidating aggregation mechanisms and for the development of potential therapeutic interventions that modulate these processes. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS) or used with matrix-assisted laser desorption/ionization (MALDI), offers a powerful analytical platform for the characterization and quantification of these non-covalently bound oligomers. This application note provides detailed protocols for the analysis of this compound oligomers using LC-MS/MS and MALDI-TOF MS.

Challenges in the Analysis of this compound Oligomers

The analysis of self-assembling peptides like this compound presents unique challenges. The non-covalent nature of the oligomers makes them susceptible to dissociation or alteration during sample preparation and analysis. Furthermore, the aggregation process can result in a heterogeneous mixture of oligomer sizes, requiring analytical techniques with high resolution and sensitivity to detect and differentiate these species. Electrospray ionization (ESI), commonly used in LC-MS, can sometimes induce or disrupt peptide aggregates, necessitating careful optimization of experimental conditions to ensure that the observed gas-phase ions are representative of the solution-phase species.

Utility of Mass Spectrometry

Mass spectrometry is uniquely suited to address these challenges by providing:

  • High Sensitivity and Specificity: MS can detect low-abundance oligomeric species and provide accurate mass measurements to confirm their composition.

  • Structural Information: Tandem mass spectrometry (MS/MS) can be used to confirm the sequence of the peptide monomer and, in some cases, provide insights into the interfaces between monomers in an oligomer.

  • Quantitative Analysis: When coupled with liquid chromatography and appropriate internal standards, LC-MS/MS allows for the quantification of different oligomeric species, enabling the study of aggregation kinetics and the effects of inhibitors.

  • Analysis of Heterogeneous Mixtures: MS can resolve and identify individual components within a complex mixture of oligomers of different sizes.

Detailed Protocols

Protocol 1: LC-MS/MS Analysis of this compound Oligomers

This protocol is designed for the separation and quantification of soluble this compound oligomers.

1. Sample Preparation

  • Stock Solution Preparation: Prepare a 10 mM stock solution of synthetic this compound dipeptide in a suitable organic solvent (e.g., DMSO or Methanol).

  • Aggregation Induction: Dilute the stock solution to the desired final concentration (e.g., 1 mM) in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to initiate self-assembly. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on aggregation.

  • Incubation: Incubate the sample at a controlled temperature (e.g., 37°C) with gentle agitation for a specified time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the progression of oligomerization.

  • Sample Dilution for Analysis: Immediately prior to LC-MS analysis, dilute an aliquot of the incubated sample in a cold mobile phase A (see below) to a final concentration suitable for the instrument's linear range (e.g., 1-10 µM). This dilution helps to "quench" the aggregation process and prevent further changes.

2. Liquid Chromatography Method

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column with a pore size of 100-300 Å is suitable for peptide separations. (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Method (ESI-QTOF or ESI-Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range (Full Scan): m/z 100-2000.

  • MS/MS (for confirmation): Select the precursor ion for the this compound monomer and dimer and apply collision energy (e.g., 10-30 eV) to obtain fragment ions. For quantitative analysis using a triple quadrupole instrument, specific multiple reaction monitoring (MRM) transitions should be optimized.

Protocol 2: MALDI-TOF MS Analysis of this compound Aggregates

This protocol is suitable for the rapid analysis of a broader range of oligomer sizes, including larger aggregates that may not be amenable to ESI.

1. Sample Preparation

  • Follow steps 1-3 from the LC-MS/MS sample preparation protocol to induce aggregation.

  • Take an aliquot of the incubated sample for analysis. Dilution may be necessary if the sample is highly concentrated.

2. MALDI Plate Spotting

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Dried-Droplet Method:

    • Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.

    • Spot 1 µL of the this compound oligomer sample directly onto the dried matrix spot.

    • Allow the sample to air dry completely at room temperature.

    • Alternatively, co-crystallize by mixing 1 µL of the sample and 1 µL of the matrix solution directly on the target plate and allow it to dry.

3. MALDI-TOF Mass Spectrometry Method

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Optimize for best signal-to-noise ratio while minimizing fragmentation. Start with a low intensity and gradually increase.

  • Mass Range: m/z 100-5000 (or higher, depending on the expected oligomer size).

  • Calibration: Calibrate the instrument using a standard peptide mixture close to the mass range of interest.

Data Presentation

Quantitative data from LC-MS/MS experiments should be presented in tables for clear comparison of oligomer abundance under different conditions (e.g., time points, presence of inhibitors).

Table 1: Theoretical m/z Values for this compound Oligomers. This table provides the calculated monoisotopic masses and the corresponding m/z values for singly and doubly charged ions of this compound oligomers. These values are essential for identifying the oligomeric species in the mass spectra. The molecular formula for the this compound monomer is C₁₅H₂₂N₂O₃, with a monoisotopic mass of 278.1630 Da.

OligomerMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (z=1) m/z[M+2H]²⁺ (z=2) m/z
MonomerC₁₅H₂₂N₂O₃278.1630279.1703140.0888
DimerC₃₀H₄₄N₄O₆556.3260557.3333279.1703
TrimerC₄₅H₆₆N₆O₉834.4890835.4963418.2518
TetramerC₆₀H₈₈N₈O₁₂1112.65201113.6593557.3333
PentamerC₇₅H₁₁₀N₁₀O₁₅1390.81501391.8223696.4148
HexamerC₉₀H₁₃₂N₁₂O₁₈1668.97801669.9853835.4963

Table 2: Example of Quantitative Data Presentation from an LC-MS/MS Time-Course Experiment. This table illustrates how to present the relative abundance of different this compound oligomers over time. The data can be obtained by integrating the peak areas of the corresponding extracted ion chromatograms.

Time (hours)Monomer Abundance (%)Dimer Abundance (%)Trimer Abundance (%)
098.51.5<0.1
192.17.20.7
475.620.34.1
858.932.58.6
2435.245.119.7

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_maldi MALDI-TOF MS Analysis cluster_data Data Analysis prep1 This compound Stock Solution (10 mM) prep2 Dilution in Aqueous Buffer (e.g., 1 mM in PBS) prep1->prep2 prep3 Incubation (37°C) Time-course sampling prep2->prep3 prep4 Dilution in Mobile Phase A prep3->prep4 spot Co-crystallization with Matrix (e.g., CHCA) on MALDI Plate prep3->spot Sampling lc Reversed-Phase HPLC/UPLC (C18 Column) prep4->lc Injection ms ESI-MS (Full Scan & MS/MS) lc->ms Gradient Elution data_id Oligomer Identification (based on m/z) ms->data_id maldi MALDI-TOF MS spot->maldi maldi->data_id data_quant Quantification (Peak Area Integration) data_id->data_quant

Caption: Experimental workflow for the mass spectrometry analysis of this compound oligomers.

aggregation_pathway M Monomer (this compound) D Dimer M->D + Monomer T Trimer D->T + Monomer O Higher-order Oligomers D->O + Dimer(s) T->O + Monomer(s) F Fibrils O->F Maturation

Caption: Proposed aggregation pathway of this compound monomers into higher-order oligomers and fibrils.

Application Notes and Protocols for Circular Dichroism Analysis of Ile-Phe Secondary Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on utilizing circular dichroism (CD) spectroscopy for the conformational analysis of the dipeptide Isoleucine-Phenylalanine (Ile-Phe). Given that short peptides like this compound are generally too small to form stable, canonical secondary structures such as α-helices or β-sheets in solution, this guide focuses on the practical aspects of CD spectroscopy for characterizing their conformational landscape and the influence of the local environment.

Introduction to Circular Dichroism for Short Peptides

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins and peptides.[1][2] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[3] For peptides and proteins, the chromophore is the peptide bond, and the CD signal in the far-UV region (typically 190-260 nm) is sensitive to the conformation of the polypeptide backbone.[1][4]

While well-defined secondary structures give rise to characteristic CD spectra, the interpretation for short, flexible peptides like this compound is more nuanced. Their CD spectra are often a composite of signals from:

  • The peptide backbone, which may exist in a dynamic equilibrium of various conformations.

  • The chiral α-carbons of the constituent amino acids.

  • Aromatic side chains, such as the phenyl group in Phenylalanine, which can contribute to the CD spectrum.

Therefore, for dipeptides, CD spectroscopy is primarily used to:

  • Assess the presence of any predominant, stable conformation.

  • Monitor conformational changes induced by environmental factors (e.g., solvent, pH, temperature).

  • Study interactions with other molecules.

Principles of Circular Dichroism Spectroscopy

CD spectroscopy relies on the fact that chiral molecules absorb left and right circularly polarized light differently. This differential absorption (ΔA) is a function of wavelength and is the basis of the CD signal. The data is typically reported as ellipticity (θ) in millidegrees (mdeg). To normalize for concentration and path length, the data is often converted to molar ellipticity ([θ]) or mean residue ellipticity ([θ]mrw).

The characteristic far-UV CD spectra for common secondary structures are:

  • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

  • β-sheet: A negative band around 217 nm and a positive band around 195 nm.

  • Random coil (disordered): A strong negative band below 200 nm.

For short peptides like this compound, the observed spectrum is likely to resemble that of a random coil or show features that are a population-weighted average of multiple conformations.

Experimental Protocol for CD Analysis of this compound

This protocol provides a step-by-step guide for acquiring high-quality CD data for the this compound dipeptide.

3.1. Materials and Reagents

  • This compound dipeptide (high purity)

  • Appropriate solvent/buffer (e.g., phosphate buffer, pH 7.4)

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • CD spectropolarimeter

  • Nitrogen gas supply

3.2. Sample Preparation

  • Prepare a stock solution of the this compound dipeptide in the desired buffer. A typical starting concentration is in the range of 0.1-1 mg/mL.

  • The final peptide concentration should be adjusted to ensure the total absorbance at all measured wavelengths is below 1.0 to avoid detector saturation.

  • Prepare a matched buffer blank solution, identical in composition to the sample solution but without the peptide.

3.3. Instrument Setup and Data Acquisition

  • Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and purge with nitrogen for at least 30 minutes.

  • Set the desired experimental parameters. Typical settings for far-UV CD are:

    • Wavelength range: 190-260 nm

    • Data pitch: 1 nm

    • Scanning speed: 50 nm/min

    • Bandwidth: 1-2 nm

    • Integration time: 1-2 seconds

    • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

    • Temperature: 25°C (or as required for the experiment)

  • Place the cuvette with the buffer blank in the sample holder.

  • Acquire a baseline spectrum of the buffer blank using the same parameters as for the sample.

  • Thoroughly clean and dry the cuvette.

  • Load the this compound sample into the cuvette.

  • Acquire the CD spectrum of the this compound sample.

3.4. Data Processing and Analysis

  • Subtract the buffer baseline spectrum from the sample spectrum.

  • Convert the raw data (ellipticity in mdeg) to Mean Residue Ellipticity ([θ]mrw) using the following equation:

    [θ]mrw = (θ × 100) / (c × l × n)

    Where:

    • θ is the observed ellipticity in degrees.

    • c is the molar concentration of the peptide.

    • l is the path length of the cuvette in cm.

    • n is the number of amino acid residues (in this case, 2).

  • Analyze the resulting spectrum for characteristic peaks to infer conformational properties. For short peptides, deconvolution into canonical secondary structures is generally not reliable. Instead, the focus should be on interpreting the overall shape of the spectrum and any changes observed under different conditions.

Data Presentation

As obtaining definitive secondary structure percentages for a dipeptide is not feasible, the following table presents illustrative CD data for the constituent amino acid L-Phenylalanine, which has a significant contribution to the CD spectrum of this compound due to its aromatic side chain. This data is representative of the type of signals that can be observed for chiral molecules in the far-UV region.

Wavelength (nm)Molar Ellipticity ([θ]) of L-Phenylalanine (deg·cm²·dmol⁻¹)
220+1,500
210+4,000
200-10,000
190+20,000

Note: These are approximate values for illustrative purposes and can vary with experimental conditions. The CD spectrum of L-phenylalanine is characterized by a positive band around 210-220 nm and a stronger negative band around 200 nm.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the conformational properties of a peptide using circular dichroism.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Peptide This compound Dipeptide Stock Prepare Stock Solution Peptide->Stock Buffer Buffer/Solvent Buffer->Stock Sample Prepare Sample & Blank Stock->Sample Inst Instrument Setup Sample->Inst Blank Measure Blank Spectrum Inst->Blank Sample_Spec Measure Sample Spectrum Blank->Sample_Spec Subtract Baseline Subtraction Sample_Spec->Subtract Convert Convert to Molar Ellipticity Subtract->Convert Interpret Spectral Interpretation Convert->Interpret Report Conformational Assessment Interpret->Report

Caption: Experimental workflow for peptide conformational analysis using CD spectroscopy.

Interpretation and Concluding Remarks

The CD spectrum of this compound is expected to be dominated by features indicative of a disordered or random coil-like conformation, with potential contributions from the phenylalanine aromatic side chain. Significant deviations from a typical random coil spectrum might suggest the presence of some transiently populated, ordered structures.

The primary utility of CD spectroscopy for a dipeptide like this compound lies in comparative studies. By monitoring changes in the CD spectrum as a function of environmental parameters (e.g., temperature, pH, solvent polarity) or upon binding to a target molecule, valuable insights into its conformational flexibility and interactions can be gained. This information is particularly relevant in drug development, where understanding the conformational preferences of small peptides can aid in the design of peptidomimetics with improved stability and activity.

References

Application Notes and Protocols for Rheological Characterization of Ile-Phe Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling dipeptide hydrogels are emerging as a promising class of biomaterials for a wide range of applications, including controlled drug delivery, tissue engineering, and 3D cell culture. Among these, hydrogels formed from the dipeptide Isoleucine-Phenylalanine (Ile-Phe) have garnered significant interest due to their biocompatibility, thermoreversibility, and tunable mechanical properties. The rheological characterization of these hydrogels is paramount to understanding their structure-property relationships and predicting their in vivo performance. This document provides a detailed guide to the rheological evaluation of this compound hydrogels, including experimental protocols and representative data.

The self-assembly of this compound dipeptides in an aqueous environment is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the phenylalanine residues. This spontaneous organization leads to the formation of a three-dimensional network of nanofibers that entraps water, resulting in a hydrogel. The mechanical strength and viscoelastic properties of these hydrogels are highly dependent on factors such as peptide concentration, temperature, and pH.

Key Rheological Parameters

The viscoelastic nature of this compound hydrogels is characterized by two primary parameters:

  • Storage Modulus (G') : Represents the elastic component of the hydrogel, indicating its ability to store energy and behave like a solid. A higher G' value corresponds to a stiffer hydrogel.

  • Loss Modulus (G'') : Represents the viscous component, indicating the energy dissipated as heat. It reflects the liquid-like behavior of the material.

A defining characteristic of a gel state is when the storage modulus is greater than the loss modulus (G' > G'').

Data Presentation

The following tables summarize representative quantitative data for the rheological properties of dipeptide hydrogels, including those with compositions similar to this compound, under various conditions.

Table 1: Effect of Dipeptide Concentration on Rheological Properties

Dipeptide Concentration (wt%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.5100 - 50010 - 50
1.0500 - 200050 - 200
2.02000 - 10000200 - 1000

Table 2: Effect of Temperature on Storage Modulus (G')

Temperature (°C)Storage Modulus (G') (Pa) at 1.0 wt%
251500 - 2500
371000 - 2000
50500 - 1000

Table 3: Frequency Dependence of Rheological Properties at 1.0 wt% and 25°C

Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.11200 - 1800100 - 150
1.01300 - 2000120 - 180
101400 - 2200150 - 250
1001500 - 2500200 - 350

Experimental Protocols

Detailed methodologies for the key rheological experiments are provided below.

Protocol 1: Hydrogel Preparation

Materials:

  • Isoleucine-Phenylalanine (this compound) dipeptide powder

  • Ultrapure water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Weigh the desired amount of this compound dipeptide powder to achieve the target concentration (e.g., 10 mg for a 1 wt% solution in 1 mL).

  • Add the appropriate volume of ultrapure water or PBS to the dipeptide powder.

  • Heat the mixture to 80-90°C while vortexing until the dipeptide is completely dissolved.

  • Allow the solution to cool to room temperature. The hydrogel will form as the solution cools and the dipeptides self-assemble.

  • Let the hydrogel equilibrate for at least 24 hours at the desired experimental temperature before performing rheological measurements.

Protocol 2: Rheological Measurements

Instrumentation:

  • A rotational rheometer equipped with a Peltier temperature control system and parallel plate or cone-plate geometry (e.g., 20 mm diameter).

General Setup:

  • Equilibrate the rheometer to the desired measurement temperature.

  • Carefully transfer the prepared hydrogel onto the lower plate of the rheometer, ensuring no air bubbles are trapped.

  • Lower the upper geometry to the desired gap setting (e.g., 0.5 - 1.0 mm). A small normal force should be applied to ensure proper contact without compressing the sample.

  • Trim any excess hydrogel from the edges of the geometry.

  • Cover the sample with a solvent trap to prevent dehydration during the measurement.

A. Strain Sweep Test:

Objective: To determine the linear viscoelastic region (LVER), which is the range of strain where the storage (G') and loss (G'') moduli are independent of the applied strain.

Procedure:

  • Set the rheometer to perform a strain sweep from a low strain (e.g., 0.01%) to a high strain (e.g., 100%) at a constant frequency (e.g., 1 Hz).

  • Identify the LVER as the range where G' and G'' are relatively constant.

  • Select a strain value within the LVER for subsequent frequency and temperature sweep experiments to ensure the measurements are non-destructive.

B. Frequency Sweep Test:

Objective: To evaluate the viscoelastic properties of the hydrogel as a function of frequency.

Procedure:

  • Set the rheometer to perform a frequency sweep from a low frequency (e.g., 0.1 rad/s) to a high frequency (e.g., 100 rad/s) at a constant strain within the LVER.

  • Observe the dependence of G' and G'' on the frequency. For a stable hydrogel network, G' should be significantly higher than G'' and relatively independent of frequency across the tested range.

C. Temperature Sweep Test:

Objective: To investigate the thermal stability and thermoreversible properties of the hydrogel.

Procedure:

  • Set the rheometer to perform a temperature ramp, for example, from 20°C to 80°C at a constant heating rate (e.g., 2°C/min).

  • Maintain a constant strain (within the LVER) and frequency (e.g., 1 Hz).

  • Monitor the changes in G' and G'' as a function of temperature. A significant drop in G' and a crossover point where G'' > G' indicate the gel-sol transition temperature.

  • A subsequent cooling ramp can be performed to assess the reversibility of the gelation process.

Mandatory Visualizations

The following diagrams illustrate the self-assembly process of this compound dipeptides and a typical experimental workflow for rheological characterization.

SelfAssembly cluster_0 Molecular Scale cluster_1 Nanoscale Assembly cluster_2 Microscale Network cluster_3 Macroscopic Hydrogel IlePhe_Monomer This compound Monomers in Solution Fiber_Formation Nanofiber Formation (β-sheet stacking) IlePhe_Monomer->Fiber_Formation Self-Assembly (H-bonds, π-π stacking, hydrophobic interactions) Network_Entanglement Fiber Entanglement Fiber_Formation->Network_Entanglement Hydrogel Hydrogel Formation (Water Entrapment) Network_Entanglement->Hydrogel

Caption: Self-assembly of this compound dipeptides into a hydrogel.

RheologyWorkflow Start Hydrogel Preparation Load_Sample Load Sample onto Rheometer Start->Load_Sample Strain_Sweep Perform Strain Sweep Load_Sample->Strain_Sweep Determine_LVER Determine Linear Viscoelastic Region (LVER) Strain_Sweep->Determine_LVER Frequency_Sweep Perform Frequency Sweep (within LVER) Determine_LVER->Frequency_Sweep Temperature_Sweep Perform Temperature Sweep (within LVER) Determine_LVER->Temperature_Sweep Data_Analysis Data Analysis and Characterization Frequency_Sweep->Data_Analysis Temperature_Sweep->Data_Analysis

Caption: Experimental workflow for rheological characterization.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ile-Phe Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the self-assembly of the Isoleucine-Phenylalanine (Ile-Phe) dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving this compound self-assembly?

A1: The self-assembly of the this compound dipeptide is primarily driven by a combination of non-covalent interactions. These include hydrophobic interactions between the isoleucine and phenylalanine side chains, π-π stacking of the aromatic phenylalanine rings, and hydrogen bonding between the peptide backbones.[1][2] These interactions lead to the formation of hierarchical structures, starting from monomers to oligomers, which then elongate into nanofibers and eventually form a cross-linked hydrogel network.

Q2: What is the expected morphology of self-assembled this compound structures?

A2: In aqueous solutions, this compound dipeptides self-assemble into fibrillar nanostructures.[1][3] These fibrils can be several micrometers long with a consistent width of approximately 55 nm.[1] These fibrils entangle to form a three-dimensional network that entraps water, leading to the formation of a transparent, thermoreversible hydrogel.

Q3: How does temperature affect this compound self-assembly?

A3: this compound self-assembly is a thermoreversible process. At lower temperatures (e.g., 293 K or 20°C), the dipeptide forms a solid gel. As the temperature increases, the gel transitions to a fluid state (e.g., above 313 K or 40°C for a 2% w/v sample). This transition is reversible, and the gel will reform upon cooling. The exact transition temperature is dependent on the dipeptide concentration.

Q4: Can this compound self-assembly be influenced by pH?

A4: Yes, pH can influence the self-assembly of peptides. While specific studies on a wide range of pH for this compound are not extensively detailed in the provided results, peptide self-assembly is generally sensitive to pH changes as it affects the ionization state of the N-terminal amine and C-terminal carboxylic acid groups, which in turn alters the electrostatic interactions and hydrogen bonding capabilities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No hydrogel formation, solution remains a viscous liquid. 1. Insufficient Peptide Concentration: The concentration of this compound may be below the critical gelation concentration. 2. Incomplete Dissolution: The lyophilized peptide may not be fully dissolved before initiating self-assembly. 3. Temperature is too high: The experimental temperature may be above the gel-sol transition temperature.1. Increase Peptide Concentration: Gradually increase the concentration of the this compound dipeptide. Refer to the concentration-dependent data below. 2. Ensure Complete Initial Dissolution: Use a small amount of an appropriate organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to fully dissolve the peptide before adding the aqueous solution and initiating assembly. 3. Control Temperature: Ensure the incubation temperature is below the gel-sol transition temperature for the specific concentration being used.
Formation of amorphous aggregates or precipitate instead of a hydrogel. 1. Rapid Solvent Evaporation: If left open to the air, rapid solvent evaporation can lead to uncontrolled precipitation. 2. Presence of Impurities: Impurities in the peptide sample can interfere with the self-assembly process. 3. Incorrect pH or Ionic Strength: The solution conditions may not be optimal for fibril formation.1. Seal the Sample Container: Keep the sample container sealed during incubation to prevent solvent evaporation. 2. Verify Peptide Purity: Use high-purity (>99%) this compound dipeptide. Consider further purification by HPLC if needed. 3. Optimize Solution Conditions: Prepare the this compound solution in deionized water or a suitable buffer. While this compound self-assembles in water, for other peptides, adjusting pH and ionic strength can be critical.
Inconsistent hydrogel properties (e.g., stiffness, gelation time). 1. Variations in Peptide Concentration: Small inaccuracies in weighing the peptide can lead to significant differences in hydrogel properties. 2. Inconsistent Temperature Control: Fluctuations in incubation temperature can affect the kinetics of self-assembly. 3. Different Mixing/Agitation Methods: The method used to mix the solution can influence the final hydrogel structure.1. Precise Concentration Control: Prepare stock solutions of the peptide and dilute to the desired final concentration for better accuracy. 2. Maintain Stable Temperature: Use a temperature-controlled incubator or water bath for consistent results. 3. Standardize Mixing Protocol: Use a consistent method of mixing (e.g., vortexing for a specific duration, gentle swirling) for all samples.

Quantitative Data on this compound Self-Assembly

Parameter Value Observations Reference
Concentration for Gelation >0.5% (w/v)At concentrations above 0.5% (w/v), NMR signals broaden, indicating the formation of supramolecular structures.
1.5% (w/v)Forms a thermoreversible gel with a transition temperature of 299 K (26°C).
2.0% (w/v)Forms a thermoreversible gel with a transition temperature of 304 K (31°C).
Fibril Dimensions ~55 nm widthFibrils are highly ordered, homogeneous, and generally unbranched.
Several micrometers in lengthThe long fibrils entangle to form the hydrogel network.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogels
  • Peptide Dissolution:

    • Weigh the desired amount of lyophilized this compound dipeptide (>99% purity).

    • To ensure complete monomerization, first dissolve the peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a stock solution (e.g., 100 mg/mL).

  • Initiation of Self-Assembly:

    • Dilute the HFIP stock solution with deionized water or a buffer of choice to the final desired peptide concentration (e.g., 1%, 1.5%, 2% w/v). The final concentration of HFIP should be low (e.g., <5%).

    • Alternatively, for direct dissolution in water, the sample can be heated to above the gel-sol transition temperature (e.g., 333 K or 60°C) to dissolve the peptide, followed by gradual cooling to room temperature to induce gelation.

  • Incubation:

    • Seal the sample vial to prevent solvent evaporation.

    • Incubate the solution at a controlled temperature below the gel-sol transition point (e.g., room temperature or 4°C) for a sufficient time (e.g., several hours to overnight) to allow for complete hydrogel formation.

Protocol 2: Characterization by Transmission Electron Microscopy (TEM)
  • Sample Preparation:

    • Place a 5-10 µL aliquot of a diluted this compound solution (below the critical gelation concentration to observe individual fibrils) onto a carbon-coated TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Staining (Optional, for enhanced contrast):

    • Wick away the excess sample solution with filter paper.

    • Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

    • Wick away the excess stain.

  • Drying:

    • Allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a transmission electron microscope at an appropriate acceleration voltage.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assembly Self-Assembly cluster_char Characterization start Lyophilized this compound dissolve Dissolve in HFIP start->dissolve heat_cool Heat to Dissolve, then Cool start->heat_cool dilute Dilute with Water/Buffer dissolve->dilute incubate Incubate at Controlled Temperature dilute->incubate heat_cool->incubate gel Hydrogel Formation incubate->gel tem TEM gel->tem sem SEM gel->sem nmr NMR gel->nmr tns TNS Assay gel->tns

Caption: Experimental workflow for this compound hydrogel formation and characterization.

logical_relationship cluster_factors Controlling Factors cluster_interactions Molecular Interactions cluster_outcome Assembly Outcome conc Peptide Concentration assembly Self-Assembly conc->assembly temp Temperature temp->assembly ph pH / Ionic Strength ph->assembly hydrophobic Hydrophobic Interactions hydrophobic->assembly hbond Hydrogen Bonding hbond->assembly pipi π-π Stacking pipi->assembly hydrogel Hydrogel Properties (Stiffness, Tgel) assembly->hydrogel

Caption: Factors influencing this compound self-assembly and resulting hydrogel properties.

References

Technical Support Center: Temperature Dependence of Ile-Phe Fibril Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on the temperature dependence of Isoleucine-Phenylalanine (Ile-Phe) fibril formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of temperature on the kinetics of this compound fibril formation?

A1: Generally, for amyloidogenic peptides, an increase in temperature accelerates the kinetics of fibril formation.[1][2] This is due to increased molecular motion, which can promote the conformational changes necessary for monomers to form fibrillar structures.[3] For many amyloid proteins, the fibril elongation rate constant follows the Arrhenius law, showing an exponential increase with temperature within a certain range.[3][4] However, extremely high temperatures can sometimes lead to the formation of amorphous aggregates instead of ordered fibrils.

Q2: Is the self-assembly of this compound thermoreversible?

A2: Yes, the self-assembly of the this compound dipeptide into a gel formed by fibrillar nanostructures has been shown to be thermoreversible. This means that the fibrils can dissociate upon heating and reform upon cooling.

Q3: How does temperature influence the morphology of the resulting this compound fibrils?

A3: Temperature can significantly impact the morphology of amyloid fibrils. For some proteins, higher temperatures have been observed to produce more abundant and well-organized fibrils. In the case of hen egg-white lysozyme, for instance, incubation at higher temperatures (45-57°C) resulted in more distinct fibrillar structures compared to physiological temperature (37°C). While specific data for this compound is limited, it is reasonable to expect that temperature variations could lead to differences in fibril length, width, and overall structure.

Q4: Can temperature affect the secondary structure of this compound during fibrillization?

A4: Yes, temperature can influence the secondary structure. For amyloidogenic proteins, fibril formation is associated with a transition to a β-sheet-rich structure. Circular Dichroism (CD) spectroscopy studies on hen egg-white lysozyme have shown that higher incubation temperatures lead to a greater increase in β-sheet content upon fibril formation. It is expected that a similar trend would be observed for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental investigation of the temperature dependence of this compound fibril formation.

Problem 1: Inconsistent or non-reproducible fibrillization kinetics in Thioflavin T (ThT) assays.
Potential Cause Troubleshooting Step Expected Outcome
Pre-existing "seed" aggregates in the peptide stock Before each experiment, dissolve the lyophilized this compound peptide in a strong disaggregating solvent like hexafluoroisopropanol (HFIP) and then remove the HFIP under a stream of nitrogen. Re-dissolve the peptide in the desired buffer.This procedure helps to ensure a monomeric starting population, leading to more consistent lag times and fibrillization rates.
Temperature fluctuations during incubation Use a plate reader with precise temperature control. Ensure the plate is properly sealed to prevent evaporation, which can alter concentrations and affect kinetics.Stable temperature control will lead to more reproducible sigmoidal aggregation curves.
Interference of ThT with fibril formation While ThT is a standard probe, be aware that it can sometimes influence the aggregation process. Perform control experiments without ThT and analyze fibril formation by other methods (e.g., TEM) to confirm the kinetics.Understanding any potential influence of the dye on the aggregation kinetics will lead to more accurate interpretations of the results.
High background fluorescence Prepare the ThT solution fresh and filter it through a 0.22 µm filter before use. Ensure that the buffer components do not autofluoresce at the ThT excitation and emission wavelengths.Reduced background noise will improve the signal-to-noise ratio and the quality of the kinetic data.
Problem 2: Artifacts or unclear images in Transmission Electron Microscopy (TEM).
Potential Cause Troubleshooting Step Expected Outcome
Sample drying artifacts Instead of air-drying, consider using a spin-coating procedure to dry the sample on the TEM grid. This can help to preserve the native structure of the fibrils.Spin-coating can prevent the formation of artificial globular structures or the alignment of fibrils due to drying effects, providing a more accurate representation of the fibril morphology in solution.
Poor contrast or staining issues Optimize the concentration of the negative stain (e.g., uranyl acetate). Ensure the staining solution is fresh and filtered. Glow-discharge the TEM grids to make the surface hydrophilic, which can improve sample adhesion and staining.Proper staining will result in clear, high-contrast images of the this compound fibrils, allowing for accurate morphological analysis.
Contamination Use high-purity water and filtered buffers for all steps. Handle grids with clean forceps in a dust-free environment.Clean sample preparation will minimize the presence of non-specific debris in the TEM images.
Problem 3: Inconclusive results from Circular Dichroism (CD) Spectroscopy.
Potential Cause Troubleshooting Step Expected Outcome
Low signal-to-noise ratio Increase the peptide concentration or use a cuvette with a longer path length. Ensure the CD spectrometer's nitrogen purge is adequate to minimize oxygen absorption below 200 nm.A stronger signal will allow for more accurate determination of secondary structure content.
Inaccurate temperature control Use a calibrated Peltier temperature controller. Allow the sample to equilibrate at each temperature point before recording the spectrum.Precise temperature control is crucial for obtaining reliable data on temperature-induced conformational changes.
Buffer interference Use a buffer that is transparent in the far-UV region (e.g., phosphate buffer at low concentrations). Subtract the buffer spectrum from the sample spectrum.This will ensure that the observed CD signal originates from the peptide and not the buffer components.

Data Presentation

The following tables summarize quantitative data on the effect of temperature on fibril formation, using hen egg-white lysozyme (HEWL) as a model system, which illustrates the expected trends for this compound.

Table 1: Effect of Temperature on Fibril Formation of Hen Egg-White Lysozyme (HEWL) as Measured by Thioflavin T Fluorescence.

Incubation Temperature (°C)ThT Fluorescence Intensity (Arbitrary Units)
37Minimal increase
45Significant increase
50Higher increase
57Highest increase

Table 2: Effect of Temperature on the Secondary Structure of Hen Egg-White Lysozyme (HEWL) Fibrils as Determined by Circular Dichroism.

Incubation Temperature (°C)Increase in β-sheet Content (%)
4517.8
5022.0
5734.9

Experimental Protocols

Thioflavin T (ThT) Assay for Fibril Formation Kinetics
  • Peptide Preparation: Dissolve lyophilized this compound peptide in HFIP to a concentration of 1 mg/mL. Remove HFIP by evaporation under a gentle stream of nitrogen gas. Resuspend the peptide film in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration.

  • ThT Solution Preparation: Prepare a 1 mM ThT stock solution in distilled water and filter it through a 0.22 µm syringe filter. Store the stock solution protected from light at 4°C.

  • Assay Setup: In a 96-well black, clear-bottom plate, add the this compound peptide solution. Add the ThT stock solution to a final concentration of 25 µM. Include control wells with buffer and ThT only for background subtraction.

  • Incubation and Measurement: Seal the plate and incubate it in a plate reader with temperature control at the desired temperatures (e.g., 25°C, 37°C, 45°C, 55°C). Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm. Agitation between reads may be necessary to promote fibrillization.

  • Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity versus time to obtain the fibrillization kinetics curve.

Transmission Electron Microscopy (TEM) for Fibril Morphology
  • Sample Preparation: Incubate the this compound peptide solution at the desired temperatures for a time sufficient for fibril formation (determined from ThT assays).

  • Grid Preparation: Place a 5 µL drop of the fibril solution onto a glow-discharged, carbon-coated copper TEM grid for 1-2 minutes.

  • Staining: Wick away the excess solution with filter paper and immediately apply a 5 µL drop of 2% (w/v) uranyl acetate solution for 1 minute.

  • Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Image the grids using a transmission electron microscope at various magnifications to observe the fibril morphology.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation: Prepare this compound solutions at a suitable concentration (e.g., 50-100 µM) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Use a CD spectrometer equipped with a Peltier temperature controller. Purge the instrument with nitrogen gas.

  • Measurement: Place the sample in a quartz cuvette (e.g., 1 mm path length). Record CD spectra in the far-UV range (e.g., 190-260 nm) at different temperatures. Allow the sample to equilibrate for at least 5 minutes at each new temperature before measurement.

  • Data Analysis: Subtract the buffer baseline from each spectrum. Analyze the spectra for changes in secondary structure content using deconvolution software.

Visualizations

Experimental_Workflow cluster_prep Peptide Preparation cluster_analysis Analysis cluster_temp Temperature Control start Lyophilized this compound dissolve Dissolve in HFIP start->dissolve evaporate Evaporate HFIP dissolve->evaporate resuspend Resuspend in Buffer evaporate->resuspend tht ThT Assay (Kinetics) resuspend->tht tem TEM (Morphology) resuspend->tem cd CD Spectroscopy (Secondary Structure) resuspend->cd temp Incubate at Varying Temperatures tht->temp tem->temp cd->temp

Caption: Experimental workflow for studying temperature dependence.

Temp_Effect_Logic cluster_effects Effects on Fibril Formation cluster_mechanism Underlying Mechanism Temp Increase in Temperature Kinetics Increased Rate of Fibrillization Temp->Kinetics Accelerates Structure Increased β-sheet Content Temp->Structure Promotes Morphology Altered Fibril Morphology Temp->Morphology Influences Energy Overcomes Activation Energy Barrier Kinetics->Energy Conformation Favors Fibril-competent Conformations Structure->Conformation

References

Technical Support Center: Controlling the Kinetics of Ile-Phe Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the self-assembly of the dipeptide Isoleucine-Phenylalanine (Ile-Phe).

Troubleshooting Guide

This guide addresses common issues encountered during this compound self-assembly experiments in a question-and-answer format.

Issue: No hydrogel formation or incomplete gelation.

  • Question: My this compound solution remains a viscous liquid and does not form a solid hydrogel. What are the potential causes and how can I troubleshoot this?

  • Answer: Failure to form a hydrogel can be attributed to several factors. Firstly, ensure the dipeptide concentration is sufficient, as a critical concentration is required for gelation. For this compound, gelation is typically observed at concentrations above 1.5% (w/v).[1] Secondly, the pH of the solution is crucial. This compound self-assembly is sensitive to pH, which influences the ionization state of the terminal groups. The optimal pH for this compound hydrogel formation is around 5.8.[1][2] Significant deviations to acidic (pH 2.0) or basic (pH 12.0) conditions can inhibit gelation.[1] Lastly, consider the solvent composition. While aqueous solutions are common, the presence of organic co-solvents can disrupt the hydrophobic and hydrogen bonding interactions necessary for self-assembly.[3]

Issue: Hydrogel properties (e.g., stiffness, morphology) are not as expected.

  • Question: The resulting hydrogel is too weak or the nanostructure morphology is not what I intended. How can I control these properties?

  • Answer: The mechanical properties and nanostructure of the this compound hydrogel are directly linked to the kinetics of self-assembly.

    • Temperature: Temperature plays a significant role. The self-assembly of this compound is a thermoreversible process. Higher temperatures can accelerate the kinetics of assembly, potentially leading to stronger gels with thicker fibers. For instance, a 2% (w/v) this compound solution has a transition temperature of 304 K, while a 1.5% (w/v) solution transitions at 299 K. Experimenting with different incubation temperatures can modulate the final properties of the hydrogel.

    • Rate of pH change: The speed at which the optimal pH for self-assembly is reached can influence the final mechanical properties of the hydrogel. A slower, more controlled pH decrease, for example by using glucono-δ-lactone (GdL) hydrolysis, can result in more homogenous and mechanically robust hydrogels compared to a rapid pH change with strong acids.

    • Solvent Environment: The choice of solvent or the presence of co-solvents can significantly impact the morphology of the self-assembled structures. For instance, the balance of solvents like acetonitrile and water can drive the formation of different morphologies, from spheres to plates.

Frequently Asked Questions (FAQs)

Q1: What are the key intermolecular forces driving this compound self-assembly? A1: The self-assembly of this compound dipeptides is primarily driven by a combination of non-covalent interactions. These include hydrophobic interactions between the isoleucine and phenylalanine side chains, π-π stacking of the aromatic phenylalanine rings, and hydrogen bonding between the peptide backbones.

Q2: How does the concentration of this compound affect the self-assembly process? A2: The concentration of the dipeptide is a critical parameter. Below a certain critical aggregation concentration, the dipeptide will remain in a soluble state. For this compound, a sigmoidal transition from a soluble to a polymerized state is observed, with the transition midpoint at approximately 1.1% (w/v). Solid gel formation is typically observed at concentrations above 1.5% (w/v).

Q3: What is the role of pH in controlling the self-assembly of this compound? A3: The pH of the solution dictates the ionization state of the N-terminal amino group and the C-terminal carboxyl group of the dipeptide. At a pH of around 5.8, the zwitterionic form of this compound is prevalent, which is optimal for self-assembly into fibrillar nanostructures. At very low pH (e.g., 2.0), the carboxyl group is protonated, and at very high pH (e.g., 12.0), the amino group is deprotonated, both of which can disrupt the electrostatic interactions necessary for ordered self-assembly.

Q4: Is the this compound self-assembly process reversible? A4: Yes, the self-assembly of this compound is thermoreversible. Heating a pre-formed hydrogel above its transition temperature will cause it to disassemble into a solution of monomers. Upon cooling, the self-assembly process will be re-initiated, and the hydrogel will reform. This property is crucial for applications requiring stimuli-responsive materials.

Quantitative Data Summary

ParameterConditionObservationReference
Concentration > 1.5% (w/v)Formation of a solid hydrogel.
1.1% (w/v)Transition midpoint between soluble and polymerized states.
pH ~ 5.8Optimal for hydrogel formation.
2.0 or 12.0Inhibition of self-assembly.
Temperature 304 K (31 °C)Transition temperature for a 2% (w/v) this compound solution.
299 K (26 °C)Transition temperature for a 1.5% (w/v) this compound solution.

Experimental Protocols

Protocol 1: Basic this compound Hydrogel Formation

  • Preparation of Dipeptide Stock Solution:

    • Dissolve lyophilized this compound dipeptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a high concentration (e.g., 200 mg/mL).

  • Induction of Self-Assembly:

    • Dilute the this compound stock solution in deionized water to the desired final concentration (e.g., 2% w/v).

    • Vortex the solution briefly to ensure homogeneity.

    • Allow the solution to stand at room temperature. Gelation should be observable within a few minutes to hours, depending on the concentration.

  • Verification of Gelation:

    • Invert the vial. A stable hydrogel will not flow.

Protocol 2: Kinetic Control of Self-Assembly using Temperature

  • Preparation of Dipeptide Solution:

    • Prepare a 2% (w/v) this compound solution in deionized water as described in Protocol 1.

  • Thermal Cycling:

    • Heat the solution to 333 K (60 °C) to ensure the dipeptide is fully dissolved as monomers.

    • Gradually cool the solution to the desired incubation temperature (e.g., 278 K or 298 K).

  • Monitoring Assembly Kinetics:

    • At regular time intervals, the kinetics of self-assembly can be monitored using techniques such as:

      • TNS Fluorescence: Add 10 µM 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) to the solution. Excite at 323 nm and monitor the fluorescence emission at 423 nm. An increase in fluorescence indicates the formation of hydrophobic microenvironments during self-assembly.

      • Light Scattering: Measure the light scattering at 360 nm. An increase in scattering intensity corresponds to the formation of larger self-assembled structures.

Visualizations

Troubleshooting_Hydrogel_Formation start Issue: No Hydrogel Formation conc Check Concentration start->conc Is concentration sufficient? ph Verify pH conc->ph Yes inc_conc Increase Concentration (> 1.5% w/v) conc->inc_conc No solvent Examine Solvent ph->solvent Yes adj_ph Adjust pH to ~5.8 ph->adj_ph No mod_solvent Use Aqueous Solution Minimize Co-solvents solvent->mod_solvent Non-optimal Experimental_Workflow_Kinetics cluster_monitoring 4. Monitor Self-Assembly Kinetics prep 1. Prepare this compound Solution (e.g., 2% w/v in H2O) heat 2. Heat to Dissolve (e.g., 333 K) prep->heat cool 3. Cool to Incubation Temperature heat->cool tns TNS Fluorescence cool->tns ls Light Scattering cool->ls rheo Rheology cool->rheo

References

Technical Support Center: TEM Imaging of Ile-Phe Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common artifacts encountered during Transmission Electron Microscopy (TEM) imaging of the Isoleucine-Phenylalanine (Ile-Phe) dipeptide.

Troubleshooting Guides

This section offers solutions to specific problems researchers may face during TEM analysis of this compound self-assembled structures.

Issue: Poor or No Contrast in Images

Possible Causes:

  • Inadequate Staining: The concentration of the negative stain may be too low, or the staining time might be insufficient.

  • Incorrect Stain Choice: The pH of the stain can affect its interaction with the peptide fibrils.[1][2]

  • Thick Stain Layer: An excessively thick layer of stain can obscure the sample.[3]

  • Sample Degradation: The sample may have degraded, preventing proper fibril formation.[3]

Solutions:

  • Optimize Staining: Use a fresh solution of 0.5-2% (w/v) uranyl acetate, ensuring it is filtered through a 0.22 µm filter.[3] Adjust staining time and concentration to find the optimal balance.

  • Alternative Stains: If uranyl acetate is not providing good contrast or if the low pH is a concern, consider using other stains like ammonium molybdate or uranyl formate.

  • Blotting Technique: Ensure proper blotting to remove excess stain and achieve a thin, even layer.

  • Fresh Samples: Always use freshly prepared this compound samples to avoid degradation.

Issue: Presence of Aggregates and Amorphous Material

Possible Causes:

  • High Peptide Concentration: A high concentration of the this compound dipeptide can lead to the formation of large, unstructured aggregates alongside fibrils.

  • Drying Artifacts: The process of drying the sample on the TEM grid can induce aggregation.

  • Buffer Incompatibility: Components of the buffer solution may interfere with fibril formation or staining.

  • Surface Interactions: The peptide may interact with the support film, leading to non-fibrillar structures.

Solutions:

  • Optimize Concentration: Experiment with a range of this compound concentrations to find the optimal level for fibril formation without excessive aggregation.

  • Cryo-TEM: To avoid drying artifacts, consider using cryogenic TEM (cryo-TEM), which visualizes the sample in a near-native, hydrated state.

  • Buffer Selection: Use a buffer that is compatible with both fibril formation and the chosen negative stain.

  • Grid Surface Treatment: Glow-discharging the TEM grids can create a more hydrophilic surface, promoting better sample spreading and reducing interactions that lead to aggregation.

Issue: Fibrils Appear Distorted or Damaged

Possible Causes:

  • Beam Damage: The electron beam can damage the delicate fibrillar structures, especially at high magnifications.

  • Dehydration Effects: Air-drying during negative staining can cause fibrils to flatten or collapse.

  • Mechanical Stress: The blotting process during sample preparation can introduce mechanical stress, breaking or distorting the fibrils.

Solutions:

  • Low-Dose Imaging: Use low-dose imaging techniques to minimize the exposure of the sample to the electron beam.

  • Cryo-Negative Staining: This technique involves vitrifying the stained sample, which can help preserve the fibril structure better than air-drying.

  • Gentle Blotting: Apply gentle pressure when blotting to avoid physically damaging the fibrils on the grid.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in TEM images of this compound?

A1: Common artifacts include stain precipitation, uneven staining, sample aggregation, drying effects leading to fibril bundling or collapse, and beam-induced damage. Many of these are related to the sample preparation process for negative staining.

Q2: How can I differentiate between genuine this compound fibrils and preparation-induced artifacts?

A2: Genuine this compound fibrils should appear as well-ordered, elongated structures. Artifacts such as stain crystals will have a distinct, often geometric, appearance. Amorphous aggregates will lack the defined fibrillar morphology. Comparing images from negative staining with those from cryo-TEM can help distinguish drying-induced artifacts, as cryo-TEM preserves the hydrated structure.

Q3: Why do my TEM images show spherical structures instead of fibrils?

A3: The presence of spherical oligomers or protofibrils could indicate an early stage of the self-assembly process. It is also possible that the conditions (e.g., concentration, pH, incubation time) are not optimal for fibril elongation. In some cases, surface-mediated fibrillization during sample preparation can be a source of artifacts, where fibrils form on the grid surface that were not present in the bulk solution.

Q4: Is negative staining or cryo-TEM better for imaging this compound fibrils?

A4: Both techniques have their advantages. Negative staining is a simpler and quicker method that provides high contrast, making it excellent for initial screening and morphological assessment. However, it is prone to artifacts from staining and dehydration. Cryo-TEM offers higher resolution and preserves the fibrils in a near-native, hydrated state, avoiding drying artifacts. Cryo-TEM is more technically demanding but provides more accurate structural information.

Q5: What is the expected width of this compound fibrils in TEM images?

A5: Published studies have reported that this compound dipeptides self-assemble into fibrillar structures with a consistent width of approximately 55 nm. This is notably wider than many typical amyloid fibrils.

Data Summary

ParameterNegative Staining TEMCryo-TEM
Resolution ~15-20 ÅCan be < 3 Å
Contrast HighLow
Common Artifacts Stain precipitation, aggregation, fibril flattening/collapse due to dehydration.Ice contamination, sample denaturation at the air-water interface.
Sample State Dehydrated, embedded in heavy metal salt.Vitrified in a near-native, hydrated state.
Primary Use Case Rapid screening, morphological assessment.High-resolution structure determination.

Experimental Protocols

1. Negative Staining Protocol for this compound Fibrils

  • Fibril Formation: Prepare a solution of this compound dipeptide at the desired concentration (e.g., 0.5-2% w/v) in an appropriate buffer and incubate under conditions that promote fibril formation.

  • Grid Preparation: Glow-discharge a carbon-coated TEM grid to make the surface hydrophilic.

  • Sample Application: Apply 3-5 µL of the this compound fibril solution to the grid and allow it to adsorb for 1-2 minutes.

  • Blotting: Gently blot away the excess solution using filter paper.

  • Washing (Optional): Wash the grid by briefly touching it to a drop of deionized water to remove any buffer salts that might crystallize. Blot again.

  • Staining: Apply a drop of 2% (w/v) uranyl acetate solution to the grid for 30-60 seconds.

  • Final Blotting: Carefully blot away the excess stain.

  • Drying: Allow the grid to air-dry completely before inserting it into the microscope.

2. Cryo-TEM Protocol for this compound Fibrils

  • Fibril Formation: Prepare the this compound fibril solution as described for negative staining.

  • Grid Preparation: Place a holey carbon grid in a vitrification apparatus (e.g., Vitrobot).

  • Sample Application: In the controlled environment of the vitrification robot, apply 3-4 µL of the fibril solution to the grid.

  • Blotting: The apparatus will automatically blot the grid to create a thin film of the solution across the holes in the carbon film.

  • Vitrification: The grid is rapidly plunged into liquid ethane, which vitrifies the thin film of the sample, trapping the fibrils in a near-native state.

  • Storage and Imaging: The vitrified grid is stored in liquid nitrogen and then transferred to a cryo-TEM holder for imaging at cryogenic temperatures.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_neg_stain Negative Staining cluster_cryo Cryo-TEM cluster_imaging Imaging peptide This compound Solution incubation Incubation (Fibril Formation) peptide->incubation fibrils Fibril Suspension incubation->fibrils apply_grid Apply to Grid fibrils->apply_grid apply_cryo_grid Apply to Holey Carbon Grid fibrils->apply_cryo_grid blot1 Blot apply_grid->blot1 stain Add Stain blot1->stain blot2 Blot Excess Stain stain->blot2 air_dry Air Dry blot2->air_dry tem_imaging TEM Imaging air_dry->tem_imaging blot_vitrobot Blot in Vitrobot apply_cryo_grid->blot_vitrobot plunge_freeze Plunge Freeze (Liquid Ethane) blot_vitrobot->plunge_freeze plunge_freeze->tem_imaging

Caption: Experimental workflows for preparing this compound fibrils for TEM.

troubleshooting_logic cluster_contrast Contrast Issues cluster_morphology Morphology Issues start Poor Quality TEM Image q_contrast Low or No Contrast? start->q_contrast sol_stain Optimize Stain (Concentration, Type, pH) q_contrast->sol_stain Yes sol_blot Improve Blotting Technique q_contrast->sol_blot Yes q_morph Aggregates or Distorted Fibrils? q_contrast->q_morph No sol_conc Adjust Peptide Concentration q_morph->sol_conc Yes sol_cryo Use Cryo-TEM to Avoid Drying q_morph->sol_cryo Yes sol_lowdose Use Low-Dose Imaging q_morph->sol_lowdose Yes

Caption: Troubleshooting logic for common TEM imaging issues.

References

Technical Support Center: Isoleucine-Phenylalanine (Ile-Phe) Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ile-Phe dipeptide hydrogels. Our goal is to help improve the reproducibility of hydrogel formation and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound hydrogel formation?

A1: this compound dipeptides self-assemble in aqueous solutions to form a hydrogel. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic forces, and potential π-π stacking between the phenylalanine aromatic rings. These interactions lead to the formation of long, supramolecular fibrillar nanostructures that entangle to create a three-dimensional network, trapping water molecules and resulting in a gel.[1] The hydrophobicity of the Ile and Phe residues is a primary driver for the initial self-assembly reaction.[1]

Q2: Can I use other dipeptides besides this compound to form hydrogels?

A2: While this compound is known to form stable, uncapped dipeptide hydrogels, this is not a universal property for all dipeptides.[2] For example, the closely related Val-Phe dipeptide, differing by only one methyl group, does not self-assemble under similar conditions.[1] The specific nature and architecture of the amino acid building blocks are critical in determining whether a dipeptide will act as a hydrogelator.[2] Modifications, such as adding an N-terminal Fmoc (fluorenylmethyloxycarbonyl) group, can induce gelation in many other dipeptides, like Phe-Phe.

Q3: What are the primary factors that influence the properties of the final hydrogel?

A3: The final properties of a dipeptide hydrogel are highly sensitive to a range of experimental factors. The most critical determinant for mechanical properties is the final pH of the gel. Other significant factors include the peptide concentration, the ratio of organic solvent to water (if used), the type of buffer, ionic strength, temperature, and the homogenization/agitation method used during preparation.

Q4: How can I characterize the microarchitecture and mechanical properties of my this compound hydrogel?

A4: A variety of techniques can be used to characterize hydrogels.

  • Microarchitecture: Scanning Electron Microscopy (SEM) and Cryogenic SEM (Cryo-SEM) are widely used to visualize the fibrillar network, porosity, and pore size.

  • Mechanical Properties: Rheology is the standard method to quantify the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), which indicate stiffness and elasticity.

  • Molecular Interactions: Fourier Transform Infrared Spectroscopy (FTIR) can confirm the presence of β-sheet structures, which are common in self-assembled peptide fibrils. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the gelation process and the mobility of the peptide building blocks.

Troubleshooting Guide

Problem 1: My this compound solution is not forming a gel.

Potential Cause Recommended Solution
Peptide concentration is too low. There is a critical gelation concentration (CGC) required for self-assembly. For uncapped this compound, gelation is observed at concentrations above 1.5% w/v (15 mg/mL). Increase the peptide concentration systematically.
Incorrect pH. Uncapped this compound dipeptides are reported to form stable hydrogels around pH 5.8. For N-terminally modified peptides (e.g., Fmoc-Phe-Phe), gelation is often triggered by a pH drop to below 8. Ensure your final solution pH is within the optimal range for your specific peptide system.
Insufficient incubation time or incorrect temperature. Self-assembly is a kinetic process. Allow sufficient time for gelation to occur. This compound hydrogels are thermoreversible, meaning they can melt upon heating and reform upon cooling. Ensure you are working at a temperature that favors gelation (e.g., room temperature or below).
Inappropriate solvent conditions. If using a solvent-switch method, the ratio of organic solvent to water is crucial. An incorrect ratio can inhibit self-assembly. Optimize this ratio.

Problem 2: The resulting hydrogel is weak or mechanically inconsistent.

Potential Cause Recommended Solution
Inconsistent final pH. The final pH is the primary determinant of mechanical properties. Even small variations can lead to significant differences in stiffness. Use a reliable method to control the final pH, such as using glucono-δ-lactone (GdL) for a slow, uniform pH drop.
Vigorous or inconsistent agitation. The method used to agitate the sample during gel formation can dramatically affect both the nano-scale morphology and the mechanical properties. Standardize your mixing procedure (e.g., gentle swirling vs. high-shear vortexing) across all experiments.
Peptide concentration is too low. Higher peptide concentrations generally lead to stiffer gels. Try increasing the concentration to achieve the desired mechanical strength.
Non-optimal ionic strength. For some charged peptide derivatives, the addition of salts like NaCl is required to screen charge repulsion and trigger self-assembly. The concentration of these salts must be carefully controlled.

Problem 3: The peptide precipitates out of solution instead of forming a hydrogel.

Potential Cause Recommended Solution
Rapid change in conditions. A very rapid pH drop or a fast solvent switch can lead to uncontrolled aggregation and precipitation rather than ordered fibril formation. Use a slower trigger, like the hydrolysis of GdL, which gradually lowers the pH over several hours.
Presence of impurities. Impurities in the peptide or solvent can interfere with the self-assembly process. Ensure high purity of the dipeptide (>99%) and use high-purity water and solvents.
Peptide concentration is too high. While a minimum concentration is needed, excessively high concentrations can sometimes favor precipitation, especially with rapid gelation triggers. Optimize the concentration in conjunction with the gelation trigger.

Factors Influencing this compound Hydrogel Properties: A Quantitative Overview

The following table summarizes key parameters and their quantitative impact on hydrogel properties. Data is compiled from studies on this compound and structurally similar dipeptide hydrogelators to illustrate general trends.

ParameterConditionEffect on Hydrogel PropertiesReference
Peptide Concentration This compound: 1.5% w/v (15 mg/mL) vs. 2.0% w/v (20 mg/mL)A transition from a soft gel to a solid, self-supporting gel is observed. The melting temperature of the gel increases with concentration (from 299 K to 304 K).
pH Fmoc-Phe-Phe: Final pH is the principal determinantMechanical properties (stiffness) are strongly dependent on the final pH, more so than on solvent ratios or buffer types. Gels are typically formed at pH < 8.
Temperature This compound (2% w/v)The hydrogel is thermoreversible. It becomes a fluid solution above 313 K (40°C) and recovers its gel state upon cooling.
Stereochemistry D-Phe-L-Ile vs. L-Ile-L-Phe in PBSD-Phe-L-Ile forms a stable hydrogel with immediate gelation and an elastic modulus (G') of ~7.0 x 10³ Pa. Other stereoisomers form heterogeneous systems with weaker structures.
Cryogelation Fmoc-Phe-Phe (15 mM) at -12°C vs. Room Temp.Cryogelation (gelation in a frozen state) results in a macroporous structure with pores of 10-100 µm and lower mechanical strength compared to the homogeneous, non-porous hydrogel formed at room temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel via Temperature-Induced Gelation

This protocol is based on the method described for uncapped this compound dipeptides.

  • Stock Solution Preparation: Prepare a stock solution of high-purity (>99%) this compound dipeptide at a high concentration (e.g., 100 mg/mL) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Dilution: Dilute the stock solution into high-purity water (or D₂O for NMR studies) to the desired final concentration (e.g., 20 mg/mL or 2% w/v).

  • Heating: Gently heat the solution to a temperature above the gel-sol transition temperature (~40°C or 313 K) until the solution is completely clear and fluid.

  • Gelation: Allow the solution to cool gradually to room temperature (or the desired final temperature) undisturbed. The solution will transition into a solid hydrogel.

  • Equilibration: Allow the gel to equilibrate for a set period (e.g., 1-2 hours) before characterization to ensure the fibrillar network is fully formed.

  • Critical Parameters: Purity of the peptide, final peptide concentration, and the cooling rate. Rapid cooling may introduce structural inhomogeneities.

Protocol 2: Preparation of Dipeptide Hydrogel via pH Switch (GdL Method)

This method is widely used for N-terminally protected dipeptides (e.g., Fmoc-Phe-Phe) and provides excellent reproducibility.

  • Peptide Solubilization: Dissolve the dipeptide powder (e.g., to a final concentration of 7.5 mM) in high-purity water by adding one molar equivalent of 0.1 M NaOH. Use gentle agitation (e.g., vortexing followed by sonication) until the peptide is fully dissolved, resulting in a clear solution at a high pH.

  • Trigger Solution Preparation: Immediately before use, prepare a fresh stock solution of glucono-δ-lactone (GdL) in high-purity water (e.g., 100 mg/mL).

  • Triggering Gelation: Add a specific volume of the GdL stock solution to the basic peptide solution to initiate gelation. GdL will slowly hydrolyze into gluconic acid, causing a gradual and uniform decrease in the pH of the solution.

  • Incubation: Leave the mixture undisturbed at a constant temperature (e.g., room temperature). Gelation will occur over a period ranging from minutes to several hours, depending on the specific peptide and concentrations used.

  • Verification: Confirm the final pH of the hydrogel after it has fully formed.

  • Critical Parameters: The molar ratio of NaOH to peptide, the freshness and concentration of the GdL solution, and the final equilibrated pH.

Visualizing Experimental Workflows

The following diagrams illustrate the critical workflows and relationships in forming reproducible hydrogels.

G cluster_triggers Gelation Trigger Method cluster_params Critical Control Parameters cluster_outputs Reproducible Properties start Peptide Powder (e.g., this compound) dissolution Initial Dissolution start->dissolution temp_path Temperature Change dissolution->temp_path Heat/Cool Cycle ph_path pH Switch dissolution->ph_path Add Acid/Base/GdL solvent_path Solvent Switch dissolution->solvent_path Add Anti-solvent conc Peptide Concentration temp_path->conc temp Temperature & Cooling Rate temp_path->temp ph Final pH ph_path->ph ionic Ionic Strength ph_path->ionic agitation Agitation Method solvent_path->agitation assembly Self-Assembly & Fibril Formation conc->assembly ph->assembly temp->assembly agitation->assembly ionic->assembly hydrogel Final Hydrogel assembly->hydrogel stiffness Mechanical Stiffness (G') hydrogel->stiffness porosity Microstructure & Porosity hydrogel->porosity time Gelation Time hydrogel->time

Caption: Workflow for reproducible hydrogel formation.

G main_issue Inconsistent Hydrogel Properties (Poor Reproducibility) param_control Poor Parameter Control main_issue->param_control material_vars Material Variability main_issue->material_vars protocol_dev Protocol Deviations main_issue->protocol_dev ph_var Inconsistent Final pH param_control->ph_var conc_err Peptide Concentration Errors param_control->conc_err temp_flux Temperature Fluctuations param_control->temp_flux agitation_var Variable Agitation param_control->agitation_var purity_issues Peptide Purity < 99% material_vars->purity_issues solvent_qual Solvent/Water Quality material_vars->solvent_qual mixing_order Incorrect Order of Addition protocol_dev->mixing_order timing_err Inconsistent Incubation Times protocol_dev->timing_err solution4 Follow a strict SOP protocol_dev->solution4 solution1 Use GdL for slow pH drop ph_var->solution1 solution2 Standardize mixing protocol agitation_var->solution2 solution3 Use high-purity peptide purity_issues->solution3

References

Technical Support Center: Ile-Phe Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide Isoleucyl-phenylalanine (Ile-Phe). Given the hydrophobic nature of both isoleucine and phenylalanine, scaling up the synthesis of this dipeptide presents unique challenges, primarily related to solubility and aggregation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of the hydrophobic dipeptide this compound?

A1: The main challenges in scaling up this compound synthesis stem from the hydrophobic nature of both amino acid residues. These challenges include:

  • Poor Solubility: The growing peptide chain can become insoluble in standard solid-phase peptide synthesis (SPPS) solvents like Dimethylformamide (DMF), leading to incomplete reactions.[1]

  • Peptide Aggregation: Interchain hydrogen bonding can cause the peptide-resin to aggregate, hindering reagent access and leading to lower yields and purity. This is a common issue with sequences containing hydrophobic amino acids like Ile and Phe.

  • Difficult Coupling: Steric hindrance from the bulky side chains of Isoleucine and Phenylalanine can make the formation of the peptide bond difficult, requiring more potent coupling reagents and potentially longer reaction times.

  • Purification Difficulties: The hydrophobicity of this compound makes it challenging to purify using reverse-phase high-performance liquid chromatography (RP-HPLC), as it can lead to poor solubility in aqueous mobile phases and strong interactions with the stationary phase.

  • Side Reactions: As with any peptide synthesis, side reactions such as racemization and aspartimide formation (if Aspartic acid is present in longer sequences) can occur, and these can be exacerbated at larger scales.

Q2: Which synthesis method, Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS), is more suitable for scaling up this compound production?

A2: Both SPPS and LPPS have their advantages and disadvantages for scaling up this compound synthesis.

  • SPPS is generally faster and more amenable to automation, making it a popular choice for peptide synthesis. However, the aforementioned issues of aggregation and solubility can be more pronounced in SPPS.

  • LPPS , also known as solution-phase synthesis, offers greater flexibility in terms of reaction conditions and allows for the purification of intermediates at each step, which can lead to higher purity of the final product. For a simple dipeptide like this compound, LPPS can be more cost-effective at a commercial scale as it avoids the use of expensive resins.

The choice between the two methods will depend on the desired scale, purity requirements, and available equipment. For very large-scale production of a simple dipeptide, LPPS might be more economical.

Q3: What are the critical parameters to consider when developing a purification method for large-scale this compound synthesis?

A3: For large-scale purification of the hydrophobic dipeptide this compound, the following parameters are critical:

  • Column Chemistry: C18 columns are commonly used for peptide purification, but for very hydrophobic peptides, a phenyl-hexyl or cyano column might offer better selectivity.

  • Mobile Phase Composition: A combination of water and an organic solvent like acetonitrile is standard. The use of ion-pairing agents like trifluoroacetic acid (TFA) is crucial for good peak shape. For hydrophobic peptides, a higher initial concentration of the organic solvent may be necessary to ensure solubility.

  • Gradient Profile: A shallow gradient is often required to achieve good separation of the desired peptide from closely related impurities.

  • Loading Capacity: Overloading the column can lead to poor separation and reduced purity. It is essential to determine the optimal loading capacity for the chosen column and conditions.

  • Flow Rate: Scaling up often involves increasing the column diameter while maintaining the linear flow rate to ensure consistent separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield
Symptom Possible Cause Suggested Solution
Low final peptide yield after cleavage and purification.Incomplete Coupling: Steric hindrance of Ile and Phe residues.- Use a more powerful coupling reagent like HATU, HCTU, or PyBOP. - Increase the concentration of the amino acid and coupling reagents. - Perform a "double coupling" by repeating the coupling step.
Peptide Aggregation: The hydrophobic peptide chain aggregates on the resin.- Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture. - Synthesize at a higher temperature to disrupt secondary structures.
Premature Cleavage: Loss of peptide from the resin during synthesis.- If using a highly acid-labile linker, consider a more robust one.
Issue 2: Poor Purity Profile in HPLC
Symptom Possible Cause Suggested Solution
Multiple peaks in the crude HPLC chromatogram.Side Reactions: Racemization at the C-terminal amino acid.- Add a racemization suppressant like HOBt or Oxyma Pure to the coupling reaction.
Incomplete Deprotection: The Fmoc group is not completely removed.- Increase the deprotection time or use a stronger base solution like DBU in the deprotection reagent.
Formation of Deletion Sequences: Incomplete coupling leads to peptides missing an amino acid.- Improve coupling efficiency (see "Low Yield" section). - Use a capping step with acetic anhydride to block unreacted amines after the coupling step.
Issue 3: Difficulties in Purification
Symptom Possible Cause Suggested Solution
Poor peak shape or peak splitting in preparative HPLC.Peptide Precipitation on Column: The hydrophobic peptide is not soluble in the mobile phase.- Increase the initial percentage of organic solvent in the gradient. - Dissolve the crude peptide in a stronger solvent like DMSO before injection.
Broad peaks and low resolution.Strong Hydrophobic Interactions: The peptide interacts too strongly with the C18 stationary phase.- Try a different stationary phase like phenyl-hexyl or cyano. - Optimize the mobile phase with different organic modifiers or additives.
No product eluting from the column.Irreversible Adsorption: The highly hydrophobic peptide binds irreversibly to the column.- In extreme cases, consider alternative purification methods like precipitation or crystallization. - The use of N-terminal hydrophilic tags that can be cleaved after purification is another strategy.

Quantitative Data Summary

While specific scale-up data for this compound is proprietary to individual manufacturing processes, the following table provides a representative comparison of coupling reagents for "difficult" couplings, a common issue in this compound synthesis, based on literature for similar hydrophobic peptides.

Coupling ReagentRelative ReactivityRacemization RiskCostKey Considerations
DIC/HOBt StandardLow with HOBtLowWidely used, but may be insufficient for highly hindered couplings.
HBTU/TBTU HighLowMediumVery efficient, but can cause guanidinylation of the N-terminal amine as a side reaction.
HATU/HCTU Very HighVery LowHighHighly effective for sterically hindered amino acids and reducing racemization.
COMU Very HighVery LowHighA third-generation uronium-type coupling reagent with high efficiency, comparable to HATU.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy) - Small Scale

This protocol is a general guideline for the manual synthesis of this compound on a Rink Amide resin.

  • Resin Swelling: Swell 1g of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Phe-OH:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to check for complete coupling (a negative result, i.e., no blue color, indicates completion).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc-Deprotection: Repeat step 2.

  • Coupling of Fmoc-Ile-OH: Repeat step 3 with Fmoc-Ile-OH.

  • Final Deprotection and Cleavage:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and react for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

Protocol 2: Purification and Analysis of this compound
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or a high concentration of acetonitrile/water).

    • Purify using a preparative C18 HPLC column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient, for example, 20-60% B over 40 minutes, may be effective.

    • Collect fractions and analyze by analytical HPLC.

  • Analysis:

    • Analytical HPLC: Assess the purity of the collected fractions using an analytical C18 column with a faster gradient.

    • Mass Spectrometry (MS): Confirm the identity of the product by verifying its molecular weight.

Visualizations

sps_workflow cluster_synthesis SPPS Cycle Resin_Swelling Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection (Phe-Resin) Resin_Swelling->Fmoc_Deprotection_1 Coupling_Phe Coupling (Fmoc-Phe-OH) Fmoc_Deprotection_1->Coupling_Phe Washing_1 Washing Coupling_Phe->Washing_1 Fmoc_Deprotection_2 Fmoc Deprotection (this compound-Resin) Washing_1->Fmoc_Deprotection_2 Coupling_Ile Coupling (Fmoc-Ile-OH) Fmoc_Deprotection_2->Coupling_Ile Washing_2 Washing Coupling_Ile->Washing_2 Cleavage Cleavage from Resin Washing_2->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC/MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

troubleshooting_low_yield cluster_causes Possible Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Coupling Incomplete Coupling Low_Yield->Incomplete_Coupling Aggregation Peptide Aggregation Low_Yield->Aggregation Premature_Cleavage Premature Cleavage Low_Yield->Premature_Cleavage Stronger_Reagents Use Stronger Coupling Reagents (HATU, HCTU) Incomplete_Coupling->Stronger_Reagents Change_Solvent Change Solvent (NMP) or Add Chaotropic Salts Aggregation->Change_Solvent Higher_Temp Increase Reaction Temperature Aggregation->Higher_Temp Robust_Linker Use a More Robust Linker Premature_Cleavage->Robust_Linker purification_challenges Purification_Challenges Purification Challenges for Hydrophobic Peptides Poor Solubility Strong Column Interaction Aggregation Solutions Solutions Higher % Organic Solvent Alternative Stationary Phase (Phenyl-Hexyl) Use of Stronger Solvents (DMSO) for Dissolution Purification_Challenges:f1->Solutions:f1 Purification_Challenges:f2->Solutions:f2 Purification_Challenges:f3->Solutions:f3

References

Technical Support Center: Modulating Ile-Phe Hydrogel Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isoleucine-Phenylalanine (Ile-Phe) hydrogels.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrogel is not forming or is very weak. What are the possible causes and solutions?

A1: Weak or non-existent gelation can be attributed to several factors:

  • Low Peptide Concentration: Insufficient peptide concentration can lead to weak gels. Increasing the peptide concentration often results in stronger hydrogels.[1]

  • Suboptimal pH: The pH of the solution is critical for the self-assembly of many peptide hydrogels. For some phenylalanine-derived hydrogels, gelation is optimal near neutral pH. Extreme pH values can lead to precipitation or prevent gel formation.[2] It's recommended to carefully control and monitor the pH throughout the gelation process.

  • Inappropriate Gelation Trigger: The method used to trigger gelation significantly impacts the final hydrogel properties. Rapid changes, such as the direct addition of acid, can result in low-quality, variable gels.[3] A gradual pH change, for instance, through the hydrolysis of glucono-δ-lactone (GdL), can produce more uniform and stable hydrogels.[3][4] Other triggers include solvent exchange, temperature changes (heating-cooling cycles), and the addition of salts to screen charges and promote self-assembly.

  • Purity of the Peptide: Impurities in the synthesized peptide can interfere with the self-assembly process. Ensure the peptide is of high purity, which can be verified by techniques like HPLC and mass spectrometry.

Q2: How can I control the stiffness of my this compound hydrogel?

A2: The mechanical properties, particularly stiffness (represented by the storage modulus, G'), can be modulated through several approaches:

  • Varying Peptide Concentration: Generally, a higher concentration of the hydrogelator leads to a stiffer hydrogel due to a more densely packed fiber network.

  • Incorporating Additives:

    • Peptide Crosslinkers: Introducing a second peptide that can interact with the primary this compound fibers can act as a physical crosslinker, significantly increasing the hydrogel's stiffness.

    • Polymers: Polymeric additives like dextran and polyethylene glycol (PEG) can also modify the rheological properties of dipeptide hydrogels. The effect can depend on the polymer's structure and the viscosity of the polymer solution.

  • Adjusting Ionic Strength: The addition of salts can influence the electrostatic interactions between peptide molecules, affecting the self-assembly process and, consequently, the mechanical properties of the hydrogel.

  • Chemical Ligation: Creating covalent bonds between the self-assembled peptide fibers, for example, through native chemical ligation, can substantially increase the stiffness of the hydrogel.

Q3: My hydrogel is unstable and precipitates over time. How can I improve its stability?

A3: Hydrogel stability is a common concern. Here are some strategies to enhance it:

  • Optimize Gelation Conditions: As mentioned, the gelation method is crucial. A slow and controlled gelation process, like the gradual acidification using GdL, tends to form more stable and uniform hydrogels compared to rapid methods like a DMSO solvent switch, which can lead to mechanically unstable gels that are prone to precipitation.

  • Increase Gelator Concentration: Gels formed at very low concentrations may be more prone to dissolution and precipitation over time. Increasing the concentration can improve long-term stability.

  • Fluorination of Phenylalanine: Incorporating fluorinated phenylalanine derivatives can enhance the self-assembly propensity and result in more stable hydrogel networks over a wider range of pH values.

Q4: How do additives affect the drug release profile from my this compound hydrogel?

A4: The porous network of the hydrogel governs the loading and release of therapeutic agents. Additives can modulate drug release in several ways:

  • Altering Network Density: Additives that increase the crosslinking or density of the hydrogel network can slow down the diffusion of the encapsulated drug, leading to a more sustained release profile.

  • Modifying Drug-Matrix Interactions: The chemical nature of the additive can introduce new interactions (e.g., electrostatic, hydrophobic) with the drug molecule, which can either facilitate or hinder its release.

  • Changing Swelling Behavior: The swelling capacity of the hydrogel, which is influenced by additives, plays a significant role in drug release. Higher swelling can lead to faster release due to the larger mesh size.

Troubleshooting Guides

Issue 1: Inconsistent Gelation Time

Potential Cause Troubleshooting Step
Temperature Fluctuations Ensure a constant and controlled temperature during the entire gelation process. Use a water bath or incubator for temperature-sensitive systems.
Inconsistent Mixing Standardize the mixing procedure (e.g., vortexing time and speed) to ensure homogeneous distribution of the gelator and any additives before triggering gelation.
Variability in Reagent Addition Use precise pipetting techniques for all components. For pH-triggered gelation, ensure the rate of pH change is consistent between experiments.

Issue 2: Poor Cell Viability in 3D Cell Culture

Potential Cause Troubleshooting Step
Residual Solvents or Reagents Ensure all organic solvents (e.g., DMSO) used for dissolving the peptide are thoroughly removed or diluted to non-toxic levels. Verify that any crosslinkers or additives are biocompatible at the concentrations used.
Suboptimal pH of the Hydrogel Before cell encapsulation, ensure the hydrogel is at a physiological pH. This can be achieved by exchanging the solvent with cell culture media.
High Mechanical Stiffness Very stiff hydrogels can negatively impact the viability and function of some cell types. Modulate the stiffness by adjusting the peptide concentration or the amount of crosslinking additives.

Quantitative Data Summary

Table 1: Effect of a Second Peptide Additive (SA21) on the Stiffness of SA5N Hydrogels

SA5N Concentration (% w/v)SA21 AdditionStorage Modulus (G')
1%NoneLower G'
1%With SA21Increased G'
2%NoneHigher G' than 1%
2%With SA21Further Increased G'

Note: This table summarizes the trend observed where the addition of the SA21 peptide leads to a gradual increase in the storage modulus (G') of the SA5N hydrogel.

Table 2: Effect of Gelation Method on Phenylalanine-Derived Hydrogel Properties

PropertyDMSO Solvent SwitchGradual Acidification (with GdL)
Gelation Time 3-5 minutes12-24 hours
Mechanical Stability Unstable, precipitates upon agitationTemporally stable
Shear-Responsiveness Poorly shear-responsiveHighly shear-responsive

Note: This table highlights the significant impact of the gelation method on the resulting hydrogel characteristics.

Experimental Protocols

Protocol 1: Rheological Characterization of Hydrogels

This protocol provides a standardized method for determining the equilibrium modulus and gelation time of a hydrogel.

  • Time Sweep: To determine the gelation time, monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency. The point where G' surpasses G'' is often considered the gelation point.

  • Strain Sweep: To identify the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency. The LVER is the range of strains where G' remains constant. Subsequent experiments should be conducted within this strain range.

  • Frequency Sweep: To determine the equilibrium modulus plateau, conduct a frequency sweep at a constant strain (within the LVER). This will show how the hydrogel's mechanical properties depend on the timescale of deformation.

  • Final Time Sweep: Perform a final time sweep using the determined strain from the strain sweep and a frequency from the plateau region of the frequency sweep to accurately report the equilibrium modulus and gelation time.

Protocol 2: Hydrogel Formation by pH Adjustment with GdL

This method is used to form uniform hydrogels through a gradual decrease in pH.

  • Dissolve the phenylalanine-derived gelator in water at a basic pH to ensure complete solubilization.

  • Add glucono-δ-lactone (GdL) to the solution. The GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH of the solution.

  • Allow the solution to stand undisturbed for 12-24 hours for complete gelation to occur.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_gelation Hydrogel Formation cluster_characterization Hydrogel Characterization peptide This compound Peptide Synthesis purification Purification (HPLC) peptide->purification characterization Characterization (MS) purification->characterization dissolution Peptide Dissolution characterization->dissolution additives Incorporate Additives dissolution->additives trigger Trigger Gelation (e.g., pH change) additives->trigger rheology Rheology trigger->rheology tem TEM trigger->tem drug_release Drug Release Study rheology->drug_release tem->drug_release troubleshooting_gelation start Weak or No Gelation conc Peptide Concentration Too Low? start->conc ph Suboptimal pH? conc->ph No increase_conc Increase Peptide Concentration conc->increase_conc Yes trigger Inappropriate Gelation Trigger? ph->trigger No optimize_ph Optimize pH (e.g., near neutral) ph->optimize_ph Yes change_trigger Use Gradual Trigger (e.g., GdL) trigger->change_trigger Yes

References

Technical Support Center: Influence of Ionic Strength on Ile-Phe Assembly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of ionic strength on the self-assembly of Isoleucine-Phenylalanine (Ile-Phe) dipeptides.

Frequently Asked Questions (FAQs)

Q1: How does ionic strength generally affect this compound self-assembly?

A1: Ionic strength is a critical parameter in the self-assembly of this compound and other peptides. It primarily influences the electrostatic interactions between peptide molecules. At neutral pH, this compound is a zwitterion, carrying both a positive (N-terminus) and a negative (C-terminus) charge. In low ionic strength solutions, electrostatic repulsion between charged termini can hinder self-assembly. Increasing the ionic strength by adding salts (e.g., NaCl) introduces counter-ions that shield these charges. This screening effect reduces electrostatic repulsion, allowing attractive non-covalent interactions like hydrophobic interactions and hydrogen bonding to dominate, thus promoting self-assembly into higher-order structures like nanofibers and hydrogels.[1][2][3]

Q2: What is the expected trend for the rate of this compound hydrogel formation with increasing salt concentration?

A2: Generally, for peptide self-assembly that is promoted by charge screening, an increase in salt concentration is expected to increase the rate of hydrogelation.[1] The addition of salt neutralizes surface charges on the peptide monomers, accelerating their aggregation into fibrils and the subsequent formation of a hydrogel network. However, excessively high salt concentrations can sometimes lead to uncontrolled, amorphous aggregation rather than well-ordered fibrillar networks.

Q3: Can different types of salts have different effects on this compound assembly?

A3: Yes, the type of salt can have a significant impact on peptide self-assembly, often following the Hofmeister series. This series ranks ions based on their ability to structure or destructure water, which in turn affects the solubility and aggregation of peptides. For instance, kosmotropic anions (e.g., SO₄²⁻) tend to promote aggregation more strongly by "salting out" the peptide, while chaotropic anions (e.g., ClO₄⁻) can increase solubility and hinder assembly.[4]

Q4: How does ionic strength influence the mechanical properties of the resulting this compound hydrogel?

A4: The mechanical properties, such as stiffness (storage modulus, G'), of peptide hydrogels are often modulated by ionic strength. For many self-assembling peptides, an increase in ionic strength leads to a stiffer hydrogel. This is attributed to the formation of a more densely packed and interconnected fibrillar network due to enhanced self-assembly. However, the exact relationship can be complex and may not be linear.

Q5: What is the role of pH in conjunction with ionic strength on this compound assembly?

A5: pH and ionic strength are interconnected in their influence on peptide self-assembly. pH determines the protonation state of the N- and C-termini of the this compound dipeptide. At the isoelectric point (pI), the net charge is zero, which can promote aggregation. Away from the pI, the peptide will have a net positive or negative charge, increasing electrostatic repulsion. Ionic strength can modulate these pH-dependent effects. For instance, at a pH where there is significant charge repulsion, increasing the ionic strength can screen these charges and still allow for self-assembly to occur.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No hydrogel formation or very slow gelation - Insufficient Ionic Strength: Electrostatic repulsion may be preventing self-assembly. - Peptide Concentration is Too Low: The critical aggregation concentration has not been reached. - Incorrect pH: The pH of the solution may be far from the optimal range for self-assembly, leading to high electrostatic repulsion.- Increase Ionic Strength: Incrementally add a salt solution (e.g., NaCl) to the peptide solution. Start with a low concentration (e.g., 10 mM) and increase as needed. - Increase Peptide Concentration: Prepare a more concentrated stock solution of the this compound dipeptide. - Adjust pH: Ensure the pH of the final solution is conducive to assembly. For zwitterionic peptides like this compound, a pH near neutral is often a good starting point.
Formation of a cloudy precipitate instead of a clear hydrogel - Too High Ionic Strength: Rapid and uncontrolled aggregation can lead to the formation of large, disordered aggregates that precipitate out of solution. - Rapid pH Change: A sudden and large change in pH can also induce rapid, non-fibrillar aggregation.- Optimize Salt Concentration: Perform a titration experiment to find the optimal salt concentration that promotes gelation without causing precipitation. - Gradual pH Adjustment: If using a pH trigger, adjust the pH slowly to allow for the ordered assembly of fibrils. The use of glucono-δ-lactone (GdL) for slow acidification can be a useful technique.
Inconsistent and irreproducible results between experiments - Variability in Stock Solution Preparation: Incomplete dissolution or slight variations in concentration can lead to different aggregation kinetics. - Contamination: Trace amounts of contaminants can nucleate or inhibit aggregation. - Minor Fluctuations in Environmental Conditions: Small changes in temperature or agitation can affect the self-assembly process.- Standardize Stock Solution Preparation: Ensure the peptide is fully dissolved in an appropriate solvent (e.g., hexafluoroisopropanol, HFIP) before dilution into the aqueous buffer. Vortex and allow sufficient time for complete dissolution. - Use High-Purity Reagents and Water: Use ultrapure water and high-purity salts and buffers. - Control Experimental Conditions: Maintain a constant temperature and minimize agitation unless it is a controlled parameter in your experiment.
Difficulty in imaging fibrils with Atomic Force Microscopy (AFM) - Poor Adhesion of Fibrils to the Substrate: Fibrils may not be effectively immobilized on the mica or other substrate surface. - Sample is Too Concentrated: A dense network of fibrils can make it difficult to resolve individual structures.- Surface Treatment: Freshly cleave the mica surface immediately before use to ensure a clean, hydrophilic surface. - Optimize Sample Concentration: Dilute the fibril-containing solution before depositing it on the AFM substrate.

Quantitative Data

Disclaimer: The following quantitative data is for illustrative purposes and is based on studies of other self-assembling peptides. While similar trends are expected for this compound, the exact values will likely differ. Experimental validation for the this compound system is recommended.

Table 1: Effect of NaCl Concentration on Hydrogel Mechanical Properties (Illustrative Example)

Peptide SystemNaCl Concentration (mM)Storage Modulus (G') (Pa)
Fmoc-FF Derivative10~500
(Cationic)50~2000
100~5000
200~8000

Table 2: Influence of Ionic Strength on Thioflavin T (ThT) Fluorescence of Amyloid Fibrils (Illustrative Example)

Fibril SystemNaCl Concentration (mM)Relative ThT Fluorescence Intensity (a.u.)
Insulin Fibrils20~1500
100~2500
500~4000
1000~5500
2000~6000

Note: Increased ionic strength can enhance the binding of ThT to amyloid fibrils, leading to a higher fluorescence signal, which may not solely reflect an increase in fibril quantity.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogels with Varying Ionic Strength
  • Prepare Peptide Stock Solution: Dissolve lyophilized this compound powder in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 100 mg/mL. Ensure complete dissolution by vortexing and allowing the solution to stand until clear.

  • Prepare Salt Solutions: Prepare a series of sterile-filtered NaCl solutions in ultrapure water at various concentrations (e.g., 20 mM, 100 mM, 300 mM, 1 M). Also, prepare a control with ultrapure water (0 mM NaCl).

  • Initiate Self-Assembly: In separate sterile microcentrifuge tubes, add the appropriate volume of each NaCl solution (or water for the control).

  • Add Peptide Stock: To each tube, add the this compound stock solution to achieve the desired final peptide concentration (e.g., 5 mg/mL). The final volume of HFIP should be minimal (e.g., <5% v/v).

  • Incubation: Gently mix by inverting the tubes and incubate at a constant temperature (e.g., room temperature or 37°C) without agitation.

  • Observation: Monitor the samples for hydrogel formation over time. Gelation can be confirmed by the vial inversion test (a stable gel will not flow).

Protocol 2: Monitoring this compound Fibrillization Kinetics using Thioflavin T (ThT) Assay
  • Prepare Reagents:

    • Peptide Monomer Solution: Prepare a fresh solution of this compound monomers by dissolving the peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) at the desired final concentration for the assay. To ensure a monomeric starting state, the solution can be filtered through a 0.22 µm syringe filter.

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in ultrapure water and filter it through a 0.22 µm syringe filter. Store in the dark.

    • Salt Solutions: Prepare a range of NaCl concentrations in the same buffer as the peptide solution.

  • Set up the Assay:

    • In a 96-well black, clear-bottom microplate, add the peptide solution, ThT stock solution (to a final concentration of ~20 µM), and the respective salt solution to each well.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Incubation and Measurement:

    • Place the microplate in a plate reader with temperature control (e.g., 37°C).

    • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes). The excitation wavelength should be around 440-450 nm, and the emission wavelength should be around 480-490 nm.

    • If desired, intermittent shaking can be programmed between readings to accelerate aggregation.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity against time to obtain the fibrillization kinetics curve.

    • Analyze the curves to determine key parameters such as the lag time and the maximum fluorescence intensity for each ionic strength condition.

Visualizations

Experimental_Workflow_ThT_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Measurement & Analysis peptide_stock This compound Monomer Solution plate 96-well Plate peptide_stock->plate Add tht_stock ThT Stock Solution tht_stock->plate Add salt_solutions NaCl Solutions (Varying [c]) salt_solutions->plate Add plate_reader Plate Reader (Ex: 450nm, Em: 485nm) plate->plate_reader Incubate & Read data_analysis Data Analysis (Kinetics Curves) plate_reader->data_analysis Generate Data

Caption: Workflow for ThT assay to monitor this compound fibrillization.

Logical_Relationship_Ionic_Strength start Increase Ionic Strength (e.g., add NaCl) charge_screening Shielding of Surface Charges on this compound Zwitterions start->charge_screening repulsion_decrease Reduced Electrostatic Repulsion charge_screening->repulsion_decrease attraction_domination Dominance of Attractive Forces (Hydrophobic, H-bonds) repulsion_decrease->attraction_domination assembly_increase Enhanced Self-Assembly & Fibrillization attraction_domination->assembly_increase outcome Faster Gelation & Potentially Stiffer Hydrogel assembly_increase->outcome

Caption: Influence of ionic strength on this compound self-assembly.

References

Troubleshooting Seeding Experiments with Isoleucine-Phenylalanine (Ile-Phe) Fibrils: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with Ile-Phe fibrils, ensuring consistent and reliable experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during seeding experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the formation of this compound fibrils?

The self-assembly of this compound dipeptides into amyloid-like fibrils is a sensitive process governed by several key physicochemical parameters. Maintaining control over these factors is crucial for reproducibility. The primary factors include:

  • pH: The pH of the solution significantly impacts the charge state of the dipeptide, which in turn affects fibrillization. Deviations from the optimal pH can hinder or even prevent fibril formation.

  • Concentration: A critical concentration of the this compound dipeptide is necessary to initiate nucleation and subsequent fibril growth. Below this concentration, fibril formation will not occur.

  • Temperature: Temperature influences the kinetics of fibril formation. Elevated temperatures can sometimes accelerate the process, but extreme temperatures can lead to amorphous aggregation rather than ordered fibrils.

  • Ionic Strength: The ionic strength of the buffer can affect the electrostatic interactions between dipeptide molecules, thereby influencing the rate and morphology of fibril formation.[1][2][3][4]

Q2: My this compound solution forms a gel. Is this normal?

Yes, under certain conditions, particularly at high concentrations, this compound solutions can form a thermoreversible gel composed of a network of fibrillar nanostructures. This gelation is a macroscopic manifestation of the underlying molecular self-assembly process.

Q3: How can I confirm that I have formed fibrils and not amorphous aggregates?

Several techniques can be used to distinguish between ordered amyloid-like fibrils and disordered amorphous aggregates:

  • Thioflavin T (ThT) Assay: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure characteristic of amyloid fibrils.[5] Amorphous aggregates typically do not cause a significant increase in ThT fluorescence.

  • Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): These imaging techniques allow for direct visualization of the morphology of the aggregates. Fibrils will appear as long, unbranched filaments, while amorphous aggregates will have a more irregular, globular appearance.

  • Congo Red Birefringence: When stained with Congo Red and viewed under polarized light, amyloid fibrils exhibit a characteristic apple-green birefringence.

Q4: What is the purpose of sonication in a seeding experiment?

Sonication is a critical step for preparing fibril "seeds." It uses ultrasonic waves to fragment long, mature fibrils into smaller pieces. These smaller fragments provide a larger number of ends for the recruitment of monomeric peptides, thereby accelerating the overall aggregation process in a seeding experiment. Proper sonication is crucial for obtaining a homogenous preparation of seeds.

Troubleshooting Guide

This guide addresses common problems encountered during this compound fibril seeding experiments in a question-and-answer format.

Issue 1: No Fibril Formation or Low Yield

  • Question: I've incubated my this compound solution, but I don't see any fibril formation. What could be wrong?

  • Answer:

    • Incorrect pH: Verify the pH of your buffer. The charge state of the this compound dipeptide is critical for self-assembly. Even small deviations from the optimal pH can prevent fibrillization.

    • Sub-critical Concentration: Ensure that the concentration of your this compound solution is above the critical concentration required for nucleation. Try increasing the concentration.

    • Purity of the Dipeptide: Impurities in the synthetic dipeptide can interfere with fibril formation. Ensure you are using a high-purity product.

    • Incubation Time: Fibril formation is a time-dependent process that involves a lag phase for nucleation. It's possible that the incubation time was not sufficient. Monitor the reaction over a longer period.

Issue 2: Inconsistent Results Between Experiments

  • Question: I'm getting variable results in my seeding experiments, even when I follow the same protocol. Why is this happening?

  • Answer:

    • Temperature Fluctuations: Inconsistent temperature control during incubation can lead to variability in the kinetics of fibril formation. Use a calibrated incubator and ensure a stable temperature.

    • Variations in Ionic Strength: Small differences in the ionic strength of your buffer preparation can impact the reproducibility of fibrillization. Prepare buffers carefully and consistently.

    • Inconsistent Seed Preparation: The size and concentration of your fibril seeds are critical for consistent seeding. Standardize your sonication protocol (power, duration, and temperature) to ensure you are generating seeds of a consistent size distribution.

    • Vortexing/Agitation: The degree of agitation during incubation can influence fibril formation. Ensure consistent agitation or quiescent conditions across all experiments.

Issue 3: Formation of Amorphous Aggregates Instead of Fibrils

  • Question: My solution becomes cloudy, and TEM images show irregular aggregates instead of distinct fibrils. How can I promote fibril formation?

  • Answer:

    • Sub-optimal pH or Temperature: Extreme pH values or high temperatures can sometimes favor the formation of amorphous aggregates over ordered fibrils. Re-optimize these parameters.

    • Presence of Contaminants: Contaminants can sometimes promote non-specific aggregation. Ensure all your reagents and materials are clean. Filtering the monomer solution before initiating fibrillization can help remove dust or other particulates that could act as heterogeneous nuclei.

    • Consider Osmolytes: In some protein systems, certain osmolytes have been shown to prevent amorphous aggregation and favor fibril formation. This could be an area for experimental exploration.

Experimental Protocols

Protocol 1: Preparation of this compound Fibril Seeds

  • Dissolve this compound: Dissolve the lyophilized this compound dipeptide in the appropriate buffer (e.g., phosphate-buffered saline, PBS) to the desired stock concentration.

  • Incubate to Form Mature Fibrils: Incubate the solution under conditions known to promote fibril formation (e.g., 37°C with gentle agitation) for a sufficient duration (this may range from hours to days, depending on the specific conditions).

  • Confirm Fibril Formation: Before proceeding, confirm the presence of mature fibrils using the Thioflavin T assay and/or TEM.

  • Sonication: Sonicate the fibril solution on ice to fragment the fibrils into smaller seeds. The sonication parameters (e.g., amplitude, pulse duration, number of cycles) should be optimized and kept consistent for reproducibility. A common starting point is to use short pulses with cooling periods in between to prevent excessive heating of the sample.

  • Aliquoting and Storage: Aliquot the sonicated fibril seeds into single-use tubes and store them at -80°C to prevent degradation from freeze-thaw cycles.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Fibrillization

  • Prepare ThT Stock Solution: Prepare a stock solution of Thioflavin T (e.g., 1 mM) in distilled water. Filter the solution through a 0.2 µm filter and store it in the dark.

  • Prepare Working Solution: On the day of the experiment, dilute the ThT stock solution in the appropriate buffer (e.g., PBS, pH 7.4) to a final working concentration (e.g., 25 µM).

  • Set up the Assay: In a 96-well black plate, add your this compound samples (both seeded and unseeded controls) to individual wells.

  • Add ThT Working Solution: Add the ThT working solution to each well containing your sample.

  • Incubate and Read Fluorescence: Incubate the plate at the desired temperature, with or without shaking. Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.

Data Presentation

Table 1: Key Parameters Influencing this compound Fibril Formation

ParameterTypical Range/ValuePotential Impact on FibrillizationTroubleshooting Consideration
pH 5.0 - 7.4Affects charge state and intermolecular interactions.Verify buffer pH; slight deviations can significantly alter results.
Temperature 25°C - 65°CInfluences kinetics of aggregation and fibril morphology.Ensure stable and consistent incubation temperature.
Ionic Strength 50 mM - 150 mMModulates electrostatic interactions between dipeptides.Prepare buffers with consistent salt concentrations.
Concentration > Critical ConcentrationA minimum concentration is required for nucleation.If no fibrils form, consider increasing the dipeptide concentration.

Visualizing Experimental Logic and Pathways

Diagram 1: General Workflow for an this compound Seeding Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Monomer Prep Prepare Monomeric This compound Solution Seeding Add Seeds to Monomeric Solution Monomer Prep->Seeding Fibril Prep Prepare Mature This compound Fibrils Sonication Sonicate Fibrils to Create Seeds Fibril Prep->Sonication Sonication->Seeding Incubation Incubate Under Controlled Conditions Seeding->Incubation ThT Assay Monitor Fibrillization (ThT Assay) Incubation->ThT Assay Microscopy Visualize Morphology (TEM/AFM) Incubation->Microscopy Cellular Assay Assess Cellular Effects Incubation->Cellular Assay

Caption: A typical workflow for conducting a seeding experiment with this compound fibrils.

Diagram 2: Troubleshooting Decision Tree for this compound Fibril Experiments

G Start Problem with Fibril Experiment No Fibrils No Fibril Formation? Start->No Fibrils Yes Inconsistent Inconsistent Results? Start->Inconsistent No Check pH Verify Buffer pH No Fibrils->Check pH Amorphous Amorphous Aggregates? Inconsistent->Amorphous No Check Temp Ensure Stable Temperature Inconsistent->Check Temp Optimize Cond Re-optimize pH and Temperature Amorphous->Optimize Cond Check Conc Increase Dipeptide Concentration Check pH->Check Conc pH is correct Check Ionic Verify Buffer Ionic Strength Check Temp->Check Ionic Temp is stable Check Seeds Standardize Seed Preparation Check Ionic->Check Seeds Ionic strength is correct

Caption: A decision tree to guide troubleshooting of common issues in fibril experiments.

Diagram 3: Potential Signaling Pathways Activated by Amyloid-like Fibrils

G Fibrils This compound Fibrils Receptor Cell Surface Receptor (e.g., Scavenger Receptor, RAGE) Fibrils->Receptor Wnt Wnt Signaling Pathway Fibrils->Wnt TyrKinase Tyrosine Kinase Activation (e.g., Lyn, Syk) Receptor->TyrKinase MAPK MAP Kinase Pathway Activation TyrKinase->MAPK Transcription Transcription Factor Activation (e.g., Elk1, Jun) MAPK->Transcription Gene Inflammatory Gene Expression Transcription->Gene Response Cellular Response (e.g., Cytokine Release, Oxidative Stress) Gene->Response BetaCatenin β-catenin Destabilization Wnt->BetaCatenin Inhibition BetaCatenin->Response

Caption: Potential signaling cascades initiated by the interaction of amyloid-like fibrils with cells.

References

Technical Support Center: Long-Term Stability of Ile-Phe Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Isoleucine-Phenylalanine (Ile-Phe) nanostructures. Drawing parallels from the extensively studied and structurally similar diphenylalanine (FF) nanostructures, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the robustness and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable are this compound nanostructures at different temperatures?

A1: While specific quantitative long-term stability data for this compound nanostructures is not extensively documented, studies on the analogous diphenylalanine (FF) nanotubes demonstrate remarkable thermal stability. These structures have been shown to be stable in aqueous solutions even at temperatures exceeding the boiling point of water after autoclave treatment.[1][2] In a dry state, they can endure even higher temperatures.[1][2] For detailed quantitative data on FF nanostructures, please refer to the data tables below.

Q2: What is the effect of pH on the stability of this compound nanostructures?

A2: The stability of dipeptide nanostructures is significantly influenced by pH. For FF nanotubes, they have been observed to remain stable across a broad pH range, from acidic to alkaline conditions (pH 1 to 14) when in a dried state.[3] However, in solution, the ionization state of the N- and C-termini can affect the electrostatic interactions and thus the stability of the self-assembled structures. It is crucial to assess stability within the specific pH range of your application.

Q3: Are this compound nanostructures stable in organic solvents?

A3: Based on studies with FF nanotubes, it is expected that this compound nanostructures exhibit high stability in various organic solvents. FF nanotubes have been shown to maintain their structural integrity in solvents such as ethanol, methanol, 2-propanol, acetone, and acetonitrile. This chemical stability is a significant advantage for applications requiring processing in non-aqueous environments.

Q4: What are the primary factors influencing the long-term stability of this compound nanostructures?

A4: The long-term stability of dipeptide nanostructures is governed by a combination of intrinsic and extrinsic factors. These include the inherent properties of the dipeptide sequence, such as hydrophobicity and charge, and environmental conditions like temperature, pH, peptide concentration, and the presence of salts or organic solvents. The interplay of non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions is critical for maintaining the assembled structure.

Troubleshooting Guide

Issue 1: Immediate precipitation of this compound peptide upon dissolution in aqueous buffer.

  • Question: Why is my this compound peptide precipitating immediately, and how can I prevent this?

  • Answer: This is a common issue with hydrophobic peptides. The lyophilized powder may contain pre-formed "seeds" of aggregates that accelerate precipitation upon reconstitution.

    • Solution 1: Disaggregation: First, attempt to dissolve the peptide in a small amount of organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before slowly adding it to the aqueous buffer with vigorous stirring.

    • Solution 2: pH Adjustment: The net charge of the peptide influences its solubility. Try dissolving the peptide in a buffer with a pH that ensures the peptide has a net charge, which can increase electrostatic repulsion between molecules and prevent aggregation.

Issue 2: Inconsistent results in nanostructure formation and stability assays.

  • Question: I am observing significant variability between my experimental repeats. What could be the cause?

  • Answer: Inconsistent nucleation and growth of self-assembled structures can lead to variability. The initial moments of self-assembly are critical and highly sensitive to minor fluctuations in conditions.

    • Solution 1: Controlled Environment: Ensure that all experimental parameters, including temperature, pH, peptide concentration, and mixing speed, are precisely controlled and consistent across all experiments.

    • Solution 2: Seeding: To promote more uniform self-assembly, consider adding a small amount of pre-formed nanostructures ("seeds") to your peptide solution to initiate a more controlled and homogenous aggregation process.

Issue 3: Artifacts observed during Transmission Electron Microscopy (TEM) imaging.

  • Question: My TEM images show irregular aggregates and artifacts that don't seem to be my nanostructures. How can I improve my sample preparation?

  • Answer: TEM sample preparation, especially the drying process, can introduce significant artifacts such as the "coffee-ring" effect, where particles accumulate at the edge of the dried droplet, and aggregation due to solvent evaporation.

    • Solution 1: Cryo-TEM: If available, use cryogenic TEM (cryo-TEM) to visualize the nanostructures in their native, hydrated state, which avoids drying artifacts.

    • Solution 2: Staining and Fixation Optimization: Optimize staining protocols to avoid precipitate formation. For example, when using lead citrate, avoid heavy breathing on the sample to prevent lead carbonate precipitation. Chemical fixation can also introduce artifacts, so consider alternative fixation methods or minimal fixation times.

    • Solution 3: Use of Additives: Adding a macromolecular agent like bovine serum albumin (BSA) to the suspension can help prevent drying artifacts and preserve the in-situ colloidal features of the nanoparticles.

Issue 4: High polydispersity or unexpected particle sizes in Dynamic Light Scattering (DLS).

  • Question: My DLS results show a very broad size distribution or sizes that are much larger than expected. What could be wrong?

  • Answer: High polydispersity can indicate the presence of a mixture of monomers, oligomers, and larger aggregates. DLS is highly sensitive to larger particles due to the intensity of scattered light being proportional to the sixth power of the particle diameter.

    • Solution 1: Sample Filtration: Filter your sample through a 0.2 µm filter before measurement to remove large dust particles and aggregates that can skew the results.

    • Solution 2: Centrifugation: For samples with significant aggregation, a gentle centrifugation step can help pellet the largest aggregates before measuring the supernatant.

    • Solution 3: Data Interpretation: Be mindful of the algorithm used for data analysis (e.g., monomodal vs. multimodal). For polydisperse samples, multimodal analysis may provide a more accurate representation of the size distribution.

Quantitative Stability Data (Diphenylalanine Analogue)

Disclaimer: The following data is for diphenylalanine (FF) nanostructures, a close structural analogue of this compound, and should be used as a reference.

Table 1: Thermal Stability of Diphenylalanine (FF) Nanotubes

ConditionTemperature RangeObservationReference
Aqueous SolutionUp to 90 °CSecondary structure preserved
Aqueous Solution> 100 °C (Autoclave)Nanotube structure maintained
Dry StateUp to 200 °CHigh stability observed

Table 2: Chemical Stability of Diphenylalanine (FF) Nanotubes

| Condition | pH Range | Solvent | Observation | Reference | | :--- | :--- | :--- | :--- | | Dry State | 1 - 14 | - | Stable | | | Solution | - | Ethanol, Methanol, 2-Propanol, Acetone, Acetonitrile | Stable | |

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Transmission Electron Microscopy (TEM)
  • Sample Preparation: Prepare a suspension of this compound nanostructures in the desired aqueous buffer at a concentration suitable for TEM imaging.

  • Initial Imaging (Control):

    • Deposit a small droplet (5-10 µL) of the nanostructure suspension onto a carbon-coated TEM grid.

    • Allow the sample to adhere for 1-2 minutes.

    • Wick away the excess liquid with filter paper.

    • (Optional) Negatively stain the sample with a suitable agent (e.g., 2% uranyl acetate) for 30-60 seconds and wick away the excess.

    • Allow the grid to air-dry completely.

    • Image the grid using TEM to establish the baseline morphology and size distribution of the nanostructures at room temperature.

  • Thermal Treatment:

    • Place sealed vials containing the nanostructure suspension in a heating block or water bath at the desired temperatures (e.g., 40°C, 60°C, 80°C, 100°C) for various time points (e.g., 1h, 24h, 1 week).

  • Post-Treatment Imaging:

    • At each time point, retrieve a vial from each temperature condition.

    • Allow the sample to cool to room temperature.

    • Prepare TEM grids as described in step 2.

    • Image the grids using TEM and compare the morphology, integrity, and size of the nanostructures to the control sample.

Protocol 2: Monitoring Stability using Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare a solution of this compound nanostructures in a buffer that has been filtered through a 0.2 µm filter. The concentration should be optimized for your DLS instrument.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize.

    • Set the measurement parameters, including the solvent viscosity and refractive index for the buffer being used, and the desired temperature.

  • Initial Measurement (t=0):

    • Filter the nanostructure solution directly into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform at least three replicate measurements to obtain the initial average hydrodynamic diameter and polydispersity index (PDI).

  • Long-Term Monitoring:

    • Store the bulk sample under the desired conditions (e.g., 4°C, 25°C, 37°C).

    • At specified time intervals (e.g., 1, 3, 7, 14, 30 days), take an aliquot of the stored sample.

    • Repeat the DLS measurement (step 3) to monitor changes in particle size and PDI over time. An increase in size or PDI can indicate aggregation or degradation.

Protocol 3: Thioflavin T (ThT) Assay for Fibril Formation
  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare the assay buffer (e.g., phosphate or Tris buffer at the desired pH).

  • Assay Setup:

    • In a black, non-binding 96-well plate, add the assay buffer.

    • Add the ThT stock solution to a final concentration of approximately 10-25 µM.

    • Initiate the self-assembly and potential fibril formation by adding the this compound peptide solution to the wells to the desired final concentration.

    • Include control wells: buffer with ThT only (for background) and a known fibril-forming peptide as a positive control if available.

  • Measurement:

    • Place the plate in a plate reader with fluorescence detection capabilities.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.

    • Monitor the fluorescence intensity over time at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence (buffer + ThT) from the sample wells.

    • Plot the fluorescence intensity as a function of time. A sigmoidal curve is indicative of amyloid-like fibril formation, characterized by a lag phase, an exponential growth phase, and a plateau phase.

Visualizations

Workflow_for_Stability_Assessment cluster_prep 1. Sample Preparation cluster_initial 2. Initial Characterization (t=0) cluster_storage 3. Long-Term Storage cluster_monitoring 4. Time-Point Monitoring cluster_analysis 5. Data Analysis & Conclusion prep Prepare this compound Nanostructure Suspension tem0 TEM (Morphology, Size) prep->tem0 Characterize initial state dls0 DLS (Hydrodynamic Size, PDI) prep->dls0 Characterize initial state ftir0 FTIR (Secondary Structure) prep->ftir0 Characterize initial state storage Store under various conditions (Temperature, pH, Solvent) prep->storage Incubate for long-term study analysis Compare t=0 and t=x data tem0->analysis dls0->analysis ftir0->analysis tem_t TEM Analysis storage->tem_t Take aliquots at time points dls_t DLS Analysis storage->dls_t Take aliquots at time points ftir_t FTIR Analysis storage->ftir_t Take aliquots at time points tem_t->analysis dls_t->analysis ftir_t->analysis conclusion Determine Stability Profile analysis->conclusion

Caption: Workflow for assessing the long-term stability of dipeptide nanostructures.

Factors_Influencing_Stability center Nanostructure Stability seq Amino Acid Sequence center->seq hydro Hydrophobicity center->hydro charge Net Charge center->charge temp Temperature center->temp ph pH center->ph conc Peptide Concentration center->conc solv Solvent center->solv ion Ionic Strength center->ion seq->hydro seq->charge

Caption: Key factors influencing the stability of dipeptide nanostructures.

References

Technical Support Center: Enzymatic Degradation of Ile-Phe Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic degradation of Isoleucine-Phenylalanine (Ile-Phe) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What types of enzymes are typically used to degrade this compound hydrogels?

A1: While the this compound dipeptide itself is not a primary target for many common proteases, hydrogels formed from these peptides can be degraded by enzymes with broad substrate specificity or by incorporating specific enzyme-cleavable sequences into the hydrogel design. Common enzymes used for degrading peptide-based hydrogels include matrix metalloproteinases (MMPs) like MMP-1, MMP-2, and MMP-13, as well as serine proteases like trypsin and elastase.[1][2][3] The choice of enzyme will depend on the specific research application and the design of the hydrogel.

Q2: What are the primary factors that influence the rate of enzymatic degradation?

A2: The rate of enzymatic degradation of this compound hydrogels is a multifactorial process. Key factors include:

  • Enzyme Concentration: Higher enzyme concentrations generally lead to faster degradation.[4][5]

  • Hydrogel Crosslinking Density: More densely cross-linked hydrogels can hinder enzyme diffusion into the matrix, slowing down degradation.

  • Peptide Sequence: The specific amino acid sequence within the hydrogel can significantly impact enzyme susceptibility. While this compound itself is relatively simple, modifications or the inclusion of specific enzyme recognition sites will dictate the degradation rate.

  • Temperature and pH: Enzyme activity is highly dependent on temperature and pH. Optimal conditions for the specific enzyme used should be maintained for consistent results.

  • Hydrogel Swelling: The degree of hydrogel swelling can affect enzyme accessibility to the peptide network.

Q3: How can I monitor the degradation of my this compound hydrogel?

A3: Several methods can be employed to monitor hydrogel degradation:

  • Mass Loss: This is a straightforward method involving the measurement of the hydrogel's dry weight over time.

  • Rheology: Oscillatory shear rheology can track changes in the mechanical properties (storage and loss moduli) of the hydrogel as it degrades.

  • Swelling Ratio: An increase in the swelling ratio can indicate the breakdown of the hydrogel network.

  • Analysis of Degradation Products: Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to identify and quantify the peptide fragments released during degradation.

Troubleshooting Guides

Here are some common issues encountered during enzymatic degradation experiments with this compound hydrogels and their potential solutions.

Problem Possible Causes Troubleshooting Steps
No or very slow degradation observed. 1. Inactive enzyme. 2. Incorrect enzyme for the peptide sequence. 3. Suboptimal enzyme conditions (pH, temperature). 4. High hydrogel crosslinking density.1. Check enzyme activity with a known substrate. 2. Ensure the chosen enzyme can cleave the peptide bonds present. Consider incorporating a specific enzyme cleavage site into your hydrogel design. 3. Verify and optimize the buffer pH and incubation temperature for the enzyme. 4. Prepare hydrogels with a lower crosslinking density.
Inconsistent degradation rates between experiments. 1. Inconsistent enzyme activity. 2. Variations in hydrogel preparation. 3. Fluctuations in incubation conditions.1. Use a fresh batch of enzyme or re-quantify the activity of the current stock. 2. Standardize the hydrogel preparation protocol to ensure consistent crosslinking and concentration. 3. Ensure precise control over temperature and pH throughout the experiment.
Hydrogel swells significantly but does not lose mass. 1. Initial breakdown of crosslinks without complete dissolution of peptide fragments. 2. The degradation products are large and remain entrapped within the hydrogel matrix.1. Continue the degradation assay for a longer duration. 2. Analyze the supernatant for released peptides using techniques like HPLC to confirm if smaller fragments are being released.
Difficulty in analyzing degradation products. 1. Low concentration of degradation products. 2. Interference from buffer components.1. Concentrate the supernatant before analysis. 2. Use a volatile buffer system if performing mass spectrometry. Consider a buffer exchange step before analysis.

Experimental Protocols

Below are detailed methodologies for key experiments related to the enzymatic degradation of this compound hydrogels.

Protocol 1: Preparation of this compound Hydrogels

This protocol describes a common method for preparing self-assembled this compound hydrogels.

  • Dissolve the this compound dipeptide powder in a suitable organic solvent, such as hexafluoroisopropanol (HFIP), to break any pre-existing aggregates.

  • Evaporate the solvent under a stream of nitrogen gas or in a vacuum desiccator to obtain a peptide film.

  • Reconstitute the peptide film in a buffer solution at a basic pH (e.g., pH 10-11) to deprotonate the carboxylic acid group and ensure dissolution.

  • Induce gelation by slowly adding a neutral or acidic buffer to bring the pH to the desired level (typically physiological pH 7.4). Gelation should occur as the peptides self-assemble into a fibrous network.

  • Allow the hydrogel to equilibrate at the desired temperature before proceeding with degradation studies.

Protocol 2: Enzymatic Degradation Assay using Mass Loss

This protocol outlines how to monitor hydrogel degradation by measuring the change in dry mass over time.

  • Prepare triplicate hydrogel samples in pre-weighed microcentrifuge tubes.

  • Add the enzyme solution (e.g., collagenase at a final concentration of 10 µg/mL) to each hydrogel. For control samples, add only the buffer.

  • Incubate the samples at the optimal temperature for the enzyme (e.g., 37°C).

  • At predetermined time points , stop the degradation reaction by adding an enzyme inhibitor or by heat inactivation.

  • Centrifuge the tubes to pellet any remaining hydrogel.

  • Carefully remove the supernatant.

  • Lyophilize the remaining hydrogel until a constant dry weight is achieved.

  • Calculate the percentage of mass loss at each time point relative to the initial dry weight of the hydrogel.

Protocol 3: Analysis of Degradation Products by HPLC

This protocol describes how to analyze the peptide fragments released during degradation.

  • Collect the supernatant from the degradation assay at various time points as described in Protocol 2.

  • Filter the supernatant through a 0.22 µm filter to remove any large particles.

  • Analyze the samples using a reverse-phase HPLC system with a C18 column.

  • Use a gradient elution with a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Identify and quantify the degradation products by comparing their retention times and peak areas to known standards of the this compound dipeptide and any expected fragments.

Visualizations

Signaling Pathway of MMP-mediated Degradation

MMP_Degradation MMP Matrix Metalloproteinase (MMP) Hydrogel This compound Hydrogel (Peptide Network) MMP->Hydrogel Binds to Cleavage Peptide Bond Cleavage Hydrogel->Cleavage Undergoes Products Soluble Degradation Products (this compound fragments) Cleavage->Products Results in

Caption: MMPs cleave peptide bonds within the hydrogel, leading to soluble degradation products.

Experimental Workflow for Degradation Analysis

Degradation_Workflow cluster_prep Hydrogel Preparation cluster_assay Degradation Assay cluster_analysis Analysis Prep Prepare this compound Hydrogel Incubate Incubate with Enzyme Prep->Incubate Timepoints Collect Samples at Time Points Incubate->Timepoints Mass_Loss Measure Mass Loss Timepoints->Mass_Loss HPLC Analyze Degradation Products (HPLC/MS) Timepoints->HPLC Rheology Monitor Rheological Properties Timepoints->Rheology Degradation_Factors Degradation_Rate Degradation Rate Enzyme_Conc Enzyme Concentration Enzyme_Conc->Degradation_Rate Increases Crosslinking Crosslinking Density Crosslinking->Degradation_Rate Decreases Temperature Temperature Temperature->Degradation_Rate Affects (Optimal Range) pH pH pH->Degradation_Rate Affects (Optimal Range)

References

Technical Support Center: Ile-Phe Dipeptide Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating experiments involving the self-assembly of the Isoleucine-Phenylalanine (Ile-Phe) dipeptide.

Troubleshooting Guides

This section addresses common issues encountered during this compound self-assembly experiments in a question-and-answer format.

Issue 1: My this compound peptide won't dissolve in aqueous buffer.

  • Question: I'm trying to dissolve my lyophilized this compound powder directly in phosphate-buffered saline (PBS), but it's not dissolving and is forming visible clumps. What should I do?

  • Answer: Direct dissolution of hydrophobic dipeptides like this compound in aqueous buffers can be challenging due to their tendency to aggregate. A common and effective method is to first dissolve the peptide in an organic solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or dimethyl sulfoxide (DMSO), to obtain a monomeric stock solution.[1] You can then dilute this stock solution into your desired aqueous buffer to initiate the self-assembly process.

Issue 2: I'm not observing any fibril formation in my experiments.

  • Question: I've prepared my this compound solution, but even after incubation, I don't see any evidence of fibril formation by Transmission Electron Microscopy (TEM) or Thioflavin T (ThT) fluorescence. What could be the problem?

  • Answer: Several factors could be at play:

    • Concentration: The peptide concentration might be below the critical aggregation concentration (CAC). For this compound in water, the transition to the polymerized state occurs around 1.1% (w/v).[1] Ensure your experimental concentration is above this threshold.

    • Solvent Inhibition: The choice of solvent is crucial. While organic solvents are used for initial dissolution, high concentrations of some organic solvents, like methanol, can inhibit the self-assembly of dipeptides.[2] If you are using a co-solvent system, try reducing the percentage of the organic solvent.

    • pH: The ionization state of the N- and C-termini of the dipeptide, which is pH-dependent, can influence self-assembly. Most studies on this compound self-assembly are conducted in water, resulting in a slightly acidic pH. Extreme pH values can introduce electrostatic repulsion that may hinder fibril formation.[3]

    • Incubation Time: Self-assembly is a time-dependent process. Ensure you are incubating your samples for a sufficient duration.

Issue 3: My Thioflavin T (ThT) assay is giving inconsistent or high background fluorescence.

  • Question: My ThT fluorescence readings are erratic, or my negative controls show high fluorescence. How can I troubleshoot this?

  • Answer:

    • ThT Concentration: The optimal ThT concentration for monitoring amyloid formation is typically in the range of 20-50 µM.[4] At concentrations above 5 µM, ThT can become self-fluorescent, leading to high background.

    • pH of the Assay: The fluorescence of ThT is pH-dependent. Both acidic and basic pH can significantly decrease the fluorescence intensity. Ensure your assay buffer has a stable and appropriate pH.

    • Solvent Effects: The presence of certain organic solvents can affect ThT fluorescence. It is important to have consistent solvent compositions across all your samples and controls.

    • Light Sensitivity: ThT is light-sensitive. Prepare ThT solutions fresh and store them in the dark to prevent degradation.

Issue 4: My TEM grids are showing no fibrils, or the images are of poor quality.

  • Question: I'm having trouble visualizing my this compound fibrils with TEM. What are some common pitfalls?

  • Answer:

    • Sample Adsorption: Ensure that the fibrils have had enough time to adsorb to the grid. A typical incubation time is a few minutes.

    • Staining: The choice of stain and staining time is important. Uranyl acetate is a common negative stain for peptide fibrils. Ensure the staining solution is fresh and properly filtered.

    • Wicking: Be gentle when wicking away excess sample and stain to avoid disturbing the adsorbed fibrils.

    • Concentration: If the peptide concentration is too low, you may not have enough fibrils to observe. Conversely, if the concentration is too high, you may get a dense mat of fibrils that is difficult to image.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for this compound self-assembly in aqueous solutions?

A1: The self-assembly of this compound in water is primarily driven by a combination of hydrophobic interactions between the isoleucine and phenylalanine side chains and hydrogen bonding between the peptide backbones. The hydrophobic residues tend to minimize their exposure to water, leading to the formation of an aggregated state.

Q2: How does the solvent polarity affect the morphology of dipeptide assemblies?

A2: Solvent polarity plays a critical role in determining the final morphology of dipeptide assemblies. In aqueous solutions, dipeptides like diphenylalanine tend to form well-defined nanotubes and fibrils. In contrast, in more organic solvents like methanol, the self-assembly propensity is significantly weaker. The use of co-solvents, such as acetonitrile-water mixtures, can lead to a range of morphologies from spheres to plates depending on the solvent ratio.

Q3: Can I use solvents other than water to induce self-assembly of this compound?

A3: Yes, other solvents and co-solvent systems can be used, and they can lead to different self-assembled structures. For example, fluorinated alcohols like HFIP and trifluoroethanol (TFE) are known to induce secondary structure in peptides and can be used to prepare stock solutions. The final morphology upon dilution into an aqueous environment or upon evaporation will be highly dependent on the solvent used.

Q4: At what concentration does this compound start to form a hydrogel in water?

A4: In water, this compound begins to form a gel at a concentration of around 1% (w/v), and a solid, transparent hydrogel is formed at concentrations above 1.5% (w/v).

Q5: Is the self-assembly of this compound reversible?

A5: Yes, the self-assembly of this compound into a hydrogel in water is thermoreversible, meaning the gel can be dissolved by heating and will reform upon cooling.

Quantitative Data on Dipeptide Self-Assembly

The following tables summarize quantitative data on the impact of solvent on the self-assembly of this compound and the closely related dipeptide, diphenylalanine (FF).

Note: Quantitative data for this compound in a wide range of organic solvents is limited in the literature. Data for diphenylalanine (FF) is included for comparative purposes.

Table 1: Critical Aggregation Concentration (CAC) of Dipeptides in Different Solvents

DipeptideSolventCACReference
This compoundWater~1.1% (w/v)
FFWaterNot explicitly stated, but self-assembly is strong
FFMethanolSelf-assembly is very weak

Table 2: Morphological Characteristics of Dipeptide Assemblies in Different Solvents

DipeptideSolvent/Co-solventMorphologyFibril/Nanostructure DimensionsReference
This compoundWaterFibrillar nanostructuresNot specified
FFWaterNanotubes and nanofibersDiameter ~100 nm
FFAcetonitrileUniform nanowiresDiameter ~100 nm
FFIsopropanolOrganogel composed of nanofibersNot specified
Boc-FFAcetonitrile-water (2% MeCN)SpheresNot applicable
Boc-FFAcetonitrile-water (10% MeCN)PlatesNot applicable

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preparation of this compound Self-Assemblies
  • Stock Solution Preparation: Dissolve lyophilized this compound powder in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 100 mg/mL. Vortex briefly to ensure complete dissolution.

  • Initiation of Self-Assembly: Dilute the HFIP stock solution into sterile, deionized water or the desired buffer to the final target concentration (e.g., 2% w/v for hydrogel formation).

  • Incubation: Allow the solution to incubate at room temperature for a specified period (e.g., several hours to days) to allow for fibril formation and maturation.

Thioflavin T (ThT) Fluorescence Assay
  • ThT Stock Solution: Prepare a 1 mM ThT stock solution in deionized water. Store this solution in the dark.

  • Working Solution: Dilute the ThT stock solution in the assay buffer (e.g., PBS) to a final concentration of 20-50 µM.

  • Assay: In a 96-well black plate, mix your peptide sample with the ThT working solution.

  • Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

Transmission Electron Microscopy (TEM)
  • Grid Preparation: Place a drop of the peptide solution onto a carbon-coated copper grid for 1-2 minutes to allow the fibrils to adsorb.

  • Wicking: Carefully remove the excess solution from the edge of the grid using filter paper.

  • Staining: Apply a drop of a negative stain (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

  • Final Wicking: Remove the excess stain with filter paper.

  • Drying: Allow the grid to air-dry completely before imaging.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare the peptide solution in a suitable buffer that does not have high absorbance in the far-UV region.

  • Baseline Correction: Record a baseline spectrum of the buffer alone in the same cuvette.

  • Measurement: Record the CD spectrum of the peptide solution, typically from 190 to 260 nm.

  • Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

Visualizations

Experimental Workflow for Characterizing this compound Self-Assembly

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Lyophilized this compound dissolve Dissolve in HFIP start->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute incubate Incubate dilute->incubate tem TEM incubate->tem Morphology tht ThT Assay incubate->tht Aggregation Kinetics cd CD Spectroscopy incubate->cd Secondary Structure solvent_effects cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions cluster_outcome Self-Assembly Outcome polarity Polarity peptide_solvent Peptide-Solvent Interactions polarity->peptide_solvent h_bonding Hydrogen Bonding Capacity h_bonding->peptide_solvent hydrophobicity Hydrophobicity hydrophobicity->peptide_solvent peptide_peptide Peptide-Peptide Interactions (H-bonds, π-π stacking) morphology Morphology (Fibrils, Nanotubes, Spheres) peptide_peptide->morphology cac Critical Aggregation Concentration (CAC) peptide_peptide->cac kinetics Aggregation Kinetics peptide_peptide->kinetics peptide_solvent->peptide_peptide Competes with

References

Validation & Comparative

Validating Ile-Phe as a Model for Amyloid Beta Aggregation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of simplified, reliable models for studying the complex process of amyloid-beta (Aβ) aggregation is a critical step in developing therapeutics for Alzheimer's disease. The dipeptide Isoleucine-Phenylalanine (Ile-Phe), a fragment of the Aβ peptide, has emerged as a potential model system due to its capacity for self-assembly into amyloid-like fibrils. This guide provides a comprehensive comparison of this compound to the full-length Aβ peptide, offering supporting experimental data and detailed protocols to validate its use as a model for Aβ aggregation.

The core hypothesis behind using short peptide fragments as models for Aβ aggregation lies in the understanding that specific regions of the Aβ sequence are critical for initiating and driving the aggregation process. The Phe-Phe motif, in particular, is recognized as a key recognition element for the self-assembly of Aβ. The this compound dipeptide, containing one of these crucial aromatic residues, has been shown to self-associate in aqueous solutions, forming fibrillar nanostructures that exhibit the characteristic properties of amyloid fibrils.[1][2][3]

Comparative Analysis of Aggregation Properties

To validate this compound as a model for Aβ aggregation, a direct comparison of their aggregation kinetics, fibril morphology, and induced cytotoxicity is essential. While direct side-by-side quantitative data is limited in published literature, this guide synthesizes available data to provide a comparative overview.

Aggregation Kinetics: A Thioflavin T Perspective

The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring the kinetics of amyloid fibril formation. ThT dye intercalates with the β-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence intensity. A typical amyloid aggregation curve exhibits a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).

ParameterThis compound DipeptideAmyloid-Beta (Aβ42)Key Observations & Inferences
Lag Time ShorterLongerThe simpler structure of the dipeptide may allow for faster nucleation.
Elongation Rate SlowerFasterThe larger Aβ42 peptide likely has more points of contact, facilitating more rapid fibril extension.
Maximum Fluorescence Intensity LowerHigherThe density of β-sheets and the overall fibril architecture of Aβ42 likely provide more binding sites for ThT.

Note: The values in this table are qualitative comparisons based on typical aggregation profiles. Direct quantitative comparison from a single study is not currently available.

Fibril Morphology: Insights from Electron Microscopy

Transmission Electron Microscopy (TEM) is a powerful technique to visualize the morphology of amyloid fibrils. Both this compound and Aβ form elongated, unbranched fibrillar structures.[1]

FeatureThis compound FibrilsAmyloid-Beta (Aβ42) Fibrils
General Morphology Elongated, unbranched fibrilsElongated, unbranched, often polymorphic fibrils
Fibril Width ~10-20 nm~7-12 nm
Fibril Length Several micrometersSeveral micrometers
Appearance Often appear as a network of fibrillar nanostructuresCan exhibit various morphologies including twisted and straight fibrils
Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability. A reduction in cell viability upon exposure to protein aggregates is indicative of cytotoxicity. It is widely accepted that oligomeric intermediates of Aβ are the most cytotoxic species.

ConditionThis compound AggregatesAmyloid-Beta (Aβ42) Oligomers
Cell Viability (relative to control) Moderate reductionSignificant reduction
Toxic Species Likely soluble oligomeric intermediatesWell-established to be soluble oligomers
Mechanism Presumed to involve membrane disruptionInvolves membrane permeabilization, oxidative stress, and induction of apoptosis

Note: Direct comparative cytotoxicity studies are needed to confirm the relative toxicity of this compound aggregates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments validating amyloid models.

Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the kinetics of amyloid fibril formation in real-time.

Materials:

  • This compound dipeptide or Aβ42 peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Aggregation buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Preparation of Monomers: Dissolve this compound or Aβ42 peptide in an appropriate solvent (e.g., HFIP) to break down pre-existing aggregates, followed by evaporation and resuspension in the aggregation buffer to the desired concentration.

  • Reaction Setup: In each well of the microplate, combine the peptide solution with ThT to a final concentration of 10-25 µM.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in the plate reader. Measure the ThT fluorescence at regular intervals.

  • Data Analysis: Plot the fluorescence intensity against time to generate the aggregation curve.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of the aggregated peptide fibrils.

Materials:

  • Aggregated peptide solution (from the end-point of the ThT assay or a separate preparation)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Glow Discharge: Glow discharge the TEM grids to make them hydrophilic.

  • Sample Adsorption: Apply a small volume (e.g., 5 µL) of the aggregated peptide solution to the grid and allow it to adsorb for 1-2 minutes.

  • Washing: Wick away the excess solution with filter paper and wash the grid with a drop of deionized water.

  • Staining: Apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Drying: Wick away the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a TEM at various magnifications.

MTT Cell Viability Assay

Objective: To assess the cytotoxicity of peptide aggregates on a cell line (e.g., SH-SY5Y human neuroblastoma cells).

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • Peptide aggregates (prepared separately and characterized)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Plate reader with absorbance detection (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the prepared peptide aggregates for a specified duration (e.g., 24-48 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Visualizing the Experimental Workflow and Underlying Logic

To further clarify the experimental process and the rationale behind using this compound as a model, the following diagrams are provided.

Experimental_Workflow cluster_prep Peptide Preparation cluster_analysis Biophysical & Biological Analysis cluster_validation Model Validation P1 This compound or Aβ42 Monomerization P2 Incubation under Aggregation Conditions P1->P2 A1 ThT Assay (Kinetics) P2->A1 A2 TEM (Morphology) P2->A2 A3 MTT Assay (Cytotoxicity) P2->A3 V1 Comparative Data Analysis A1->V1 A2->V1 A3->V1 V2 Validate this compound as a Model V1->V2

Experimental workflow for validating this compound as an amyloid model.

Logical_Relationship Abeta Amyloid-Beta (Aβ) CoreMotif Core Aggregation Motif (Phe-Phe) Abeta->CoreMotif contains IlePhe This compound Dipeptide CoreMotif->IlePhe represented in SelfAssembly Self-Assembly into β-sheet Rich Fibrils IlePhe->SelfAssembly AmyloidProperties Amyloid-like Properties (ThT+, Congo Red+) SelfAssembly->AmyloidProperties ModelSystem Simplified Model System AmyloidProperties->ModelSystem validates as

Logical basis for using this compound as a model for Aβ aggregation.

Conclusion

The this compound dipeptide presents a simplified and valuable model for studying the fundamental principles of amyloid-beta aggregation. Its ability to self-assemble into fibrils with characteristic amyloid properties provides a platform for high-throughput screening of potential aggregation inhibitors and for investigating the molecular determinants of amyloid formation. However, it is crucial to acknowledge the limitations of this model. The absence of the full polypeptide chain means that long-range interactions and the influence of other domains present in Aβ are not captured. Therefore, while this compound is a powerful tool for initial studies, findings should be validated with full-length Aβ to ensure their physiological relevance in the context of Alzheimer's disease. Further research providing direct quantitative comparisons between this compound and Aβ is warranted to fully establish the predictive power of this minimalist model system.

References

A Comparative Analysis of Ile-Phe and Other Dipeptide Gelators for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dipeptide Hydrogel Performance with Supporting Experimental Data.

Dipeptide-based hydrogels are emerging as a significant class of biomaterials due to their inherent biocompatibility, biodegradability, and the ease with which their properties can be tailored for specific applications in drug delivery, tissue engineering, and 3D cell culture. Among the uncapped dipeptides, Isoleucyl-Phenylalanine (Ile-Phe) has been identified as a potent gelator, capable of forming stable hydrogels. This guide provides a comparative analysis of this compound with other dipeptide gelators, including both unprotected and N-terminally modified peptides, supported by experimental data on their gelation properties and mechanical strength.

Performance Comparison of Dipeptide Gelators

The ability of a dipeptide to form a hydrogel and the mechanical properties of that gel are critical for its application. Key parameters for comparison include the Minimum Gelation Concentration (MGC), which indicates the efficiency of the gelator, and the storage modulus (G'), a measure of the gel's stiffness. The following table summarizes these properties for this compound and other selected dipeptide gelators. It is important to note that a direct comparison can be challenging due to variations in experimental conditions such as pH, temperature, and the specific gelation trigger used in different studies.

Dipeptide GelatorModalityMinimum Gelation Concentration (MGC)Storage Modulus (G')Gelation Conditions
L-Ile-L-Phe UncappedNot explicitly quantified, forms gel at high concentrations~7.0 x 10³ PaPhosphate Buffered Saline (PBS)
D-Phe-L-Ile Uncapped20 mMHighPBS, immediate gelation
Leu-Phe UncappedReported to form stable hydrogelsNot specifiedPhosphate buffer
Phe-ΔPhe Uncapped0.2 wt%Not specifiedpH 7.0 buffer solution[1]
Fmoc-Phe-Phe N-Terminally ModifiedAs low as 0.01 wt%10⁴ - 10⁵ PapH switch or solvent switch
Fmoc-Lys(Fmoc)-Asp N-Terminally Modified<0.05 wt%Higher mechanical strengthNot specified
Fmoc-Lys(Fmoc)-Ala N-Terminally Modified>0.05 wt%Lower mechanical strengthNot specified
Fmoc-FRGDF N-Terminally ModifiedNot specifiedTunable with ionic strengthpH switch with HCl or GdL

Self-Assembly Mechanism and Experimental Workflows

The gelation of dipeptides is driven by a process of molecular self-assembly, where non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking lead to the formation of a three-dimensional fibrillar network that entraps water. For aromatic dipeptides like this compound, hydrophobic and π-π interactions between the phenyl rings are particularly significant in initiating and stabilizing the assembly.

cluster_0 Molecular Self-Assembly of this compound This compound Monomers This compound Monomers Oligomeric Aggregates Oligomeric Aggregates This compound Monomers->Oligomeric Aggregates Hydrophobic Interactions Protofibrils Protofibrils Oligomeric Aggregates->Protofibrils Hydrogen Bonding Fibrils Fibrils Protofibrils->Fibrils π-π Stacking Hydrogel Network Hydrogel Network Fibrils->Hydrogel Network Entanglement

Self-assembly of this compound into a hydrogel network.

The characterization of these dipeptide hydrogels involves a series of established experimental procedures to determine their physical and morphological properties. A typical workflow for this characterization is outlined below.

cluster_1 Experimental Workflow for Dipeptide Hydrogel Characterization cluster_2 Microscopy A Dipeptide Synthesis and Purification B Hydrogel Formation (pH switch, solvent switch, temperature change) A->B C Determination of Minimum Gelation Concentration (MGC) B->C D Rheological Analysis (Storage Modulus G', Loss Modulus G'') B->D E Morphological Characterization B->E F Spectroscopic Analysis (FTIR, CD) B->F G Application Testing (e.g., Drug Release, Cell Culture) D->G E1 Scanning Electron Microscopy (SEM) E->E1 E2 Transmission Electron Microscopy (TEM) E->E2

A typical experimental workflow for dipeptide hydrogel characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of dipeptide hydrogels. Below are protocols for key experiments cited in the comparison.

Determination of Minimum Gelation Concentration (MGC)

The MGC is determined by preparing a series of vials with varying concentrations of the dipeptide in the desired solvent (e.g., water, buffer). The gelation is then induced using a specific trigger (e.g., pH adjustment, temperature change). The MGC is the lowest concentration at which the sample does not flow when the vial is inverted.

Procedure:

  • Prepare stock solutions of the dipeptide at various concentrations.

  • Transfer a fixed volume of each solution into separate vials.

  • Induce gelation (e.g., by adding a pH-altering agent like glucono-δ-lactone (GdL) or by a heating-cooling cycle).

  • Allow the vials to stand undisturbed for a set period (e.g., 24 hours) at a controlled temperature.

  • Invert each vial to observe if a stable gel has formed. The lowest concentration that remains as a solid gel is recorded as the MGC.

Rheological Characterization

Oscillatory rheology is used to quantify the viscoelastic properties of the hydrogels, particularly the storage modulus (G') and loss modulus (G''). A higher G' indicates a more solid-like, elastic material.

Procedure:

  • Place a defined volume of the pre-formed hydrogel or the in-situ gelling solution onto the rheometer plate (a parallel plate or cone-plate geometry is typically used).

  • Perform a time sweep to monitor the gelation kinetics, observing the evolution of G' and G'' over time.

  • Conduct a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Perform a frequency sweep within the LVER to measure the dependence of G' and G'' on the frequency of oscillation. The value of G' in the plateau region is typically reported as the stiffness of the gel.

Morphological Characterization using Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the three-dimensional network structure of the hydrogel.

SEM Sample Preparation (Cryo-SEM):

  • A small sample of the hydrogel is rapidly frozen in liquid nitrogen to preserve its hydrated structure.

  • The frozen sample is transferred to a cryo-SEM chamber.

  • The sample may be fractured to expose the internal structure.

  • A thin layer of a conductive material (e.g., gold) is sputter-coated onto the sample to prevent charging under the electron beam.

  • The sample is then imaged to visualize the fibrillar network and pore structure.

TEM Sample Preparation:

  • A small amount of the hydrogel is diluted and applied to a TEM grid (e.g., a carbon-coated copper grid).

  • The excess sample is blotted off.

  • The sample is negatively stained with a solution of a heavy metal salt (e.g., uranyl acetate) to enhance contrast.

  • The grid is allowed to dry before being imaged in the TEM to observe the morphology of the self-assembled nanofibers.

Conclusion

The choice of a dipeptide gelator for a specific biomedical application depends on a careful consideration of its gelation efficiency, mechanical properties, and the conditions under which it forms a stable hydrogel. While uncapped dipeptides like this compound offer simplicity and biocompatibility, N-terminally modified dipeptides, such as those with an Fmoc group, often exhibit superior gelation properties at lower concentrations and provide higher mechanical stiffness. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different dipeptide gelators, enabling researchers and drug development professionals to select the most suitable candidate for their intended application. The continued exploration of new dipeptide sequences and modifications holds significant promise for the development of advanced hydrogel-based biomaterials.

References

Cross-Seeding Potential of the Dipeptide Ile-Phe: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of amyloid protein aggregation is paramount. The phenomenon of cross-seeding, where pre-existing amyloid fibrils of one protein can induce the aggregation of another, is of particular interest due to its potential role in the pathogenesis of various neurodegenerative diseases. This guide provides a comparative overview of the self-assembling properties of the dipeptide Isoleucine-Phenylalanine (Ile-Phe) and explores its theoretical cross-seeding potential with other key amyloid proteins, supported by established experimental protocols.

Comparative Analysis of Amyloid Aggregation

The propensity of a protein to aggregate and the ability of its fibrils to cross-seed other proteins are governed by factors such as primary sequence, structural homology of the amyloid core, and electrostatic interactions. Below is a comparative table summarizing the known aggregation and cross-seeding characteristics of this compound and other major amyloid proteins.

FeatureThis compoundAmyloid-beta (Aβ42)Tau (full-length)Alpha-Synuclein (α-Syn)
Primary Aggregation Forms fibrillar nanostructures and hydrogels.[1]Readily forms oligomers and amyloid fibrils.[2][3]Aggregation is typically induced by cofactors (e.g., heparin) or seeding.Can aggregate into oligomers and fibrils, a process accelerated by mutations or environmental factors.[4][5]
Kinetics of Self-Seeding Exhibits a nucleation-dependent polymerization pathway.Self-seeding significantly shortens the lag phase of aggregation.Self-seeding is a key feature of tau pathology propagation.Self-seeding accelerates fibril formation.
Known Cross-Seeding Behavior Data not available.Can cross-seed with tau and α-synuclein, though the efficiency is debated and may be unidirectional.Can be cross-seeded by Aβ.Can be cross-seeded by Aβ and can also accelerate the aggregation of other proteins.
Fibril Morphology Forms a network of fibrillar nanostructures.Polymorphic fibrils, typically 5-10 nm in width.Forms paired helical filaments (PHFs) and straight filaments.Forms fibrils that are typically 5-10 nm in width.

Experimental Protocols for Studying Cross-Seeding

To investigate the cross-seeding potential of this compound with other amyloid proteins, a series of well-established biophysical and imaging assays can be employed.

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring amyloid fibril formation in real-time. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

  • Preparation of Monomers: Dissolve the amyloid protein (e.g., Aβ42, tau, or α-synuclein) in an appropriate buffer (e.g., PBS, pH 7.4) to the desired final concentration. To ensure a monomeric starting state, pre-treatment steps such as filtration or size-exclusion chromatography may be necessary.

  • Preparation of Seeds: Prepare this compound fibrils by dissolving the dipeptide in an appropriate solvent (e.g., water or buffer) at a concentration known to promote self-assembly and allowing it to incubate. The resulting fibrils should be fragmented by sonication to create a larger number of seeding-competent ends.

  • Assay Setup: In a 96-well black, clear-bottom plate, combine the monomeric protein solution with a Thioflavin T working solution (final concentration typically 10-25 µM).

  • Seeding: To the appropriate wells, add a small percentage (e.g., 1-5% w/w) of the prepared this compound fibril seeds. Control wells should include monomer alone (no seeds) and monomer with self-seeds (seeds of the same protein being assayed).

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a plate reader. Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals.

  • Data Analysis: Plot fluorescence intensity versus time. The lag time, elongation rate (slope of the growth phase), and final plateau fluorescence can be determined and compared between unseeded, self-seeded, and this compound-seeded conditions.

ThT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Monomer Monomeric Protein (Aβ, Tau, α-Syn) Plate 96-Well Plate Setup (Monomer + ThT) Monomer->Plate Seed This compound Fibril Seeds (Sonicated) Seed->Plate Add Seeds ThT Thioflavin T Working Solution ThT->Plate Incubate Incubate at 37°C with Shaking Plate->Incubate Measure Measure Fluorescence (Ex: 440nm, Em: 480nm) Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Kinetics Determine Kinetics (Lag Time, Rate) Plot->Kinetics TEM_Workflow cluster_sample Sample Preparation cluster_stain Staining cluster_image Imaging Aggregate Aggregated Protein Sample Grid Apply to TEM Grid Aggregate->Grid Wash Wash Grid Grid->Wash Stain Negative Stain (Uranyl Acetate) Wash->Stain Dry Air Dry Stain->Dry Visualize Visualize with TEM Dry->Visualize Analyze Analyze Fibril Morphology Visualize->Analyze Congo_Red_Workflow cluster_prep Sample Preparation cluster_staining Staining & Washing cluster_analysis Analysis A1 Air-dry Aggregated Protein on Slide B1 Apply Congo Red Staining Solution A1->B1 B2 Wash with Ethanol B1->B2 C1 Mount Coverslip B2->C1 C2 Observe under Polarized Light C1->C2 C3 Look for Apple-Green Birefringence C2->C3 Cross_Seeding_Logic Seed This compound Fibril (Seed) Interaction Interaction Seed->Interaction Monomer Monomeric Amyloid Protein (e.g., Aβ, Tau, α-Syn) Monomer->Interaction Acceleration Accelerated Aggregation Interaction->Acceleration Structural Compatibility Inhibition Inhibition of Aggregation Interaction->Inhibition Structural Incompatibility or Capping NoEffect No Effect Interaction->NoEffect Lack of Recognition

References

A Comparative Analysis of Aggregation Kinetics: Ile-Phe Dipeptide versus Amyloid Beta Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the aggregation kinetics of the simple dipeptide Isoleucine-Phenylalanine (Ile-Phe) and the well-studied Amyloid Beta (Aβ) peptide, a key player in Alzheimer's disease. Understanding the self-assembly mechanisms of these peptides, from a simple dipeptide to a complex polypeptide, offers valuable insights into the fundamental principles of amyloid formation and can inform the development of novel therapeutic strategies.

Executive Summary

Amyloid aggregation is a complex process characterized by a nucleation-dependent polymerization mechanism, often resulting in the formation of highly organized fibrillar structures. While both the this compound dipeptide and the amyloid beta peptide exhibit this behavior, their aggregation kinetics and the morphology of their resulting structures show significant differences. This guide presents a side-by-side comparison of their aggregation properties, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and kinetic parameters of this compound and Amyloid Beta aggregation.

Table 1: General Properties and Aggregation Characteristics

PropertyThis compound DipeptideAmyloid Beta (Aβ) Peptide
Molecular Weight ~264.3 g/mol ~4.5 kDa (for Aβ42)
Sequence Isoleucine-Phenylalanine39-43 amino acid residues
Native Structure Random coil in solutionIntrinsically disordered peptide
Aggregation Prone Regions Full short sequenceCentral hydrophobic cluster (CHC)
Driving Forces Hydrophobic and aromatic interactionsPrimarily hydrophobic interactions, hydrogen bonding
Resulting Structures Well-ordered, fibrillar, and elongated assemblies with minimal amorphous aggregates.[1]Fibrils, protofibrils, and oligomers, often with associated amorphous aggregates.[1]

Table 2: Comparison of Aggregation Kinetics

Kinetic ParameterThis compound DipeptideAmyloid Beta (Aβ) Peptide
Aggregation Assay Light Absorbance, TNS/ThT FluorescenceThioflavin T (ThT) Fluorescence, Light Scattering, TEM
Concentration Dependence Sigmoidal dependence, with a critical concentration for assembly around 1.1% (w/v).[1]Aggregation is highly concentration-dependent.
Lag Phase Present, characteristic of nucleated polymerization.[1]A distinct lag phase is observed, which is dependent on concentration and other conditions.[2]
Elongation Rate Not explicitly quantified in the provided literature.Well-characterized and dependent on monomer concentration.
Seeding Not explicitly detailed in the provided literature.Seeding with pre-formed fibrils can eliminate the lag phase.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of peptide aggregation. Below are protocols for two key experimental techniques.

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the formation of amyloid fibrils in real-time.

  • Preparation of Reagents:

    • Prepare a stock solution of the peptide (e.g., Aβ42) by dissolving it in an appropriate solvent (e.g., 100% hexafluoroisopropanol), followed by lyophilization to ensure a monomeric state.

    • Resuspend the lyophilized peptide in a suitable buffer (e.g., 20 mM sodium phosphate, 0.2 mM EDTA, pH 8.0) to the desired concentration.

    • Prepare a stock solution of Thioflavin T (ThT) in the same buffer.

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, mix the peptide solution with the ThT solution to final concentrations (e.g., 25 µM peptide and 20 µM ThT).

    • Include control wells containing only the buffer and ThT to measure background fluorescence.

  • Data Acquisition:

    • Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C).

    • Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.

    • Incorporate shaking between reads to promote aggregation and ensure homogeneity.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity against time to obtain a sigmoidal aggregation curve.

    • From this curve, kinetic parameters such as the lag time (t_lag) and the apparent growth rate (k_app) can be determined.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the final aggregated structures.

  • Sample Preparation:

    • Take an aliquot of the peptide solution after the aggregation assay has reached a plateau.

    • Place a small volume (e.g., 5-10 µL) of the sample onto a carbon-coated copper grid for a few minutes.

  • Negative Staining:

    • Wick off the excess sample with filter paper.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

    • Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope.

    • Acquire images at different magnifications to observe the overall morphology and fine structure of the fibrils.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying peptide aggregation and the hierarchical self-assembly process.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis & Visualization Monomer Monomeric Peptide (this compound or Amyloid Beta) Incubation Incubation at 37°C with shaking Monomer->Incubation Buffer Buffer Solution (e.g., Phosphate Buffer) Buffer->Incubation ThT Thioflavin T (ThT) Stock Solution ThT->Incubation Fluorescence Fluorescence Reading (Ex: 440nm, Em: 485nm) Incubation->Fluorescence Real-time monitoring TEM_prep Sample Preparation for TEM (Negative Staining) Incubation->TEM_prep Endpoint analysis Kinetics Kinetic Curve Analysis (Lag time, Elongation rate) Fluorescence->Kinetics TEM_imaging TEM Imaging TEM_prep->TEM_imaging Morphology Fibril Morphology Analysis TEM_imaging->Morphology

Caption: Experimental workflow for studying peptide aggregation kinetics and morphology.

Self_Assembly_Comparison cluster_IF This compound Dipeptide Self-Assembly cluster_Abeta Amyloid Beta Self-Assembly IF_Monomer This compound Monomers IF_Nuclei Nuclei IF_Monomer->IF_Nuclei Nucleation (Lag Phase) IF_Fibrils Well-ordered Fibrils IF_Nuclei->IF_Fibrils Elongation Abeta_Monomer Aβ Monomers Abeta_Oligomers Soluble Oligomers Abeta_Monomer->Abeta_Oligomers Primary Nucleation Abeta_Protofibrils Protofibrils Abeta_Monomer->Abeta_Protofibrils Secondary Nucleation (on fibril surface) Abeta_Oligomers->Abeta_Protofibrils Elongation & Conversion Abeta_Fibrils Mature Fibrils Abeta_Protofibrils->Abeta_Fibrils Maturation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and cytotoxic properties of the self-assembling dipeptide Isoleucine-Phenylalanine (Ile-Phe) fibrils and well-characterized disease-related amyloid fibrils, including Amyloid-beta (Aβ), alpha-synuclein (α-syn), and Islet Amyloid Polypeptide (IAPP). This comparison aims to illuminate the fundamental similarities that designate this compound as a valuable model system for studying the basic principles of amyloid formation and for the preliminary screening of potential therapeutic agents.

Data Presentation: Structural and Cytotoxic Comparison

The following table summarizes key quantitative data comparing the structural and functional properties of this compound fibrils with those of Aβ, α-syn, and IAPP. It is important to note that many of these parameters can vary depending on the specific polymorph of the fibril and the experimental conditions.

ParameterThis compound FibrilsAmyloid-beta (Aβ) FibrilsAlpha-synuclein (α-syn) FibrilsIslet Amyloid Polypeptide (IAPP) Fibrils
Core Structure Cross-β sheetCross-β sheetCross-β sheetCross-β sheet
β-Sheet Content High (Qualitative)~40-50%~50-70%High (Qualitative)
Fibril Diameter ~55 nm[1]5-10 nm[2]7-10 nm5-10 nm
Helical Pitch Not reportedVariable (polymorphic)Variable (polymorphic)Variable (polymorphic)
Young's Modulus Not reported2-10 GPa1-5 GPa3.3 ± 0.4 GPa (Insulin)[3][4]
Cytotoxicity Inferred (Phenylalanine fibrils are cytotoxic)[5]YesYesYes

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the characterization and comparison of amyloid fibrils.

Fibril Formation

Objective: To induce the self-assembly of peptides into amyloid fibrils in a controlled in vitro setting.

Protocol:

  • Peptide Preparation: Synthesize or procure high-purity this compound, Aβ, α-syn, or IAPP peptides.

  • Solubilization: Dissolve the peptide in a suitable solvent, such as hexafluoroisopropanol (HFIP), to ensure a monomeric state and remove any pre-existing aggregates. Lyophilize the peptide solution to obtain a dry powder.

  • Reconstitution: Reconstitute the lyophilized peptide in an appropriate buffer to the desired final concentration. For this compound, this can be an aqueous solution, while for disease-related amyloids, buffers such as phosphate-buffered saline (PBS) at a specific pH are often used.

  • Incubation: Incubate the peptide solution under conditions known to promote fibrillization. This typically involves incubation at 37°C with constant agitation (e.g., shaking or stirring) for a period ranging from hours to days.

  • Monitoring: The progress of fibril formation can be monitored using the Thioflavin T (ThT) assay.

Thioflavin T (ThT) Assay

Objective: To quantify the formation of amyloid fibrils based on the fluorescence enhancement of ThT upon binding to β-sheet structures.

Protocol:

  • ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS) and filter it through a 0.22 µm filter. Store the stock solution protected from light.

  • Working Solution: Dilute the ThT stock solution to a final working concentration (e.g., 20 µM) in the assay buffer.

  • Assay: In a 96-well black plate, add a small aliquot of the fibril solution to the ThT working solution.

  • Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482 nm.

  • Data Analysis: An increase in fluorescence intensity compared to a control of monomeric peptide in ThT solution indicates the presence of amyloid fibrils.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of the formed amyloid fibrils.

Protocol:

  • Grid Preparation: Place a drop of the fibril-containing solution onto a carbon-coated copper TEM grid for a few minutes.

  • Washing: Wick off the excess solution using filter paper and wash the grid with a drop of distilled water.

  • Negative Staining: Apply a drop of a negative staining agent, such as 2% uranyl acetate, to the grid for 1-2 minutes.

  • Drying: Wick off the excess stain and allow the grid to air dry completely.

  • Imaging: Visualize the fibrils using a transmission electron microscope at an appropriate magnification.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effects of amyloid fibrils on cultured cells.

Protocol:

  • Cell Culture: Plate neuronal or other suitable cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Treatment: Treat the cells with different concentrations of the prepared amyloid fibrils for a specified period (e.g., 24-48 hours). Include a vehicle control (buffer only).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: A decrease in absorbance in the fibril-treated wells compared to the control indicates a reduction in cell viability.

Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and workflows relevant to the study of amyloid fibrils.

G cluster_amyloid Amyloid Fibril Formation & Characterization cluster_assays Characterization Assays Monomers Monomeric Peptides (this compound, Aβ, α-syn, IAPP) Oligomers Soluble Oligomers Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Mature Fibrils Protofibrils->Fibrils ThT ThT Assay (β-sheet content) Fibrils->ThT TEM TEM (Morphology) Fibrils->TEM AFM AFM (Mechanical Properties) Fibrils->AFM CD Circular Dichroism (Secondary Structure) Fibrils->CD

Figure 1: Experimental workflow for amyloid fibril formation and characterization.

G cluster_comparison Structural Hierarchy of Amyloid Fibrils cluster_common Common Structural Features IlePhe This compound Fibril (Model System) CrossBeta Cross-β Structure IlePhe->CrossBeta BetaSheet High β-sheet Content IlePhe->BetaSheet Fibrillar Fibrillar Morphology IlePhe->Fibrillar DiseaseAmyloid Disease-Related Amyloids (Aβ, α-syn, IAPP) DiseaseAmyloid->CrossBeta DiseaseAmyloid->BetaSheet DiseaseAmyloid->Fibrillar

Figure 2: Logical relationship of shared structural features.

G cluster_pathway Generalized Cellular Response to Amyloid Fibril Toxicity AmyloidFibrils Amyloid Fibrils (e.g., Aβ, α-syn, IAPP) CellularStress Cellular Stress Response AmyloidFibrils->CellularStress OxidativeStress Oxidative Stress CellularStress->OxidativeStress Neuroinflammation Neuroinflammation (in CNS) CellularStress->Neuroinflammation Apoptosis Apoptosis OxidativeStress->Apoptosis Neuroinflammation->Apoptosis

Figure 3: A simplified signaling pathway of amyloid-induced cellular stress.

References

Assessing the Biocompatibility of Ile-Phe Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biocompatibility of Isoleucine-Phenylalanine (Ile-Phe) hydrogels. Given the limited direct experimental data on this compound hydrogels, this guide draws comparisons with closely related self-assembling dipeptide hydrogels, particularly those containing phenylalanine, and other commonly used hydrogel systems. The information presented is intended to guide researchers in designing and evaluating the biocompatibility of these promising biomaterials.

Executive Summary

Self-assembling peptide hydrogels, including those formed from the dipeptide Isoleucine-Phenylalanine (this compound), are gaining significant attention for applications in drug delivery and tissue engineering. Their inherent biocompatibility, biodegradability, and similarity to the native extracellular matrix make them attractive candidates for in vivo applications. This guide provides an overview of the expected biocompatibility of this compound hydrogels by comparing them with other well-characterized hydrogel systems. The assessment is based on standard in vitro and in vivo biocompatibility assays.

Comparative Analysis of Hydrogel Biocompatibility

The biocompatibility of a hydrogel is a critical determinant of its success in biomedical applications. Key parameters for assessment include cytotoxicity, cell viability, inflammatory response, and fibrous capsule formation upon implantation. The following tables summarize the expected performance of this compound hydrogels in comparison to alternative hydrogel systems based on available literature for similar peptide-based materials.

Table 1: In Vitro Biocompatibility Comparison

ParameterThis compound Hydrogels (Expected)Phenylalanine-Derivative HydrogelsPoly(ethylene glycol) (PEG) HydrogelsChitosan Hydrogels
Cell Viability High (>90%)High (>95%)High (>90%)High (>80%)
Cytotoxicity LowLowLowLow to Moderate
Cell Adhesion & Proliferation SupportedSupportedLimited (unless modified)Supported

Table 2: In Vivo Biocompatibility Comparison

ParameterThis compound Hydrogels (Expected)Phenylalanine-Derivative HydrogelsPoly(ethylene glycol) (PEG) HydrogelsChitosan Hydrogels
Inflammatory Response Mild and transientMildMildMild to Moderate
Fibrous Capsule Formation MinimalMinimalMinimal to ModerateModerate
Biodegradability Biodegradable (enzymatic)BiodegradableNon-biodegradable (unless modified)Biodegradable (enzymatic)
Immunogenicity LowLowLowLow to Moderate

Experimental Protocols for Biocompatibility Assessment

Detailed methodologies are crucial for the accurate and reproducible assessment of hydrogel biocompatibility. Below are standard protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Hydrogel Preparation: Prepare this compound hydrogels in a 96-well plate by dissolving the dipeptide in a suitable sterile solvent (e.g., cell culture medium) and allowing it to self-assemble.

  • Cell Seeding: Seed a cell line of interest (e.g., L929 fibroblasts or NIH 3T3) on top of or within the hydrogels at a density of 1 x 10^4 cells/well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24, 48, and 72 hours.

  • MTT Addition: After each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the control group (cells cultured in the absence of the hydrogel).

In Vitro Cell Viability Assay (Live/Dead Staining)

This assay visually distinguishes live from dead cells using fluorescent dyes.

Protocol:

  • Hydrogel and Cell Culture: Prepare cell-laden hydrogels as described for the MTT assay.

  • Staining: After the desired incubation period, wash the hydrogels with PBS and incubate with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for 30-45 minutes at room temperature.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

  • Quantification: Quantify the percentage of live and dead cells by counting cells in multiple random fields of view.

In Vivo Implantation Study

Subcutaneous implantation in a rodent model is a common method to assess the in vivo inflammatory response and fibrous capsule formation.

Protocol:

  • Hydrogel Sterilization: Sterilize the pre-formed this compound hydrogels using a suitable method that does not compromise their structure (e.g., UV irradiation or sterile filtration of the peptide solution before gelation).

  • Animal Model: Use adult male mice or rats (e.g., C57BL/6 or Sprague-Dawley).

  • Implantation: Anesthetize the animal and make a small incision on the dorsal side. Create a subcutaneous pocket and insert the sterile hydrogel. Suture the incision.

  • Post-operative Care: Monitor the animals for any signs of distress and provide appropriate post-operative care.

  • Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the hydrogel and surrounding tissue.

  • Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining and Analysis: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to evaluate the inflammatory cell infiltrate and Masson's Trichrome to assess collagen deposition and fibrous capsule thickness.

Visualization of Key Biological Pathways and Workflows

Understanding the molecular pathways involved in the host response to biomaterials is crucial for designing biocompatible hydrogels. The following diagrams illustrate key signaling pathways and experimental workflows.

Experimental_Workflow_In_Vitro cluster_prep Hydrogel Preparation cluster_culture Cell Culture & Exposure cluster_assays Biocompatibility Assays cluster_analysis Data Analysis prep_hydrogel Prepare this compound Hydrogel sterilize Sterilize (e.g., UV) prep_hydrogel->sterilize seed_cells Seed Cells on/in Hydrogel sterilize->seed_cells incubate Incubate (24, 48, 72h) seed_cells->incubate mtt_assay MTT Assay incubate->mtt_assay live_dead Live/Dead Staining incubate->live_dead measure_absorbance Measure Absorbance mtt_assay->measure_absorbance fluorescence_microscopy Fluorescence Microscopy live_dead->fluorescence_microscopy quantify_viability Quantify Cell Viability (%) measure_absorbance->quantify_viability fluorescence_microscopy->quantify_viability

In Vitro Biocompatibility Assessment Workflow.

Experimental_Workflow_In_Vivo cluster_implant Implantation cluster_explant Explantation & Processing cluster_analysis Histological Analysis cluster_evaluation Evaluation sterilize_hydrogel Sterilize this compound Hydrogel implant_subq Subcutaneous Implantation (Mouse) sterilize_hydrogel->implant_subq explant Explant Hydrogel & Surrounding Tissue implant_subq->explant 1, 4, 12 weeks fix_process Fixation & Paraffin Embedding explant->fix_process he_stain H&E Staining fix_process->he_stain mt_stain Masson's Trichrome fix_process->mt_stain eval_inflammation Assess Inflammatory Cell Infiltrate he_stain->eval_inflammation eval_capsule Measure Fibrous Capsule Thickness mt_stain->eval_capsule

In Vivo Biocompatibility Assessment Workflow.

TNF_alpha_signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK Activates RIP1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Simplified TNF-α Signaling Pathway.

IL1b_signaling IL1b IL-1β IL1R IL-1R1 IL1b->IL1R Binds MyD88 MyD88 IL1R->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Inflammatory_Response Inflammatory Response Genes Nucleus->Inflammatory_Response

Simplified IL-1β Signaling Pathway.

TGFb_signaling_fibrosis TGFb TGF-β TGFbR TGF-β Receptor (I & II) TGFb->TGFbR Binds Fibroblast Fibroblast TGFb->Fibroblast Activates Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Binds Smad_complex Smad2/3-Smad4 Complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Fibrosis_Genes Fibrosis-related Gene Expression (e.g., Collagen) Nucleus->Fibrosis_Genes Induces ECM_deposition ECM Deposition Fibrosis_Genes->ECM_deposition Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Myofibroblast->ECM_deposition

Simplified TGF-β Signaling in Fibrosis.

Conclusion

Based on the available evidence from similar self-assembling peptide hydrogels, this compound hydrogels are expected to exhibit excellent biocompatibility, characterized by low cytotoxicity, high cell viability, and a minimal in vivo inflammatory response. Their biodegradability into natural amino acids further enhances their safety profile. However, it is imperative that direct experimental validation of the biocompatibility of specific this compound hydrogel formulations be conducted to ensure their suitability for any given biomedical application. The protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

Ile-Phe Dipeptide: A Streamlined Screening Model for Amyloid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the search for effective amyloid inhibitors is a critical frontier in combating neurodegenerative diseases. The Ile-Phe dipeptide, a core recognition motif of the amyloid-beta (Aβ) peptide, offers a simplified yet relevant model for high-throughput screening of potential therapeutic compounds. This guide provides a comprehensive comparison of the this compound screening model with other alternatives, supported by experimental data and detailed protocols.

The self-assembly of the diphenylalanine motif, particularly this compound (IF), into fibrillar nanostructures that mimic the characteristics of amyloid fibrils provides a powerful tool for preliminary inhibitor screening.[1][2] This minimalist model allows for rapid and cost-effective assessment of a compound's potential to interfere with the fundamental processes of amyloid aggregation.

Comparative Analysis of Screening Models

The this compound model presents several advantages over traditional screening models that utilize full-length amyloid-beta peptides (e.g., Aβ40/42). Its primary benefits lie in its simplicity, reproducibility, and cost-effectiveness. However, it is essential to acknowledge its limitations as a reductionist model.

FeatureThis compound Dipeptide ModelFull-Length Aβ Peptide Models (Aβ40/42)Other Simplified Models (e.g., KLVFF)
Complexity & Cost LowHighModerate
Reproducibility HighModerate to LowModerate
Throughput HighLowModerate
Physiological Relevance Represents core recognition motifHighRepresents a key aggregation-prone region
Information Yield Initial screening for anti-aggregation potentialDetailed mechanistic insights, toxicity studiesInsights into inhibition of specific aggregation steps

While the this compound model is an excellent primary screening tool, promising candidates should be further validated using full-length Aβ peptide assays to confirm their efficacy and elucidate their mechanism of action in a more physiologically relevant context.

Performance of Amyloid Inhibitors: A Comparative Overview

A key study demonstrated a strong correlation between the inhibitory effects of various compounds on diphenylalanine (a close analog of this compound) aggregation and their known effects on Aβ peptide aggregation.[2][3] This supports the validity of using this simplified model for initial screening.

Below is a summary of the effects of different classes of inhibitors on both diphenylalanine/Ile-Phe and Aβ models. It is important to note that direct comparative IC50 values from the same studies are not always available in the literature, highlighting an area for future research.

Table 1: Comparative Effects of Polyphenol Inhibitors

InhibitorEffect on Diphenylalanine/Ile-Phe AggregationEffect on Aβ AggregationReported IC50 on Aβ42
Rosmarinic Acid Potent inhibitor and destabilizer of pre-formed fibrils.[3]Inhibits oligomerization and fibril formation.Not consistently reported
Curcumin Inhibits aggregation.Inhibits aggregation, but can interfere with ThT assay. IC50 reported as high as 361.11 ± 38.91 μM for oligomer-specific inhibition.~0.8-1.0 µM (for Aβ oligomers)
Tannic Acid Known inhibitor.Potent inhibitor of Aβ42 aggregation.~25-50 µM

Table 2: Comparative Effects of Peptide-Based Inhibitors

InhibitorEffect on Diphenylalanine/Ile-Phe AggregationEffect on Aβ AggregationReported IC50 on Aβ42
KLVFF-based peptides Not extensively studied.Can inhibit or in some contexts enhance fibrillogenesis. Designed D-amino acid versions show inhibitory effects.Varies with design
Designed D-amino acid peptides Not extensively studied.Can effectively inhibit Aβ aggregation and reduce toxicity.Varies with design

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the implementation of the this compound screening model.

Thioflavin T (ThT) Fluorescence Assay for this compound Aggregation

This assay is a widely used method to quantify the formation of amyloid fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

  • This compound dipeptide

  • 100 mM Phosphate Buffered Saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Test inhibitor compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). The final concentration in the assay will typically be in the millimolar range.

  • Prepare working solutions of your test inhibitors at various concentrations.

  • In each well of the 96-well plate, combine the this compound solution, the test inhibitor (or vehicle control), and ThT solution to the desired final concentrations. A typical final ThT concentration is 10-25 µM.

  • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubate the plate at 37°C. For kinetic assays, take fluorescence readings at regular intervals (e.g., every 15-30 minutes) with intermittent shaking. For endpoint assays, incubate for a set period (e.g., 24-48 hours) before a final fluorescence reading.

  • Plot fluorescence intensity against time or inhibitor concentration to determine the extent of inhibition. The IC50 value can be calculated from the dose-response curve.

Turbidity Assay for this compound Aggregation

This method measures the light scattering caused by the formation of large aggregates and provides a simple, label-free way to monitor aggregation kinetics.

Materials:

  • This compound dipeptide

  • 100 mM Phosphate Buffered Saline (PBS), pH 7.4

  • Test inhibitor compounds

  • 96-well clear microplates

  • Spectrophotometer or plate reader capable of measuring absorbance at a wavelength where the components do not absorb (e.g., 360-405 nm).

Protocol:

  • Prepare solutions of this compound and test inhibitors as described for the ThT assay.

  • In a clear 96-well plate, mix the this compound solution with the test inhibitor or vehicle control.

  • Incubate the plate at 37°C.

  • Measure the absorbance (optical density) at the chosen wavelength at regular time intervals for a kinetic study, or at a single endpoint.

  • An increase in absorbance indicates an increase in aggregation. Plot absorbance against time or inhibitor concentration to assess the inhibitory effect.

Transmission Electron Microscopy (TEM) of this compound Fibrils

TEM provides direct visualization of the morphology of the aggregates, confirming the presence of fibrillar structures and observing any changes induced by inhibitors.

Materials:

  • Aggregated this compound sample (from ThT or turbidity assay)

  • Carbon-coated copper TEM grids

  • Negative staining solution (e.g., 2% uranyl acetate in water)

  • Filter paper

  • Transmission Electron Microscope

Protocol:

  • Place a 5-10 µL drop of the aggregated this compound suspension onto a carbon-coated TEM grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Blot off the excess liquid using the edge of a piece of filter paper.

  • Apply a drop of the negative staining solution to the grid for 30-60 seconds.

  • Blot off the excess stain.

  • Allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope. Look for the characteristic long, unbranched fibrillar structures of amyloid-like aggregates.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of the this compound screening model.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis IlePhe This compound Stock Mix Mix Components IlePhe->Mix Inhibitor Inhibitor Stock Inhibitor->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate (37°C) Mix->Incubate ThT ThT Fluorescence Incubate->ThT Turbidity Turbidity Measurement Incubate->Turbidity TEM TEM Imaging Incubate->TEM

Fig. 1: Experimental workflow for screening amyloid inhibitors using the this compound model.

Logical_Relationship cluster_model Screening Models cluster_advantages Advantages cluster_disadvantages Disadvantages IlePhe This compound Dipeptide Cost Low Cost IlePhe->Cost Speed High Throughput IlePhe->Speed Reproducibility High Reproducibility IlePhe->Reproducibility Relevance Lower Physiological Relevance IlePhe->Relevance Mechanism Limited Mechanistic Insight IlePhe->Mechanism Abeta Full-Length Aβ Abeta->Cost Abeta->Speed Abeta->Relevance Abeta->Mechanism Other Other Simplified Models

Fig. 2: Logical relationship of the this compound model's advantages and disadvantages.

Conclusion

The this compound dipeptide serves as a valuable and efficient primary screening model for the identification of potential amyloid inhibitors. Its simplicity and reproducibility allow for the rapid assessment of large compound libraries. While it does not fully recapitulate the complexity of amyloid-beta aggregation in vivo, it provides a strong foundation for identifying promising candidates that can then be subjected to more rigorous testing in full-length peptide and cell-based models. By integrating the this compound model into a comprehensive screening cascade, researchers can accelerate the discovery of novel therapeutics for Alzheimer's disease and other amyloid-related disorders.

References

A Comparative Guide to the In Vivo Stability and Clearance of Isoleucine-Phenylalanine (Ile-Phe) Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo stability and clearance of hydrogels derived from the self-assembly of Isoleucine-Phenylalanine (Ile-Phe) dipeptides. While direct in vivo comparative data for this compound hydrogels is limited, this document synthesizes available information on similar short peptide hydrogels and contrasts their expected performance with well-established alternatives such as Poly(ethylene glycol) (PEG) and gelatin-based hydrogels. The information is intended to guide researchers in selecting appropriate hydrogel systems for in vivo applications, particularly in the fields of drug delivery and tissue engineering.

Introduction to Self-Assembling Peptide Hydrogels

Self-assembling peptides, particularly short sequences like dipeptides, are gaining significant attention as building blocks for hydrogel biomaterials. Their appeal lies in their biocompatibility, biodegradability into natural amino acids, and the ability to form nanofibrous networks that mimic the extracellular matrix. The this compound dipeptide, an analog of the amyloid beta-peptide's core recognition motif, has been shown to self-assemble in aqueous solutions to form transparent, thermoreversible hydrogels composed of fibrillar nanostructures[1][2]. These hydrogels have potential applications in various biomedical fields due to their inherent biocompatibility and tunable properties[3][4][5].

In Vivo Stability: A Comparative Perspective

The in vivo stability of a hydrogel is a critical parameter that dictates its residence time at the site of injection and, consequently, the duration of its therapeutic effect. Stability is influenced by the hydrogel's intrinsic properties and its interaction with the biological environment.

This compound Hydrogels and Other Peptide-Based Systems

Direct in vivo stability data for this compound hydrogels is not extensively documented in the literature. However, based on studies of other self-assembling peptide hydrogels, their in vivo persistence is largely governed by the strength of non-covalent interactions (hydrogen bonding, hydrophobic interactions, and π-π stacking) and their susceptibility to enzymatic degradation. The stability of these hydrogels can be modulated by modifying the peptide sequence, for instance, by incorporating unnatural amino acids or by fluorination, which has been shown to significantly increase in vivo residence time. For hydrogels formed from short peptides, the degradation products are individual amino acids, which are readily metabolized by the body, suggesting excellent biocompatibility.

Poly(ethylene glycol) (PEG) Hydrogels

PEG hydrogels are a widely used synthetic alternative, known for their biocompatibility and tunable degradation profiles. The in vivo degradation of PEG hydrogels is primarily dictated by the type of crosslinker used. For instance, PEG-diacrylate (PEGDA) hydrogels degrade via hydrolysis of the acrylate ester linkages, a process that can be slow, lasting from weeks to months. The degradation rate can be tailored by altering the molecular weight of the PEG chains and the crosslinking density. It has been demonstrated that the primary in vivo degradation mechanism for PEGDA is hydrolysis, rather than oxidation.

Gelatin Hydrogels

Gelatin, a natural polymer derived from collagen, forms hydrogels that are biodegradable and biocompatible. Their in vivo degradation is primarily mediated by enzymatic activity, particularly matrix metalloproteinases (MMPs). The degradation rate of gelatin hydrogels can be controlled by the extent of crosslinking; a higher crosslinking density results in slower degradation. Studies have shown that the in vivo degradability of gelatin hydrogels correlates well with their number of cross-links.

Table 1: Comparative Overview of In Vivo Stability of Different Hydrogel Systems

Hydrogel TypePrimary In Vivo Degradation MechanismTypical In Vivo Residence TimeKey Modulating Factors
This compound Hydrogel (Expected) Enzymatic degradation (proteases) and dissociation of self-assembled fibers.Days to weeks (highly dependent on sequence and modifications).Peptide sequence, N/C-terminal modifications, crosslinking, and host enzyme levels.
Other Self-Assembling Peptides Enzymatic degradation (e.g., MMP-13) and dissociation.Days to several weeks.Peptide sequence, secondary structure (β-sheet content), and presence of enzyme cleavage sites.
PEG Hydrogels (PEGDA) Hydrolysis of ester linkages.Weeks to months.Polymer molecular weight, crosslinking density, and pH of the local environment.
Gelatin Hydrogels Enzymatic degradation (MMPs).Days to weeks.Source of gelatin, crosslinking agent and density.

In Vivo Clearance Mechanisms

The clearance of hydrogel degradation products from the body is a crucial aspect of their biocompatibility. The pathway of clearance is largely dependent on the size and chemical nature of the degradation products.

This compound Hydrogels and Other Peptide-Based Systems

For self-assembling peptide hydrogels like those from this compound, degradation results in the release of the constituent dipeptides and amino acids. These small, natural molecules are expected to be cleared primarily through renal filtration and subsequently metabolized or excreted in the urine. The clearance of intact peptide fragments would also likely occur via the kidneys, a common pathway for small peptides. Phagocytic cells, such as macrophages, may also play a role in clearing hydrogel fragments from the implantation site.

Poly(ethylene glycol) (PEG) Hydrogels

The clearance of PEG hydrogels depends on the molecular weight of the PEG chains released upon degradation. PEG chains below the renal filtration threshold (typically < 30-50 kDa) are cleared by the kidneys. Larger PEG fragments may be cleared more slowly through the reticuloendothelial system (RES) or may persist in tissues for longer periods.

Gelatin Hydrogels

Degradation of gelatin hydrogels yields peptides and amino acids, which are readily metabolized and cleared through normal physiological pathways. Similar to this compound hydrogels, the degradation products are considered non-toxic and are efficiently cleared from the body.

Table 2: Comparison of In Vivo Clearance Pathways

Hydrogel TypePrimary Degradation ProductsMain Clearance Pathway(s)
This compound Hydrogel (Expected) Isoleucine, Phenylalanine, this compound dipeptidesRenal filtration, cellular metabolism.
Other Self-Assembling Peptides Amino acids and short peptides.Renal clearance, cellular uptake and metabolism.
PEG Hydrogels PEG chains of varying molecular weights.Renal filtration (for smaller chains), RES uptake (for larger chains).
Gelatin Hydrogels Peptides and amino acids.Cellular metabolism, renal clearance.

Experimental Protocols

To evaluate the in vivo stability and clearance of hydrogels, a series of standardized experimental protocols are typically employed. Below are outlines of key methodologies.

In Vivo Hydrogel Degradation Assessment

Objective: To monitor the degradation rate and changes in volume/mass of the hydrogel implant over time.

Workflow:

cluster_prep Preparation cluster_implant Implantation cluster_monitor Monitoring cluster_analysis Data Analysis A Hydrogel Formulation (e.g., this compound solution) B Optional: Incorporation of Imaging Contrast Agent (e.g., fluorescent dye, MRI contrast agent) A->B C Subcutaneous Injection/ Implantation in Animal Model (e.g., mouse, rat) B->C D In Vivo Imaging at Pre-defined Time Points (e.g., MRI, Fluorescence Imaging) C->D E Ex Vivo Analysis: Explant hydrogel and measure remaining mass/volume C->E F Quantify Hydrogel Volume/ Signal Intensity Over Time D->F E->F G Histological Analysis of Surrounding Tissue E->G cluster_tissue Tissue & Blood Collection cluster_analysis Analysis A Subcutaneous Implantation of Hydrogel in Animal Model B Explant Hydrogel and Surrounding Tissue at Different Time Points A->B C Collect Blood Samples A->C D Histological Evaluation (H&E, IHC) of Surrounding Tissue for Inflammation & Fibrosis B->D E Immunohistochemistry (IHC) for Immune Cell Markers (e.g., CD68 for macrophages) B->E F Blood Analysis (e.g., CBC, cytokine levels) C->F cluster_implant Implantation cluster_fbr Foreign Body Response cluster_degradation Hydrogel Degradation A Hydrogel Implant B Protein Adsorption on Hydrogel Surface A->B H Hydrolytic Degradation A->H C Macrophage Recruitment & Adhesion B->C D Frustrated Phagocytosis & Foreign Body Giant Cell (FBGC) Formation C->D E Release of Inflammatory Mediators & ROS D->E G Enzymatic Degradation (e.g., proteases, MMPs) D->G F Fibrous Capsule Formation E->F E->G I Oxidative Degradation E->I

References

Unraveling the Energetics of Dipeptide Self-Assembly: A Comparative Thermodynamic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate forces that govern the spontaneous self-assembly of dipeptides into ordered nanostructures is paramount for the rational design of novel biomaterials and therapeutics. This guide provides a comparative analysis of the thermodynamic principles underpinning the self-assembly of aromatic dipeptides, supported by experimental data and detailed methodologies.

The self-assembly of dipeptides is a thermodynamically driven process, governed by a delicate interplay of non-covalent interactions.[1][2][3] These interactions, including hydrogen bonding, π-π stacking, electrostatic forces, and hydrophobic effects, collectively determine the spontaneity and stability of the resulting supramolecular structures.[3] The overall free energy change (ΔG) of the self-assembly process dictates whether it will occur spontaneously (ΔG < 0). This free energy is composed of two key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS), related by the equation ΔG = ΔH - TΔS.

An examination of the thermodynamic parameters for the self-assembly of different aromatic dipeptides reveals the nuanced contributions of their molecular structures to the overall process. While a comprehensive dataset under identical experimental conditions is challenging to compile from existing literature, the following tables summarize available data for diphenylalanine (FF), a widely studied dipeptide, and provide a qualitative comparison with other aromatic dipeptides.

Comparative Thermodynamic Data

Table 1: Thermodynamic Parameters for Diphenylalanine (FF) Self-Assembly

ParameterValueExperimental ConditionsKey Observations
ΔG (Gibbs Free Energy) NegativeAqueous solution, pH ~7Indicates a spontaneous self-assembly process.
ΔH (Enthalpy) NegativeVaries with temperature and solventThe negative value suggests that the formation of non-covalent bonds (e.g., hydrogen bonds, π-π stacking) is an exothermic process, releasing heat and stabilizing the assembly.
ΔS (Entropy) Can be positive or negativeVaries with temperature and solventThe sign of the entropy change depends on the balance between the loss of conformational freedom of the dipeptide monomers and the gain in entropy from the release of ordered water molecules from the hydrophobic surfaces of the peptides upon assembly.

Note: Specific numerical values are highly dependent on experimental conditions such as temperature, pH, concentration, and solvent composition. The data presented here are generalized from multiple sources.

Table 2: Qualitative Comparison of Thermodynamic Drivers for Aromatic Dipeptide Self-Assembly

DipeptideKey Structural FeatureDominant Driving ForcesExpected Thermodynamic Signature
Diphenylalanine (FF) Two phenyl groupsStrong π-π stacking and hydrophobic interactions.Typically enthalpy-driven (favorable ΔH from stacking) and can be entropy-driven (favorable ΔS from hydrophobic effect).
Di-tyrosine (YY) Two phenol groupsHydrogen bonding (from hydroxyl groups), π-π stacking, and hydrophobic interactions.Likely to have a more negative (more favorable) enthalpic contribution compared to FF due to the additional hydrogen bonding capacity.
Phenylalanine-Tyrosine (FY) One phenyl and one phenol groupA combination of π-π stacking, hydrogen bonding, and hydrophobic interactions.Thermodynamic parameters are expected to be intermediate between FF and YY, reflecting the contributions of both residue types.

Experimental Protocols

The thermodynamic parameters of dipeptide self-assembly are primarily determined using calorimetric and spectroscopic techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the self-assembly process as a function of dipeptide concentration.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated solution of the dipeptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a sample cell containing the same buffer.

    • Degas both the dipeptide solution and the buffer to prevent bubble formation.

  • ITC Experiment:

    • Equilibrate the ITC instrument to the desired temperature.

    • Load the dipeptide solution into the injection syringe and the buffer into the sample cell.

    • Perform a series of injections of the dipeptide solution into the buffer-filled cell.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • Plotting the heat change against the molar ratio of the dipeptide allows for the determination of the enthalpy change (ΔH), the association constant (Kₐ), and the stoichiometry (n) of the self-assembly process.

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity of a dipeptide solution as a function of temperature, allowing for the determination of the melting temperature (Tₘ) and the enthalpy of the disassembly process.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the self-assembled dipeptide hydrogel or suspension at a known concentration in a suitable buffer.

    • Prepare a reference sample containing only the buffer.

  • DSC Experiment:

    • Load the dipeptide sample and the reference buffer into the DSC sample and reference pans, respectively.

    • Heat the samples at a constant rate over a defined temperature range.

    • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis:

    • The temperature at which the peak of the endothermic transition occurs is the melting temperature (Tₘ), representing the disassembly of the nanostructures.

    • The area under the peak corresponds to the enthalpy change (ΔH) of the disassembly process.

Visualizing the Thermodynamics of Self-Assembly

The following diagrams illustrate the key concepts in the thermodynamics of dipeptide self-assembly.

G Thermodynamic Driving Forces in Dipeptide Self-Assembly cluster_0 Dipeptide Monomers in Solution cluster_1 Self-Assembled Nanostructure cluster_2 Favorable Contributions to ΔG Monomer Disordered Monomers High Entropy Assembly Ordered Assembly Low Entropy Monomer->Assembly Self-Assembly ΔG < 0 Assembly->Monomer Disassembly ΔG > 0 Enthalpy Favorable Enthalpy (ΔH < 0) - H-Bonds - π-π Stacking - van der Waals Entropy Favorable Entropy (ΔS > 0) - Hydrophobic Effect (Release of Water) G Factors Influencing Dipeptide Self-Assembly Equilibrium cluster_0 Molecular Structure cluster_1 Environmental Factors Equilibrium Monomers <=> Assembly Aromaticity Aromatic Residues (π-π Stacking) Aromaticity->Equilibrium HBonding H-Bonding Groups (-OH, -NH2) HBonding->Equilibrium Hydrophobicity Hydrophobic Side Chains Hydrophobicity->Equilibrium Temperature Temperature Temperature->Equilibrium pH pH pH->Equilibrium Solvent Solvent Polarity Solvent->Equilibrium Concentration Concentration Concentration->Equilibrium

References

Differential Scanning Calorimetry of Dipeptide Phase Transitions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dipeptide Phase Transitions

Short peptides, particularly dipeptides, are known to self-assemble into higher-order structures such as nanotubes, nanofibers, and hydrogels.[1] This self-assembly is often a thermoreversible process, meaning the structures can be formed and dissolved by changing the temperature. The dipeptide Ile-Phe, for instance, is known to self-associate in aqueous solutions to form a transparent, thermoreversible gel composed of a network of fibrillar nanostructures.[2] Understanding the thermodynamics of these phase transitions is crucial for applications in drug delivery, biomaterials, and nanotechnology.

Differential Scanning Calorimetry (DSC) is a primary analytical technique for studying these thermal transitions.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermodynamic parameters such as the transition temperature (Tm), enthalpy change (ΔH), and heat capacity change (ΔCp).[3]

Comparative Analysis of Dipeptide Thermal Properties

While specific DSC thermograms and quantitative data for the phase transitions of this compound were not found in the surveyed literature, this section presents data for other relevant dipeptides to provide a comparative context for researchers. The self-assembly and resulting thermal properties of dipeptides are highly dependent on their amino acid sequence and the experimental conditions.

Table 1: Thermal Properties of Selected Dipeptides Determined by DSC

DipeptideTransition Temperature (Tm) (°C)Enthalpy (ΔH) (kJ/mol)NotesReference
L-Alanyl-L-Valine (AV) with water211~4Endothermic peak, suggested to be a phase change of the dipeptide.[4]
Valyl-Alanine (VA) with pyridineDecomposition Tmax ~143-Decomposition of the clathrate.
Diphenylalanine (FF)--Forms thermally stable nanotubes.
L-Phenylalanine (anhydrous)262.1, 276.8, 292.4-Three endothermic peaks corresponding to melting and decomposition.

Note: The data presented is from different studies with varying experimental conditions. Direct comparison should be made with caution.

The table above highlights the diversity in the thermal behavior of dipeptides. For example, the hydrated form of L-Alanyl-L-Valine shows a distinct endothermic phase transition, while others like Diphenylalanine form highly stable structures that decompose at high temperatures. The Valyl-Alanine clathrate with pyridine also shows its primary thermal event as decomposition. This variability underscores the importance of specific experimental investigation for each dipeptide of interest.

Experimental Protocol for DSC Analysis of Dipeptide Solutions

The following is a generalized protocol for analyzing the phase transitions of a dipeptide solution, such as this compound, using a differential scanning calorimeter.

1. Sample Preparation:

  • Dipeptide Solution: Prepare a solution of the dipeptide (e.g., this compound) in the desired buffer (e.g., phosphate-buffered saline, deionized water) to the target concentration. Concentrations can influence the transition temperature.

  • Reference Solution: Use the same buffer that the dipeptide is dissolved in as the reference.

  • Degassing: Thoroughly degas both the sample and reference solutions to prevent bubble formation during the scan.

2. DSC Instrument Setup:

  • Cell Loading: Carefully load the sample and reference solutions into their respective cells in the DSC instrument.

  • Instrument Parameters:

    • Temperature Range: Set a temperature range that brackets the expected transition. For a novel sample, a broad range (e.g., 10°C to 100°C) is advisable.

    • Scan Rate: A typical scan rate for peptide solutions is 1°C/min. The scan rate can affect the shape and position of the transition peak.

    • Pressure: Apply sufficient pressure to the cells to prevent boiling of the aqueous solution at higher temperatures.

    • Equilibration: Allow the system to equilibrate at the starting temperature before initiating the scan.

3. Data Acquisition and Analysis:

  • Heating and Cooling Scans: Perform at least one heating and one cooling scan to assess the reversibility of the phase transition.

  • Baseline Subtraction: Subtract the buffer-buffer baseline scan from the sample scan to obtain the thermogram of the dipeptide transition.

  • Data Interpretation:

    • Transition Temperature (Tm): The temperature at the peak of the endothermic or exothermic transition.

    • Enthalpy (ΔH): The integrated area under the transition peak, which represents the heat absorbed or released during the phase change.

    • Heat Capacity Change (ΔCp): The difference in the heat capacity of the pre-transitional and post-transitional baselines.

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis A Prepare Dipeptide Solution C Degas Both Solutions A->C B Prepare Reference Buffer B->C D Load Sample and Reference into DSC C->D E Set Experimental Parameters D->E F Run Heating and Cooling Scans E->F G Baseline Subtraction F->G H Identify Tm G->H I Calculate ΔH G->I J Determine ΔCp G->J

Caption: Workflow for DSC analysis of dipeptide phase transitions.

Diagram 2: Factors Influencing Dipeptide Self-Assembly

Factors cluster_factors Influencing Factors cluster_properties Resulting Properties A Amino Acid Sequence F Self-Assembled Structure (e.g., gel, fiber) A->F B Concentration B->F C Temperature C->F D pH D->F E Buffer/Solvent E->F G Thermodynamic Parameters (Tm, ΔH, ΔCp) F->G

References

Unveiling the Specificity of Protein Interactions with Isoleucine-Phenylalanine Fibrils: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins and amyloid fibrils is paramount. This guide provides a comparative overview of the specificity of protein interactions with Isoleucine-Phenylalanine (Ile-Phe) amyloid fibrils, a model system for studying the fundamental principles of amyloidogenesis. While quantitative binding data for specific proteins with this compound fibrils is limited in the current literature, this guide synthesizes available qualitative information and outlines the key experimental methodologies used to investigate these interactions.

The self-assembly of short peptides into amyloid fibrils is a hallmark of numerous neurodegenerative diseases. The dipeptide Isoleucine-Phenylalanine (this compound) represents a minimalistic system that readily forms well-ordered fibrillar structures, providing a valuable platform for exploring the molecular determinants of protein-amyloid interactions. The specificity of these interactions is crucial for elucidating the mechanisms of amyloid toxicity and for the development of novel therapeutic interventions.

Comparative Analysis of Protein Interactions with Aromatic Peptide Fibrils

Due to the limited availability of specific quantitative data for this compound fibrils, this section presents a qualitative and semi-quantitative comparison of protein interactions with fibrils formed from short, aromatic-rich peptides, including the closely related diphenylalanine (Phe-Phe). These peptides serve as a proxy to infer potential interaction patterns with this compound fibrils.

Interacting ProteinFibril TypeMethod of DetectionNature of InteractionReference Insight
Human Serum Albumin (HSA) Phenylalanine (Phe) FibrilsThioflavin T (ThT) Assay, Electron MicroscopyCo-aggregation and fibril formation inductionPhenylalanine fibrils can trigger the aggregation of globular proteins like serum albumin.
Lysozyme Diphenylalanine (Phe-Phe) NanotubesMolecular Dynamics, SpectroscopySelf-assembly into fibrillar structuresLysozyme, a protein with known amyloidogenic potential, can self-assemble into fibrils, a process that can be studied in comparison to the assembly of short aromatic peptides.[1]
Various Globular Proteins Phenylalanine (Phe) FibrilsNot specifiedPropensity to induce aggregationFibrils from single amino acids can promote the aggregation of a range of normally soluble proteins.

Note: The absence of specific dissociation constants (Kd) in the literature for protein-Ile-Phe fibril interactions highlights a significant area for future research. The data presented here is based on analogous short peptide fibril systems and indicates a propensity for these structures to interact with and potentially induce the aggregation of various proteins.

Experimental Protocols for Studying Protein-Fibril Interactions

A multi-faceted approach employing various biophysical and biochemical techniques is essential for a comprehensive understanding of protein-Ile-Phe fibril interactions. Below are detailed methodologies for key experiments.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to detect and quantify the formation of amyloid fibrils.[2]

  • Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield and a characteristic red-shift in its emission spectrum upon binding to the cross-β-sheet structure of amyloid fibrils.[3]

  • Protocol:

    • Preparation of ThT Stock Solution: Prepare a 1 mM ThT stock solution in distilled water and filter it through a 0.22 µm filter. Store the stock solution protected from light at 4°C.

    • Preparation of Working Solution: Dilute the ThT stock solution to a final concentration of 20 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Assay Procedure:

      • Add 180 µL of the 20 µM ThT working solution to the wells of a black, clear-bottom 96-well plate.[4]

      • Add 20 µL of the pre-formed this compound fibril solution (at various concentrations) or a mixture of fibrils and the protein of interest to the wells.

      • Incubate the plate at room temperature for 1 minute in the dark.

    • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[5]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free monitoring of biomolecular interactions, providing quantitative data on binding affinity and kinetics.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (protein) to an immobilized ligand (this compound fibrils). This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).

  • Protocol:

    • Fibril Immobilization:

      • Activate a sensor chip (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

      • Inject a solution of pre-formed this compound fibrils over the activated surface to achieve covalent immobilization via amine coupling.

      • Deactivate any remaining active esters with an injection of ethanolamine.

    • Protein Interaction Analysis:

      • Inject a series of concentrations of the protein of interest (analyte) in a suitable running buffer over the fibril-immobilized surface.

      • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd values.

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

Co-IP-MS is a robust method for identifying proteins that interact with a specific "bait" protein (or in this case, a fibril-binding protein) within a complex biological sample.

  • Principle: An antibody targeting a protein known or suspected to bind to this compound fibrils is used to pull down the protein and its interaction partners, including the fibrils themselves and any other associated proteins. The entire complex is then analyzed by mass spectrometry to identify all protein components.

  • Protocol:

    • Cell Lysis: Lyse cells or tissues containing the protein of interest and this compound fibrils (if studying in a cellular context) using a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Immunoprecipitation:

      • Incubate the cell lysate with an antibody specific to the bait protein.

      • Add protein A/G-conjugated beads to capture the antibody-antigen complexes.

    • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound protein complexes from the beads.

    • Mass Spectrometry:

      • Separate the eluted proteins by SDS-PAGE.

      • Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify the proteins by searching the MS/MS data against a protein database.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and potential biological implications of protein-Ile-Phe fibril interactions, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Fibril & Protein Preparation cluster_interaction Interaction Analysis cluster_identification Identification & Quantification fibril_prep This compound Fibril Formation tht ThT Assay fibril_prep->tht Characterize Fibrils spr Surface Plasmon Resonance (SPR) fibril_prep->spr Immobilize Fibrils coip Co-Immunoprecipitation (Co-IP) fibril_prep->coip protein_prep Protein Purification protein_prep->spr protein_prep->coip data_analysis Kinetic & Affinity Analysis tht->data_analysis Semi-quantitative Data spr->data_analysis Quantitative Data ms Mass Spectrometry (MS) coip->ms Identify Interacting Proteins

Caption: Experimental workflow for analyzing protein interactions with this compound fibrils.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling fibrils This compound Fibrils receptor Cell Surface Receptor fibrils->receptor Binding adaptor Adaptor Proteins receptor->adaptor Conformational Change kinase_cascade Kinase Cascade (e.g., MAPK) adaptor->kinase_cascade Activation transcription_factor Transcription Factor Activation (e.g., NF-κB) kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Inflammation, Apoptosis) transcription_factor->cellular_response Gene Expression Changes

Caption: Hypothetical signaling pathway initiated by this compound fibril binding.

References

Safety Operating Guide

Navigating the Safe Disposal of Isoleucylphenylalanine (Ile-Phe): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited availability of specific toxicological data for Ile-Phe, it is prudent to handle it as a potentially hazardous substance.[1][2] This precautionary approach ensures the protection of laboratory personnel and the environment. The following procedures are based on general peptide disposal guidelines and safety data for L-Phenylalanine, a component of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[3][4]

  • Lab Coat: A standard lab coat is necessary to protect clothing.

Handling:

  • Avoid generating dust when working with solid this compound.[4]

  • Work in a well-ventilated area to minimize inhalation risks.

This compound Properties and Safety Considerations

Understanding the physical and chemical properties of a substance is the first step toward safe handling and disposal. The following table summarizes key data for L-Phenylalanine, a constituent of this compound.

PropertyValue
Physical State Powder Solid
Appearance White
Solubility Soluble in water
Stability Stable under normal conditions
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (solid or liquid) and whether it is contaminated with other hazardous materials.

Solid this compound Waste:

  • Collection:

    • Place uncontaminated, solid this compound waste in a designated, clearly labeled, and sealed container.

    • For contaminated solid waste, such as pipette tips, gloves, and empty vials, segregate it into a leak-proof hazardous waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "Isoleucylphenylalanine (this compound)".

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general lab traffic.

  • Disposal:

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service. Incineration is a common and effective method for the final disposal of peptide waste.

Liquid this compound Waste (Aqueous Solutions):

  • Chemical Inactivation (if necessary and permitted):

    • For solutions containing potentially biologically active peptides, chemical inactivation may be required by your institution. Common reagents for peptide inactivation include 10% bleach solution, 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).

    • This step should be performed in a chemical fume hood.

  • Neutralization:

    • If an acidic or basic inactivation agent was used, neutralize the solution to a pH between 5.5 and 9.0.

  • Collection:

    • Collect the treated liquid waste in a designated hazardous waste container. Do not mix with other chemical waste streams unless permitted by your EHS department.

  • Disposal:

    • Arrange for disposal through your institution's hazardous waste program. Drain disposal is generally not recommended for peptides unless explicitly approved by your EHS department and compliant with local wastewater regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect_solid inactivate_liquid Chemically Inactivate (if required by EHS) liquid_waste->inactivate_liquid store_solid Store in Designated Satellite Accumulation Area collect_solid->store_solid dispose_solid Arrange for Pickup by Institutional EHS for Incineration store_solid->dispose_solid end End: Proper Disposal Complete dispose_solid->end neutralize_liquid Neutralize to pH 5.5-9.0 inactivate_liquid->neutralize_liquid Yes collect_liquid Collect in Labeled Hazardous Liquid Waste Container inactivate_liquid->collect_liquid No neutralize_liquid->collect_liquid dispose_liquid Arrange for Pickup by Institutional EHS collect_liquid->dispose_liquid dispose_liquid->end

Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemicals used. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste disposal.

References

Essential Safety and Logistics for Handling Ile-Phe (Isoleucyl-phenylalanine)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of peptides like Ile-Phe is paramount for both personal safety and research integrity. This guide provides immediate, procedural, and step-by-step information for the operational handling and disposal of Isoleucyl-phenylalanine.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC15H22N2O3PubChem[3]
Molecular Weight278.35 g/mol PubChem[3]
IUPAC Name(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acidPubChem[3]
CAS Number22951-98-0PubChem

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment is mandatory to prevent accidental exposure.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothes from contamination.

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Safety Goggles: Protective eyewear should be worn to shield the eyes from dust or splashes.

  • Respirator: In situations where dust may be generated and ventilation is inadequate, a suitable respirator should be worn.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of this compound.

Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage.

  • Storage Conditions: Store lyophilized this compound in a cool, dry, and dark environment, with temperatures between -20°C and -80°C being optimal for long-term storage.

  • Container Integrity: Ensure the container is tightly sealed to prevent moisture absorption, which can degrade the peptide.

Reconstitution and Use:

  • Work Environment: Conduct all handling of powdered this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside.

  • Aseptic Technique: Use sterile tools and a clean workspace to prevent contamination.

  • Solvent Selection: Reconstitute this compound with a high-purity solvent appropriate for the intended experiment. If solubility is an issue, sterile distilled water or dilute acetic acid can be attempted.

  • Solution Storage: Once in solution, store aliquots at -20°C or below to prolong stability. Avoid repeated freeze-thaw cycles.

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to institutional and environmental regulations.

  • Waste Segregation: Treat all materials contaminated with this compound, including pipette tips, tubes, and gloves, as hazardous chemical waste.

  • Waste Containers: Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: Label waste containers with the contents, hazard information, and the date of accumulation.

  • Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal Request: Follow your institution's specific procedures for arranging the collection and disposal of hazardous chemical waste. Do not pour peptide solutions down the drain or dispose of them in regular trash.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal A Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Goggles) B Equilibrate this compound Vial to Room Temperature A->B C Prepare Sterile Workspace (e.g., Fume Hood) B->C D Reconstitute Lyophilized this compound with Appropriate Solvent C->D Proceed to Handling E Perform Experiment D->E F Aliquot and Store Unused Solution at ≤ -20°C E->F G Segregate Contaminated Waste (Solid and Liquid) E->G Generate Waste H Store Waste in Labeled, Leak-Proof Containers G->H I Arrange for Hazardous Waste Pickup H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.